molecular formula C9H14O4 B1313734 cis-3-Carbomethoxycyclohexane-1-carboxylic acid CAS No. 733742-58-0

cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Cat. No.: B1313734
CAS No.: 733742-58-0
M. Wt: 186.2 g/mol
InChI Key: PODOUIALODEQFA-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-Carbomethoxycyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOUIALODEQFA-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Carbomethoxycyclohexane-1-carboxylic acid, a bifunctional organic molecule, holds significant value as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and specialty polymers.[1] Its rigid cyclohexane core, substituted with both a carboxylic acid and a methyl ester group in a cis configuration, imparts specific stereochemical constraints and reactivity that are highly sought after in medicinal chemistry and materials science. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in designing and optimizing synthetic routes, predicting its behavior in various media, and ensuring the purity and quality of the resulting products. This technical guide provides a comprehensive overview of the key physical and spectral properties of this compound, supplemented with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure. In the case of this compound, the presence of a polar carboxylic acid group and a moderately polar methyl ester group, combined with a nonpolar cyclohexane backbone, results in a unique set of properties. These properties are crucial for predicting its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueSource
Molecular Formula C₉H₁₄O₄[2][3]
Molecular Weight 186.21 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point 66-66.8 °C[5][6]
Boiling Point 136-140 °C[5][6]
Predicted pKa 4.37 ± 0.10[6]

Rationale for Physical State and Melting/Boiling Points: The presence of the carboxylic acid functionality allows for strong intermolecular hydrogen bonding, leading to the formation of dimers. This, in conjunction with the molecule's overall polarity, results in a solid state at room temperature with a relatively moderate melting point. The boiling point is also elevated due to these intermolecular forces.

Solubility Profile

The solubility of this compound is dictated by the principle of "like dissolves like." The presence of both polar (carboxylic acid, ester) and nonpolar (cyclohexane ring) regions allows for solubility in a range of solvents.

Qualitative Solubility:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents, leading to moderate to good solubility. Solubility in water is expected to be limited due to the nonpolar cyclohexane ring, but will increase significantly in alkaline aqueous solutions due to the formation of the water-soluble carboxylate salt.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): Good solubility is anticipated in these solvents due to favorable dipole-dipole interactions with the carboxylic acid and ester moieties.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the dominant polarity of the functional groups.

Spectral Data and Interpretation

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to exhibit distinct signals for the protons on the cyclohexane ring, the methoxy group, and the carboxylic acid.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12broad singlet1H-COOH
~3.7singlet3H-OCH₃
~2.2-2.6multiplet2H-CH(COOH) and -CH(COOCH₃)
~1.2-2.1multiplet8HCyclohexane ring -CH₂-

Interpretation: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift due to deshielding and hydrogen exchange. The sharp singlet for the methoxy protons will be upfield. The methine protons on the carbons bearing the functional groups will be deshielded and appear as a multiplet. The remaining methylene protons of the cyclohexane ring will resonate as a complex series of multiplets in the aliphatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~178-182-COOH
~173-176-COOCH₃
~51-53-OCH₃
~40-45-CH(COOH) and -CH(COOCH₃)
~25-35Cyclohexane ring -CH₂-

Interpretation: The carbonyl carbons of the carboxylic acid and the ester will be the most downfield signals due to the strong deshielding effect of the oxygen atoms. The methoxy carbon will appear in the typical range for such groups. The carbons of the cyclohexane ring will resonate in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ester groups.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~2940, ~2860MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (carboxylic acid)
~1200-1300StrongC-O stretch (ester and carboxylic acid)

Interpretation: The most prominent feature will be the very broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, which will overlap with the C-H stretching vibrations. Two distinct carbonyl stretching bands are expected: one for the ester and one for the carboxylic acid. The presence of both confirms the bifunctional nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 186, corresponding to the molecular weight of the compound, may be observed, although it might be weak.

  • Key Fragmentation Peaks:

    • m/z = 171: Loss of a methyl group (-CH₃)

    • m/z = 155: Loss of a methoxy group (-OCH₃)

    • m/z = 141: Loss of a carboxyl group (-COOH)

    • m/z = 127: Loss of a carbomethoxy group (-COOCH₃)

    • m/z = 59: Fragment corresponding to the carbomethoxy group ([COOCH₃]⁺)

Interpretation: The fragmentation pattern will be influenced by the presence of the two functional groups. Cleavage adjacent to the carbonyl groups is a common fragmentation pathway.

Experimental Protocols

The following section provides standardized, step-by-step methodologies for the experimental determination of key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

  • Completion: The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

Causality: A slow heating rate near the melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

MeltingPointWorkflow A Sample Preparation: Grind and pack capillary tube B Place in Melting Point Apparatus A->B C Rapid Heating to ~10-15°C below MP B->C D Slow Heating (1-2°C/min) C->D E Record Start of Melting (First liquid drop) D->E F Record End of Melting (All liquid) E->F G Report Melting Range F->G

Workflow for Melting Point Determination
Solubility Determination

This protocol provides a systematic approach to qualitatively assess the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, toluene, hexane) are selected.

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

  • Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected for the presence of undissolved solid.

  • Classification: The solubility is classified as "soluble," "partially soluble," or "insoluble."

Self-Validation: The experiment should be repeated to ensure reproducibility. For partially soluble compounds, the amount of solvent can be incrementally increased to determine an approximate solubility limit.

SolubilityTestingWorkflow cluster_0 For each solvent A Weigh 10 mg of compound into test tube B Add 1 mL of solvent A->B C Agitate for 1-2 minutes B->C D Visually inspect for undissolved solid C->D E Classification D->E F Soluble E->F No solid G Partially Soluble E->G Some solid H Insoluble E->H Most/all solid

Workflow for Qualitative Solubility Testing

Conclusion

The physical and spectral properties of this compound are a direct reflection of its unique molecular architecture. This guide has provided a detailed overview of these properties, offering valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. The presented data and experimental protocols serve as a foundational resource for the effective handling, characterization, and application of this important chemical intermediate. The combination of a rigid alicyclic core with strategically placed carboxylic acid and ester functionalities makes this compound a valuable tool for the creation of novel molecules with tailored properties.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. 3-Methoxycyclohexanecarboxylic acid, mixture of cis and trans. Wiley-VCH GmbH. [Link]

  • PubChem. Cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Arionex. cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid. [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • YouTube. Structure Elucidation of a Carboxylic Acid in Organic Chemistry. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • PubChem. 1,3-Cyclohexanedicarboxylic acid, cis-. National Center for Biotechnology Information. [Link]

  • ResearchGate. The C=O bond, part III: Carboxylic acids. [Link]

  • ACS Publications. Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. [Link]

  • ResearchGate. Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • PubChem. 1,3-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]

  • Eastern-European Journal of Enterprise Technologies. Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

Sources

A Technical Guide to cis-3-Carbomethoxycyclohexane-1-carboxylic acid: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of cis-3-Carbomethoxycyclohexane-1-carboxylic acid, a key building block in synthetic organic chemistry. We will delve into its structural nuances, conformational analysis, synthetic methodologies, and spectroscopic characterization, offering insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted cyclohexane derivative featuring a carboxylic acid group and a methyl ester group in a 1,3-cis relationship. This specific stereochemical arrangement is crucial to its reactivity and utility in synthesis.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid[1]
CAS Number 733742-58-0[1][2]
Molecular Formula C9H14O4[1]
Molecular Weight 186.20 g/mol [1]
Appearance White Solid[3]
Melting Point 66-66.8 °C[4]
Boiling Point 136-140 °C[4]
pKa (Predicted) 4.37 ± 0.10[4]

The structure contains two chiral centers, but due to the cis configuration with two different substituents, the molecule is chiral and can exist as a pair of enantiomers.[5]

Structural Diagram

The chemical structure of this compound is depicted below, highlighting the cis orientation of the functional groups.

Caption: 2D structure of this compound.

Conformational Analysis: The Energetic Landscape

The stereochemistry of 1,3-disubstituted cyclohexanes dictates their conformational preference. For a cis-1,3-disubstituted cyclohexane, the substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial).[6][7]

The chair conformation is the most stable arrangement for a cyclohexane ring. A ring flip interconverts the two possible chair conformations. In the case of this compound, the equilibrium lies heavily towards the diequatorial conformer. This is because the diaxial conformation introduces significant steric strain, known as 1,3-diaxial interactions, where the axial substituents clash with the other two axial hydrogens on the same face of the ring.[6][7] The diequatorial conformation minimizes these steric repulsions, resulting in a more stable, lower-energy state.[5][8] The energy difference is substantial enough that the molecule can be considered to exist almost exclusively in the diequatorial conformation at room temperature.[5]

Caption: Conformational equilibrium of cis-1,3-disubstituted cyclohexanes.

Synthesis and Mechanistic Considerations

A common and reliable method for the synthesis of cis-1,3-cyclohexanedicarboxylic acid derivatives involves the hydrogenation of a corresponding aromatic precursor, followed by functional group manipulation.

Synthetic Workflow

A plausible synthetic route starts from a readily available benzene derivative, such as isophthalic acid.

Synthesis_Workflow Start Isophthalic Acid Step1 Catalytic Hydrogenation (e.g., Rh/C, H₂, high pressure) Start->Step1 Intermediate1 cis-1,3-Cyclohexanedicarboxylic Acid Step1->Intermediate1 Step2 Monofunctionalization (e.g., Acetic Anhydride) Intermediate1->Step2 Intermediate2 Cyclic Anhydride Step2->Intermediate2 Step3 Methanolysis (Methanol, reflux) Intermediate2->Step3 Product This compound Step3->Product

Sources

cis-3-Carbomethoxycyclohexane-1-carboxylic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid: Nomenclature, Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, a bifunctional organic building block of significant interest to researchers and professionals in drug development. The document delineates the precise IUPAC nomenclature, details its key physicochemical properties, and presents an in-depth analysis of its synthesis, with a particular focus on stereoselective enzymatic methods. Furthermore, it explores the compound's strategic applications as a constrained scaffold in medicinal chemistry, highlighting its utility in the design of novel therapeutics. This guide serves as an authoritative resource, integrating established chemical principles with practical, field-proven insights for its application in complex molecular design and synthesis.

Nomenclature and Structural Identification

The precise naming and identification of a chemical entity are foundational for clear scientific communication and regulatory compliance. The molecule is a disubstituted cyclohexane derivative featuring both a carboxylic acid and a methyl ester group.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the carboxylic acid group has higher priority than the ester group.[1] Therefore, the parent structure is named as a "cyclohexanecarboxylic acid." The carbon atom of the ring to which the carboxylic acid is attached is assigned position 1.[1][2]

Numbering proceeds around the ring to give the other substituent, the methoxycarbonyl group, the lowest possible locant, which is position 3. The prefix "cis-" indicates that both the carboxylic acid and the methoxycarbonyl group are on the same side of the cyclohexane ring's plane.

Thus, the definitive IUPAC name is cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid .[3][4][5] When a specific enantiomer is designated, the name may be rendered as (1R,3S)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid , for example.[3][5]

Synonyms and Chemical Identifiers

In literature and commercial catalogs, this compound is known by several synonyms. A consolidated list of its primary identifiers is provided below for unambiguous reference.

IdentifierValueSource
Primary IUPAC Name cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acidPubChem[3], CymitQuimica[6]
Common Synonym cis-cyclohexane-1,3-dicarboxylic acid monomethyl esterPubChem[3]
CAS Number 733742-58-0ChemicalBook[4], Sigma-Aldrich[5]
PubChem CID 24722411PubChem[3][7]
Molecular Formula C9H14O4PubChem[3][8]
InChIKey PODOUIALODEQFA-RQJHMYQMSA-NPubChem[3], CymitQuimica[6]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing reaction conditions, purification strategies, and formulation protocols. cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is typically a solid at room temperature.[4][5]

PropertyValueNotes
Molecular Weight 186.21 g/mol [4][5]
Appearance White to light yellow solid[4]
Melting Point 66-66.8 °C[4]
Boiling Point 136-140 °C[4]
pKa 4.37 ± 0.10 (Predicted)[4]
Density 1.191 ± 0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C or Room Temperature (sealed, dry)[4][5]

Stereoselective Synthesis

The synthesis of asymmetrically substituted cyclic compounds with high stereochemical purity is a central challenge in organic chemistry. For molecules like cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, which can exist as enantiomers, controlling the stereochemistry is paramount for its application in chiral drug synthesis.

Synthetic Rationale: The "Meso Trick"

A highly effective and elegant strategy for producing enantiomerically pure versions of this compound is the enzymatic desymmetrization of a prochiral or meso starting material.[9] The starting material, diethyl cis-1,3-cyclohexanedicarboxylate, is a meso compound—it is achiral despite having stereocenters, due to an internal plane of symmetry.

The core principle, often termed the "meso trick," involves using a chiral catalyst (in this case, a lipase enzyme) to selectively hydrolyze one of the two chemically equivalent ester groups.[9] Because the enzyme itself is chiral, it distinguishes between the two prochiral halves of the molecule, leading to the formation of a single enantiomer of the monoacid-monoester product with high enantiomeric excess (ee).[9] This approach is advantageous as it theoretically allows for a 100% yield of a single chiral product from an achiral starting material, avoiding the 50% theoretical maximum yield of a classical resolution.[9]

Synthesis Workflow Diagram

The following diagram illustrates the enzymatic desymmetrization pathway.

G cluster_0 Synthesis of Meso Diester cluster_1 Enzymatic Desymmetrization cluster_2 Final Product (via Transesterification if needed) A cis-1,3-Cyclohexane- dicarboxylic Acid B cis-Cyclic Anhydride A->B  Heat / Acetic Anhydride C Diethyl cis-1,3-Cyclohexane- dicarboxylate (Meso) B->C  Ethanol / Acid Catalyst E (1R,3S)-3-(Ethoxycarbonyl)cyclohexane -1-carboxylic Acid (Chiral Monoester) C->E  Selective Hydrolysis D Lipase PS-30 (Pseudomonas cepacia) pH 7 Buffer D->E F cis-3-(Methoxycarbonyl)cyclohexane -1-carboxylic Acid E->F  Methanol / Acid (if starting from ethyl ester)

Caption: Workflow for the stereoselective synthesis of the target monoester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

The following protocol is adapted from established methodologies for the enantioselective hydrolysis of cis-1,3-cyclohexanedicarboxylic acid diesters.[9]

Objective: To synthesize (1R,3S)-1-Ethoxycarbonylcyclohexane-3-carboxylic acid from diethyl cis-1,3-cyclohexanedicarboxylate. Note: The methyl ester target can be obtained via a similar process with the corresponding dimethyl ester or via subsequent transesterification.

Materials:

  • Diethyl cis-1,3-cyclohexanedicarboxylate (prochiral substrate)

  • Lipase PS-30 from Pseudomonas cepacia

  • pH 7 Phosphate Buffer

  • 1 N Sodium Hydroxide (NaOH) solution

  • pH-stat or automatic titrator

  • Reaction vessel with stirring

Procedure:

  • Reaction Setup: Combine diethyl cis-1,3-cyclohexanedicarboxylate (e.g., 1.14 g, 5 mmol) with pH 7 aqueous phosphate buffer (20 g) in a reaction vessel.

  • pH Adjustment: Stir the mixture and adjust the pH to exactly 7.0 using a pH meter.

  • Enzyme Addition: Add the lipase enzyme (e.g., Lipase PS-30, 200 mg) to initiate the hydrolysis. The choice of lipase is critical as different enzymes can produce opposite enantiomers.[9] Lipase from Pseudomonas sp. is known to yield the (1R,3S) monoester.[9]

  • Controlled Hydrolysis: Maintain the reaction at a constant pH of 7.0 by the automated addition of 1 N NaOH solution. The consumption of NaOH directly titrates the carboxylic acid being liberated, allowing for real-time monitoring of the reaction progress.

  • Reaction Monitoring & Completion: Continue the reaction at room temperature with gentle stirring. The reaction is complete when the uptake of NaOH ceases, which typically occurs within 24-48 hours.[9]

  • Workup and Isolation: Upon completion, acidify the aqueous solution to a low pH (e.g., pH 2) with HCl to protonate the carboxylate. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the crude monoester product, which can then be purified by chromatography or crystallization.

Applications in Research and Drug Development

The rigid, defined stereochemistry of cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid makes it a valuable scaffold for positioning functional groups in three-dimensional space, a key requirement in rational drug design.

The Bifunctional Scaffold

The molecule contains two distinct functional groups: a carboxylic acid and a methyl ester. The cis-1,3-substitution pattern locks these groups into a specific spatial orientation. This constrained conformation is highly desirable for several reasons:

  • Reduced Conformational Flexibility: It decreases the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Precise Vectorial Display: The carboxylic acid can serve as a key interaction point (e.g., forming a salt bridge with a basic residue like arginine), while the ester can be hydrolyzed and coupled to other moieties or serve as a less interactive placeholder.

  • Intermediate for Constrained Analogs: It is a key intermediate for synthesizing conformationally restricted analogs of bioactive molecules, such as GABA derivatives or cyclic peptides, which are known to have applications in neuroscience.[10]

Role of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most common functional groups found in commercial pharmaceuticals, present in roughly 25% of all drugs.[11] Its importance stems from its ability to:

  • Act as a Hydrogen Bond Donor/Acceptor: This facilitates strong, specific interactions with protein targets.[11][12]

  • Improve Aqueous Solubility: At physiological pH, the carboxylic acid is typically deprotonated to the carboxylate anion, which significantly enhances water solubility and can be crucial for bioavailability.[11]

  • Serve as a Handle for Prodrugs: The carboxylic acid can be masked as an ester (a prodrug strategy) to improve membrane permeability. The ester is later cleaved by endogenous esterases in vivo to release the active carboxylic acid-containing drug.[11]

However, the ionized nature of carboxylic acids can sometimes limit cell permeability and introduce metabolic liabilities.[13] This has led to the development of bioisosteres, such as tetrazoles or certain heterocycles, which can mimic the function of a carboxylic acid while offering different physicochemical properties.[11][13]

Logical Relationship Diagram: From Scaffold to Application

The following diagram outlines the logical progression from the core chemical features of the molecule to its potential therapeutic applications.

G cluster_properties Core Chemical Properties cluster_advantages Medicinal Chemistry Advantages cluster_applications Potential Therapeutic Applications A cis-3-(Methoxycarbonyl)cyclohexane -1-carboxylic Acid B Rigid cis-1,3-Scaffold A->B C Orthogonal Functionality (Acid vs. Ester) A->C D Chiral Building Block A->D E Precise 3D Positioning of Pharmacophores B->E F Selective Derivatization C->F G Access to Enantiopure Targets D->G H GABA Analog Synthesis (Neuroscience) E->H I Constrained Peptide Mimetics E->I J Novel Enzyme Inhibitors E->J F->H F->I F->J G->H G->I G->J

Caption: Relationship between the molecule's properties and its applications.

Conclusion

cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is more than a simple chemical reagent; it is a sophisticated and valuable building block for modern medicinal chemistry. Its well-defined structure, accessible through stereoselective enzymatic synthesis, provides an ideal platform for constructing complex and potent therapeutic agents. The strategic combination of a rigid cyclohexane core with orthogonally reactive functional groups allows drug development professionals to precisely control molecular architecture, a critical factor in optimizing interactions with biological targets. This guide has provided the foundational knowledge required to leverage the unique properties of this compound in advanced research and development programs.

References

  • PubChem. cis-3-Carbomethoxycyclohexane-1-carboxylic acid | C9H14O4 | CID 24722411. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553. Available from: [Link]

  • Cheméo. Chemical Properties of 1-carbomethoxy-1-methylcyclohex-3-ene. Available from: [Link]

  • Google Patents. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
  • Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Chemistry LibreTexts. Nomenclature of Carboxylic Acids. Available from: [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Available from: [Link]

  • The Organic Chemistry Tutor. How to Name Carboxylic Acids | IUPAC Nomenclature Step by Step. YouTube. Available from: [Link]

  • Pharmaffiliates. (1S,3R)-CIS-3-Carbomethoxy cyclopentane-1-carboxylic Acid. Available from: [Link]

  • ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. Available from: [Link]

  • NIH National Center for Biotechnology Information. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Available from: [Link]

  • YouTube. Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. Available from: [Link]

  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs.... Available from: [Link]

Sources

An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Core Identification

cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, registered under CAS Number 733742-58-0 , is a bifunctional organic molecule featuring a cyclohexane scaffold.[1][2][3] This compound is of significant interest to researchers and synthetic chemists due to its utility as a versatile building block. Its rigid, stereochemically defined cyclohexane ring, combined with the orthogonally reactive carboxylic acid and methyl ester functional groups, makes it a valuable intermediate in the synthesis of complex molecular architectures.[1] It serves as a crucial precursor in the development of pharmaceutical agents, agrochemicals, and specialty polymers where precise control over molecular geometry is paramount for achieving desired biological activity or material properties.[1]

This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, methods for structural verification, and a summary of its key applications and safety considerations.

Physicochemical and Structural Properties

The fundamental properties of cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 733742-58-0[1][2][3]
Molecular Formula C₉H₁₄O₄[1][4]
Molecular Weight 186.21 g/mol [1][4][5]
IUPAC Name cis-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid[4]
Synonyms cis-3-Carbomethoxycyclohexane-1-carboxylic acid[4]
Physical Form Solid[5]
Storage Temperature Room temperature, sealed in dry conditions[5]

Synthesis: Selective Monohydrolysis of a Symmetric Diester

The synthesis of cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is most effectively and selectively achieved through the monohydrolysis of the corresponding symmetric diester, dimethyl cis-1,3-cyclohexanedicarboxylate. Traditional alkaline hydrolysis often leads to a mixture of the starting material, the desired mono-acid, and the fully hydrolyzed dicarboxylic acid, complicating purification. However, a highly efficient method leveraging a semi-two-phase system at low temperatures provides a clean and high-yield pathway to the desired product.[6]

The causality behind this protocol's success lies in the precise control of reaction conditions. The use of a THF-water co-solvent system at 0°C with a limited amount of NaOH allows for the selective cleavage of one ester group.[6] The cis-orientation of the two carbomethoxy groups likely facilitates this selectivity through intramolecular interactions and conformational effects that differentiate the reactivity of the two ester moieties after the first hydrolysis event.[6]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Isolation cluster_purification Purification Start Dimethyl cis-1,3-cyclohexanedicarboxylate in Tetrahydrofuran (THF) Cooling Cool reaction vessel to 0°C in an ice bath Start->Cooling 1. Dissolve Addition Slowly add pre-chilled aqueous NaOH (1.0 eq.) Cooling->Addition 2. Equilibrate Temp. Stirring Stir vigorously at 0°C (Monitor by TLC) Addition->Stirring 3. Initiate Reaction Quench Acidify with cold dilute HCl to pH ~2 Stirring->Quench 4. Reaction Complete Extraction Extract with Ethyl Acetate Quench->Extraction 5. Protonate Drying Dry organic layer over Na₂SO₄, filter, and concentrate Extraction->Drying 6. Isolate Purify Purify via Silica Gel Column Chromatography Drying->Purify 7. Purify Crude Product cis-3-(Methoxycarbonyl)cyclohexane- 1-carboxylic acid Purify->Product 8. Final Product

Caption: Workflow for the selective monohydrolysis synthesis.

Detailed Step-by-Step Protocol

This protocol is adapted from the highly efficient methodology for selective monohydrolysis of symmetric diesters.[6]

  • Reagent Preparation :

    • Prepare a 0.5 M solution of sodium hydroxide (NaOH) in deionized water and cool it to 0°C.

    • Prepare a 1 M solution of hydrochloric acid (HCl) in deionized water and cool it to 0°C.

  • Reaction Setup :

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl cis-1,3-cyclohexanedicarboxylate (1.0 eq.) in tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

    • Place the flask in an ice-water bath and stir for 15 minutes to allow the solution to reach an internal temperature of 0°C.

  • Hydrolysis Reaction :

    • While stirring vigorously, add the pre-chilled 0.5 M NaOH solution (1.0 eq.) dropwise to the reaction mixture over 10-15 minutes. The use of a single equivalent of base is critical for achieving mono-hydrolysis.

    • Maintain the reaction temperature at 0°C and monitor its progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure proper spot development. The reaction is typically complete within 30-60 minutes.[6]

  • Work-up and Extraction :

    • Once the starting diester is consumed (as indicated by TLC), carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of the pre-chilled 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification :

    • Purify the crude material by silica gel column chromatography. The eluent system will typically be a gradient of ethyl acetate in hexanes, with 0.5-1% acetic acid added to the mobile phase to prevent tailing of the carboxylic acid on the silica.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid as a solid.

Structural Elucidation and Verification

Verification of the final product's structure is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (-OCH₃) around δ 3.6-3.7 ppm. The protons on the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region (δ 1.2-2.5 ppm). A broad singlet corresponding to the carboxylic acid proton (-COOH) will be observed far downfield (typically > δ 10 ppm).

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display two distinct carbonyl signals, one for the ester (around δ 170-175 ppm) and one for the carboxylic acid (around δ 175-180 ppm). The methoxy carbon (-OCH₃) will appear around δ 51-52 ppm, followed by the aliphatic carbons of the cyclohexane ring.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹. Two distinct C=O stretching bands will be visible: one for the carboxylic acid carbonyl (approx. 1700-1725 cm⁻¹) and one for the ester carbonyl (approx. 1730-1750 cm⁻¹).

Applications in Research and Drug Development

cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is not an end-product but a strategic intermediate. Its value lies in the differential reactivity of its two functional groups.

  • Pharmaceutical Synthesis : The carboxylic acid can be selectively coupled with amines (amide bond formation) or alcohols (esterification) while the methyl ester remains protected. Conversely, the ester can be reduced or hydrolyzed under conditions that leave the carboxylic acid intact (after suitable protection). This flexibility is crucial for building the complex scaffolds of modern therapeutics.[1]

  • Polymer Chemistry : As a bifunctional monomer, it can be incorporated into polyesters or polyamides. The cis-stereochemistry of the cyclohexane ring imparts specific conformational constraints on the polymer backbone, influencing properties like thermal stability, rigidity, and solubility.[1]

  • Agrochemicals : Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often requires precisely substituted cyclic cores to ensure target-specific binding and efficacy.[1]

Safety and Handling

As a laboratory chemical, cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid requires careful handling.

  • Hazard Identification : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Precautions : Avoid inhalation of dust and direct contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5]

References

  • Arbor Organics Corp. cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid. [Link]

  • Molport. This compound, CAS No. 733742-58-0. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24722411, this compound. [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

  • PubChem. This compound. [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]

  • Zhu, J., et al. (2015). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. International Journal of Organic Chemistry, 5, 127-133.
  • Unknown Author. 13C NMR Spectroscopy Learning Resource. [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid Safety and Hazards. [Link]

Sources

Stereochemistry of 3-carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 3-Carbomethoxycyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Carbomethoxycyclohexane-1-carboxylic acid is a 1,3-disubstituted cyclohexane derivative whose stereochemical profile is of critical importance in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The presence of two distinct substituents on a conformationally mobile cyclohexane ring gives rise to a rich stereoisomeric landscape, including both diastereomers (cis and trans) and enantiomers. The spatial orientation of the carboxylic acid and carbomethoxy functional groups dictates the molecule's three-dimensional shape, which in turn governs its reactivity and potential for biological interactions. This guide provides a comprehensive analysis of the stereoisomers of this compound, a detailed examination of their conformational preferences based on steric principles, and robust protocols for their spectroscopic and chromatographic characterization. Understanding and controlling the stereochemistry of this versatile building block is paramount for its effective application in modern drug discovery and development.

Introduction: The Significance of the Cyclohexane Scaffold

The cyclohexane ring is a privileged scaffold in medicinal chemistry, prized for its ability to present functional groups in well-defined three-dimensional orientations. Its conformational rigidity, compared to acyclic linkers, allows for precise control over the spatial relationships between pharmacophoric elements, enhancing binding affinity and selectivity for biological targets. 3-Carbomethoxycyclohexane-1-carboxylic acid serves as a quintessential example of a bifunctional building block where stereochemistry is the critical determinant of its utility. The carboxylic acid moiety provides a handle for forming amide bonds or engaging in ionic interactions, while the carbomethoxy group offers a site for orthogonal chemical transformations.[1][2] This guide dissects the foundational stereochemical principles governing this molecule, providing field-proven insights for its synthesis, characterization, and strategic implementation.

Fundamental Principles of 1,3-Disubstituted Cyclohexane Systems

The stereochemical behavior of 3-carbomethoxycyclohexane-1-carboxylic acid is rooted in the fundamental conformational principles of the cyclohexane chair form.

  • Chair Conformation: To minimize torsional and angle strain, the cyclohexane ring adopts a puckered "chair" conformation. In this arrangement, the twelve hydrogen atoms (or substituents) are divided into two distinct sets: six that are oriented perpendicular to the ring's average plane (axial ) and six that are oriented radially outward from the ring's perimeter (equatorial ).

  • Ring Inversion (Ring Flip): The chair conformation is dynamic, undergoing a rapid "ring flip" at room temperature, which interconverts the two possible chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial.

  • 1,3-Diaxial Interactions: The primary factor governing conformational stability is steric strain. When a substituent larger than hydrogen is in an axial position, it experiences steric repulsion from the other two axial substituents on the same face of the ring. These unfavorable interactions, known as 1,3-diaxial interactions, destabilize the conformation.[3][4] Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position.[3][4][5]

Stereoisomerism of 3-Carbomethoxycyclohexane-1-carboxylic acid

With substituents at positions C1 and C3, both of which are stereogenic centers, 3-carbomethoxycyclohexane-1-carboxylic acid can exist as four distinct stereoisomers. Because the two substituents (-COOH and -COOCH3) are different, both the cis and trans diastereomers are chiral and exist as pairs of enantiomers.[6]

  • Cis Isomers: (1R, 3S)-3-carbomethoxycyclohexane-1-carboxylic acid and (1S, 3R)-3-carbomethoxycyclohexane-1-carboxylic acid. These two molecules are non-superimposable mirror images (enantiomers).

  • Trans Isomers: (1R, 3R)-3-carbomethoxycyclohexane-1-carboxylic acid and (1S, 3S)-3-carbomethoxycyclohexane-1-carboxylic acid. This pair also constitutes a set of enantiomers.

The relationship between these isomers is summarized in the diagram below.

G cluster_cis cis-Isomers cluster_trans trans-Isomers 1R,3S 1R,3S 1S,3R 1S,3R 1R,3S->1S,3R Enantiomers 1R,3R 1R,3R 1R,3S->1R,3R Diastereomers 1S,3S 1S,3S 1R,3S->1S,3S Diastereomers 1S,3R->1R,3R Diastereomers 1S,3R->1S,3S Diastereomers 1R,3R->1S,3S Enantiomers

Stereoisomeric relationships for the target molecule.

Conformational Analysis of the Diastereomers

The thermodynamic stability of each diastereomer is determined by the conformational equilibrium of its respective chair forms. The preference is dictated by the steric bulk of the substituents, often quantified by their A-values (Gibbs free energy difference between equatorial and axial conformers).

SubstituentApproximate A-value (kcal/mol)
-COOH1.4 - 1.7
-COOCH₃1.1 - 1.2
-CH₃1.7
-tBu>4.5

Note: A-values can vary with solvent. The carboxylic acid group is generally considered slightly bulkier than the carbomethoxy group.

The cis-Isomer

The cis-isomer exists as an equilibrium between a diequatorial (e,e) and a diaxial (a,a) conformer.

G cluster_cis cis-Isomer Conformational Equilibrium cis_aa cis-diaxial (a,a) (Highly Unstable) cis_ee cis-diequatorial (e,e) (Highly Stable) cis_aa->cis_ee Ring Flip

Conformational equilibrium of the cis-isomer.

The diaxial conformer places both the -COOH and -COOCH3 groups in axial positions, resulting in significant 1,3-diaxial steric strain. In contrast, the diequatorial conformer places both groups in the sterically favored equatorial positions, eliminating these harsh interactions.[3][4] The energy difference is substantial, meaning the conformational equilibrium lies overwhelmingly (>99%) in favor of the diequatorial (e,e) conformer .

The trans-Isomer

The trans-isomer exists as an equilibrium between two axial-equatorial (a,e) conformers.

G cluster_trans trans-Isomer Conformational Equilibrium trans_ae trans (1a, 3e) (COOH axial, COOMe equatorial) trans_ea trans (1e, 3a) (COOH equatorial, COOMe axial) trans_ae->trans_ea Ring Flip G start Purified Isomer Sample nmr ¹H NMR Spectroscopy start->nmr hplc Chiral HPLC start->hplc analyze_nmr Analyze Coupling Constants (J-values) nmr->analyze_nmr analyze_hplc Analyze Retention Times hplc->analyze_hplc result_relative Determine Relative Stereochemistry (cis vs. trans) analyze_nmr->result_relative result_enantiomeric Determine Enantiomeric Purity (e.g., 99% e.e.) analyze_hplc->result_enantiomeric

Sources

Spectroscopic Data for cis-3-Carbomethoxycyclohexane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of cis-3-Carbomethoxycyclohexane-1-carboxylic acid. In the absence of publicly available experimental spectra, this document leverages predictive models and established principles of spectroscopic interpretation to serve as a comprehensive reference. The guide covers the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this bifunctional cyclohexane derivative. Each section includes a discussion of the expected spectral features, the underlying chemical principles, and standardized protocols for data acquisition, providing a robust framework for researchers working with this or structurally related molecules.

Introduction

This compound is a disubstituted cyclohexane derivative featuring both a carboxylic acid and a methyl ester functional group in a cis-1,3-relationship. This configuration imparts specific stereochemical properties that are of interest in various fields, including medicinal chemistry and material science, where the rigid cyclohexane scaffold can be used to control the spatial orientation of functional groups. Accurate structural characterization is paramount for its application, and spectroscopic techniques are the cornerstone of this process. This guide provides a foundational understanding of the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence of key functional groups and the cis stereochemistry of the substituents.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the conformational flexibility of the cyclohexane ring and the number of chemically similar protons.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~12.0Singlet (broad)1HCarboxylic acid (-COOH)The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet due to hydrogen bonding and chemical exchange.
~3.67Singlet3HMethyl ester (-OCH₃)The protons of the methyl group are in a relatively shielded environment, appearing as a sharp singlet as there are no adjacent protons to couple with.
~2.5 - 2.7Multiplet1HMethine proton at C1 (-CH-COOH)This proton is deshielded by the adjacent carboxylic acid group. Its multiplicity will be complex due to coupling with the neighboring methylene protons.
~2.3 - 2.5Multiplet1HMethine proton at C3 (-CH-COOCH₃)This proton is deshielded by the adjacent carbomethoxy group. Its multiplicity will be complex due to coupling with the neighboring methylene protons.
~1.2 - 2.2Multiplets8HCyclohexane ring methylene protons (-CH₂-)The methylene protons of the cyclohexane ring will appear as a series of overlapping multiplets in the aliphatic region. The complexity arises from both geminal and vicinal coupling, as well as the conformational dynamics of the ring.

Experimental Protocol for ¹H NMR Data Acquisition:

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)AssignmentCausality of Chemical Shift
~178Carboxylic acid carbonyl (-C OOH)The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[1]
~174Ester carbonyl (-C OOCH₃)The ester carbonyl carbon is also deshielded, but typically appears slightly upfield from the carboxylic acid carbonyl.
~52Methyl ester carbon (-OC H₃)The carbon of the methyl group is in a relatively shielded environment.
~40 - 45Methine carbons (-C H-)The two methine carbons (C1 and C3) are expected in this region, influenced by the attached carbonyl groups.
~25 - 35Methylene carbons (-C H₂-)The four methylene carbons of the cyclohexane ring will appear in the aliphatic region. Due to the cis configuration, some of these may be chemically equivalent depending on the ring conformation.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use the same locked and shimmed spectrometer.

    • Switch the probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Frequency (cm⁻¹)VibrationFunctional GroupSignificance
3300-2500 (broad)O-H stretchCarboxylic acidThe broadness of this peak is a hallmark of the hydrogen-bonded carboxylic acid dimer.[1]
~2950-2850C-H stretchAliphaticThese peaks correspond to the C-H bonds of the cyclohexane ring and the methyl group.
~1735C=O stretchEsterThe carbonyl stretch of the ester is typically sharp and strong.
~1710C=O stretchCarboxylic acidThe carbonyl stretch of the hydrogen-bonded carboxylic acid is also strong and appears at a slightly lower frequency than the ester.[1]
~1300-1200C-O stretchEster & Carboxylic acidThese bands are associated with the C-O single bonds in both functional groups.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Process the data to obtain a transmittance or absorbance spectrum.

IR Spectroscopy Interpretation Logic:

G Start Analyze IR Spectrum Broad_OH Broad Peak at 3300-2500 cm⁻¹? Start->Broad_OH Carbonyls Strong Peaks at ~1735 & ~1710 cm⁻¹? Broad_OH->Carbonyls Yes Carboxylic_Acid Presence of Carboxylic Acid Confirmed Broad_OH->Carboxylic_Acid Aliphatic_CH Peaks at ~2950-2850 cm⁻¹? Carbonyls->Aliphatic_CH Yes Ester_Acid Presence of Ester and Carboxylic Acid Carbonyls Confirmed Carbonyls->Ester_Acid Aliphatic_Structure Presence of Aliphatic C-H Bonds Confirmed Aliphatic_CH->Aliphatic_Structure End Functional Group Analysis Complete Aliphatic_CH->End Yes

Sources

Discovery and history of cyclohexane-1,3-dicarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Cyclohexane-1,3-dicarboxylic Acid Derivatives

Abstract

Cyclohexane-1,3-dicarboxylic acid and its derivatives represent a cornerstone in the field of alicyclic chemistry, bridging foundational principles of stereochemistry with modern applications in materials science and drug development. This technical guide provides a comprehensive exploration of this compound class, beginning with the historical context of alicyclic chemistry pioneered by figures like Adolf von Baeyer. It delves into the critical nuances of its stereoisomerism and conformational analysis, which dictate the physical and chemical properties of its derivatives. The core of this guide focuses on the prevalent synthetic methodologies, primarily the catalytic hydrogenation of isophthalic acid, detailing the reaction kinetics and the influence of catalysts on isomeric outcomes. Furthermore, we survey the diverse applications of these derivatives, from enhancing the thermomechanical properties of polymers to their role as rigid linkers in the construction of Metal-Organic Frameworks (MOFs) and as scaffolds in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of the science and utility of cyclohexane-1,3-dicarboxylic acid derivatives.

Historical Foundations of Alicyclic Chemistry

The story of cyclohexane-1,3-dicarboxylic acid is intrinsically linked to the broader history of alicyclic chemistry—the study of non-aromatic ring structures.[1] Early organic chemistry was dominated by aliphatic (chain-like) and aromatic (benzene-like) compounds. The exploration of saturated cyclic hydrocarbons presented significant conceptual and practical challenges to 19th-century chemists.

Pioneering Work on Hydroaromatic Compounds

The initial foray into this field was led by Adolf von Baeyer, whose work on "hydroaromatic" compounds laid the theoretical groundwork for understanding cyclic structures.[2][3] His investigations into the reduction of benzene and its derivatives, though not leading directly to cyclohexane-1,3-dicarboxylic acid, established the fundamental principles of ring saturation and the existence of stable, non-planar cyclic molecules.[2] This work was crucial in supporting Kekulé's model of the benzene ring and expanding the known universe of organic structures.

Early Investigations and the Challenge of Structural Elucidation

The late 19th and early 20th centuries saw numerous attempts to synthesize and characterize cyclic compounds. This era was fraught with challenges, including cases of mistaken identity. For instance, the work of Vladimir Markovnikov, famed for his rule on addition reactions to alkenes, was also associated with early attempts at synthesizing small-ring dicarboxylic acids.[4][5][6] However, subsequent analysis revealed that some of the structures believed to be cyclobutane derivatives were, in fact, misidentified acyclic or different cyclic compounds, highlighting the analytical difficulties of the time.[7] These historical episodes underscore the non-linear path of scientific discovery and the importance of rigorous structural proof. The broader context of alicyclic chemistry was significantly advanced by the comprehensive work of chemists like Ossian Aschan, whose 1905 treatise "Chemie der alicyclischen Verbindungen" systematized the knowledge of this growing field.[8]

The Core Molecule: Cyclohexane-1,3-dicarboxylic Acid

Cyclohexane-1,3-dicarboxylic acid (C₈H₁₂O₄, Molar Mass: 172.18 g/mol ) is a saturated alicyclic compound featuring two carboxylic acid groups substituted on a cyclohexane ring at the 1 and 3 positions.[9][10][11] Its properties and reactivity are not defined by its chemical formula alone, but are profoundly influenced by the spatial arrangement of these functional groups.

Critical Role of Stereoisomerism: Cis vs. Trans Isomers

The 1,3-disubstituted cyclohexane ring possesses two stereogenic centers, giving rise to two diastereomers: cis and trans.

  • cis-Cyclohexane-1,3-dicarboxylic acid: Both carboxyl groups are on the same face of the ring.[12]

  • trans-Cyclohexane-1,3-dicarboxylic acid: The carboxyl groups are on opposite faces of the ring.[13]

This stereochemical difference is fundamental, as it dictates the molecule's symmetry, conformational stability, and ultimately, its utility in various applications.[9]

Conformational Analysis: The Energetics of Chair Conformations

To minimize angular and torsional strain, the cyclohexane ring adopts a non-planar "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[14]

For cis-1,3-dicarboxylic acid , the two chair conformations that interconvert via a "ring flip" are the diequatorial (e,e) and the diaxial (a,a) forms.[15] The diequatorial conformer is significantly more stable because it avoids the severe steric repulsion between the two axial carboxyl groups, known as a 1,3-diaxial interaction.[14][15] However, the diaxial form can be populated to a small extent and is crucial for certain reactions, such as intramolecular anhydride formation.[15] In some cases, like with cis-cyclohexane-1,3-diol, intramolecular hydrogen bonding can stabilize the diaxial conformer in non-polar solvents.[16]

For trans-1,3-dicarboxylic acid , the situation is different. A ring flip interconverts two equivalent conformations, both having one axial and one equatorial carboxyl group (a,e and e,a).[9][15] Because the two conformers are energetically identical, they are equally populated at equilibrium.[9] The trans isomer is generally the more thermodynamically stable of the two diastereomers because it avoids the high-energy diaxial conformation accessible to the cis isomer.[9]

G Conformational Isomers of Cyclohexane-1,3-dicarboxylic Acid cluster_cis cis-Isomer cluster_trans trans-Isomer cis_ee Diequatorial (e,e) (More Stable) cis_aa Diaxial (a,a) (Less Stable, High Steric Strain) cis_ee->cis_aa Ring Flip trans_ae Axial-Equatorial (a,e) trans_ea Equatorial-Axial (e,a) trans_ae->trans_ea Ring Flip (Energetically Equivalent) note The stability of conformers is dominated by the avoidance of 1,3-diaxial interactions. The cis(e,e) conformer is the most stable overall.

Caption: Conformational analysis of cis and trans isomers.

Synthetic Pathways and Methodologies

The most commercially and scientifically significant route to cyclohexane-1,3-dicarboxylic acid is through the saturation of its aromatic analogue, isophthalic acid.

The Primary Route: Catalytic Hydrogenation of Isophthalic Acid

The direct hydrogenation of the benzene ring in isophthalic acid is an efficient method for producing cyclohexane-1,3-dicarboxylic acid.[17] This reaction involves treating an aqueous solution or slurry of isophthalic acid with hydrogen gas under pressure in the presence of a metal catalyst.[17][18]

The choice of catalyst and reaction conditions is paramount as it directly influences the reaction rate, yield, and the resulting ratio of cis to trans isomers.[9]

Catalyst Selection and Impact

Several noble metal catalysts have proven effective for this transformation:

  • Rhodium (Rh): Rhodium-on-alumina (Rh/Al₂O₃) or rhodium-on-carbon (Rh/C) are highly effective catalysts. For example, using a 5% Rh/Al₂O₃ catalyst at 60-70°C and low hydrogen pressures (<3 atm) can achieve yields as high as 96%.[17] The primary drawback can be the high cost of rhodium and the requirement for relatively high catalyst loadings in some older procedures.[17]

  • Palladium (Pd): Palladium-on-carbon (Pd/C) is another widely used catalyst that can provide 100% selectivity for the desired cyclohexanedicarboxylic acid.[9][19] Processes using palladium may require higher temperatures (195-260°C) and pressures (600-700 psi) to achieve efficient conversion.[18]

  • Ruthenium (Ru): Ruthenium-on-carbon (Ru/C) is also a viable catalyst. However, under more forcing conditions (e.g., higher temperatures), it can lead to over-hydrogenation, where the carboxylic acid groups are also reduced.[19][20] Careful temperature control is necessary to maintain selectivity for the dicarboxylic acid.[20]

The hydrogenation process typically produces a mixture of cis and trans isomers.[17] Achieving a high purity of the desired isomer often requires a subsequent isomerization step, which typically involves heating the mixture to convert the less stable cis isomer into the more thermodynamically stable trans form.[9]

Experimental Protocol: Hydrogenation of Isophthalic Acid

The following is a generalized protocol based on established methodologies for the synthesis of cyclohexane-1,3-dicarboxylic acid.[17]

Objective: To synthesize cyclohexane-1,3-dicarboxylic acid via the catalytic hydrogenation of isophthalic acid.

Materials:

  • Isophthalic acid

  • Deionized water

  • 5% Rhodium-on-alumina (Rh/Al₂O₃) catalyst

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr autoclave) equipped with a stirrer, heating mantle, and pressure gauge.

Procedure:

  • Reactor Charging: Charge the pressure reactor with isophthalic acid, deionized water (e.g., a 45:100 weight ratio of acid to water), and the 5% Rh/Al₂O₃ catalyst (e.g., a catalyst-to-acid weight ratio of 1:20 to 1:50).[17]

  • Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with nitrogen gas to remove air, followed by several purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1500 psig). Begin stirring and heat the reactor to the target temperature (e.g., 90-140°C).[17] The choice of lower or higher pressure/temperature depends on the desired reaction rate and catalyst system.

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to approximately 60-70°C. Carefully vent the excess hydrogen pressure.

  • Catalyst Filtration: At this elevated temperature, where the product is still soluble in water, filter the hot reaction mixture to remove the solid catalyst.[17]

  • Product Crystallization: Transfer the hot filtrate to a crystallizer and cool it to below 60°C to induce crystallization of the cyclohexane-1,3-dicarboxylic acid product.

  • Isolation and Drying: Isolate the solid product by filtration, wash with cold deionized water, and dry under a vacuum to obtain the final product as a mixture of cis and trans isomers.

G start Isophthalic Acid + Water + Catalyst reactor Pressurized Hydrogenation Reactor (H₂, Heat, Pressure) start->reactor filtration Hot Filtration reactor->filtration catalyst_out Spent Catalyst (Recycle) filtration->catalyst_out crystallizer Cooling & Crystallization filtration->crystallizer isolation Product Isolation (Filtration & Drying) crystallizer->isolation product Final Product (cis/trans mixture) isolation->product

Caption: Workflow for the synthesis of cyclohexane-1,3-dicarboxylic acid.

Data Table: Comparison of Catalytic Systems
CatalystTemperature (°C)H₂ PressureYieldSelectivityReference
5% Rh/Al₂O₃60 - 70< 3 atm96%High[17]
Supported Rh90 - 140500 - 1500 psigGoodHigh[17]
Supported Pd195 - 260600 - 700 psiGood100% to CHDA[18][19]
5% Ru/C180-HighHigh[19][20]
5% Ru/C220-HighLower (over-hydrogenation)[19][20]

Key Derivatives and Their Applications

The true value of cyclohexane-1,3-dicarboxylic acid lies in its use as a building block for a wide array of derivatives with tailored properties. The rigid, saturated ring structure is a key feature that imparts desirable characteristics to larger molecules.

Polymer Chemistry

In polymer science, the incorporation of the cyclohexane-1,3-dicarboxylic acid moiety into polyester and polyamide backbones is a strategic method for enhancing material properties.[9]

  • Enhanced Thermal Stability: The rigid ring structure restricts chain mobility, which increases the glass transition temperature (Tg) and overall thermal stability of the polymer.[9]

  • Improved Mechanical Strength: The non-planar, bulky nature of the cyclohexane ring disrupts chain packing in a way that can improve toughness and mechanical strength compared to polymers made from purely linear or aromatic dicarboxylic acids.[9]

Crystal Engineering and Metal-Organic Frameworks (MOFs)

The defined stereochemistry and conformational rigidity of cyclohexane-1,3-dicarboxylic acid, particularly the trans isomer, make it an excellent organic linker for the construction of MOFs.[9] The carboxylate groups can coordinate with metal ions to form extended, porous crystalline networks. The specific geometry of the linker helps to dictate the final topology, porosity, and stability of the MOF, which has applications in gas storage, chemical separations, and catalysis.[9]

Pharmaceutical and Agrochemical Intermediates

The cyclohexane ring is a common scaffold in medicinal chemistry. Derivatives of cyclohexane-1,3-dione have been investigated for a range of biological activities, including as potential anticancer agents.[21][22] The dicarboxylic acid itself can serve as a starting material for more complex molecules. For instance, new derivatives of cyclohexene carboxylic acid have been synthesized and evaluated as potent antitumor and anti-inflammatory agents.[23][24] The defined three-dimensional structure of the cyclohexane core allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets like enzymes and receptors.

G Applications of Cyclohexane-1,3-dicarboxylic Acid Core core Cyclohexane-1,3- dicarboxylic Acid polymers Polymer Chemistry core->polymers mofs Metal-Organic Frameworks (MOFs) core->mofs pharma Pharmaceuticals & Agrochemicals core->pharma poly_prop1 Enhanced Thermal Stability (Higher Tg) polymers->poly_prop1 poly_prop2 Improved Mechanical Strength polymers->poly_prop2 mof_prop1 Rigid Organic Linkers mofs->mof_prop1 mof_prop2 Gas Storage & Separation mofs->mof_prop2 pharma_prop1 Scaffolds for Drug Design pharma->pharma_prop1 pharma_prop2 Anti-inflammatory & Antitumor Agents pharma->pharma_prop2

Caption: Key application areas for the core chemical structure.

Conclusion and Future Outlook

From its conceptual origins in the foundational studies of alicyclic chemistry to its modern synthesis via sophisticated catalytic processes, cyclohexane-1,3-dicarboxylic acid has evolved into a versatile and valuable chemical entity. Its importance is rooted in the fundamental principles of stereochemistry and conformational analysis, which endow its derivatives with unique structural properties. These properties are now being exploited in the rational design of advanced polymers, functional crystalline materials like MOFs, and new therapeutic agents. Future research will likely focus on developing more stereoselective synthetic methods to access pure cis or trans isomers directly, thereby avoiding costly separation or isomerization steps. Furthermore, the exploration of novel derivatives containing this rigid scaffold will continue to push the boundaries in materials science and medicinal chemistry, leading to materials with superior performance and drugs with enhanced efficacy and selectivity.

References

  • Lillwitz, L. D. (1988). U.S. Patent No. 4,754,064. U.S. Patent and Trademark Office.
  • Sumner, C. E., & Gustafson, B. L. (2001). U.S. Patent No. 6,291,706. U.S. Patent and Trademark Office.
  • cis-Cyclohexane-1,3-dicarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Aschan, O. (1905). Chemie der alicyklischen verbindungen. F. Vieweg und sohn. Retrieved from [Link]

  • Etinger, A., & Mandelbaum, A. (1994). The behavior of stereoisomeric cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylates under chemical ionization and collision induced dissociation conditions. Journal of the American Society for Mass Spectrometry, 5(11), 1035-1042. Retrieved from [Link]

  • Markovnikov's rule. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Retrieved from [Link]

  • Markovnikov rule. (n.d.). Britannica. Retrieved from [Link]

  • Brunner, M., et al. (2004). U.S. Patent Application No. 10/476,938. U.S. Patent and Trademark Office.
  • Vogel, E. (1954). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 31(7), 375. Retrieved from [Link]

  • Markovnikov's Rule. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(5), 1137-1142. Retrieved from [Link]

  • Markovnikov's Rule. (n.d.). BYJU'S. Retrieved from [Link]

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.), 23(6). Retrieved from [Link]

  • Conformational Analysis of Cyclohexane: Examples & Changes. (2023, October 14). StudySmarter. Retrieved from [Link]

  • Lin, C. Y., & Dong, H. (2014). U.S. Patent No. 8,877,984. U.S. Patent and Trademark Office.
  • Sastry, K. V. (2017). Johann Friedrich Wilhelm Adolf von Baeyer. Resonance, 22(8), 751-764. Retrieved from [Link]

  • Conformational analysis of cyclohexanes. (2021, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Grindley, T. B., & Pither, R. J. (1986). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, 1453-1458. Retrieved from [Link]

  • Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis cyclohexane carboxylic acid from cyclohexane. (2022, February 18). YouTube. Retrieved from [Link]

  • 1,3-Cyclohexanedicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chen, X., et al. (2009). cis-Cyclohexane-1,4-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o192. Retrieved from [Link]

  • Sztejnberg, A. (2018). Adolf von Baeyer (1835-1917) – The Most Distinguished German Chemist of the Second Half of the XIX Century and the First Decade of the XX Century. Revista CENIC Ciencias Químicas, 49(1), 118-129. Retrieved from [Link]

  • Cyclohexane-1,3-dione: Properties, Applications, and Production. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2011). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 3(3), 248-259. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2019). ResearchGate. Retrieved from [Link]

  • Yibaid, A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(40), 35688–35702. Retrieved from [Link]

  • Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. (2024). PubMed Central. Retrieved from [Link]

  • Alicyclic compounds. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Wujec, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6296. Retrieved from [Link]

  • Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Baeyer–Emmerling indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for its effective application in research and development.

Core Molecular Attributes and Physicochemical Properties

cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a dicarboxylic acid monoester derivative of cyclohexane. Its specific stereochemistry, with both the carboxylic acid and methoxycarbonyl groups in a cis-orientation on the cyclohexane ring, imparts distinct reactivity and conformational properties that are pivotal in the synthesis of complex molecular architectures.

Table 1: Key Physicochemical Data

PropertyValueSource(s)
Molecular Weight 186.20 g/mol [1][2]
Molecular Formula C₉H₁₄O₄[1][2]
CAS Number 733742-58-0[2]
Appearance Solid[3]
Storage Room temperature, sealed in a dry environment[3]

Synthesis and Purification: A Strategic Approach

The synthesis of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. Two common and effective strategies are presented below, grounded in established chemical principles.

Strategy 1: Catalytic Hydrogenation of a Benzoic Acid Derivative

A robust and widely applicable method for the synthesis of cyclohexane carboxylic acids is the catalytic hydrogenation of the corresponding aromatic precursor. This approach offers high yields and good control over the stereochemistry.

Workflow Diagram: Synthesis via Catalytic Hydrogenation

A 3-(Methoxycarbonyl)benzoic acid B Dissolution in a suitable solvent (e.g., Methanol, 1,4-Dioxane) A->B C Addition of Hydrogenation Catalyst (e.g., Rh/C, Ru/C) B->C D Hydrogenation Reaction (High Pressure H₂, Elevated Temperature) C->D E Catalyst Filtration D->E F Solvent Evaporation E->F G Purification by Recrystallization F->G H cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid G->H

Caption: Catalytic hydrogenation workflow for the synthesis of the target molecule.

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: A high-pressure stainless-steel autoclave is charged with 3-(methoxycarbonyl)benzoic acid and a suitable solvent such as methanol or a 1,4-dioxane/water mixture.

  • Catalyst Addition: A catalytic amount (typically 5 mol%) of a noble metal catalyst on a carbon support (e.g., 5% Rh/C or 5% Ru/C) is added to the solution. The choice of catalyst can influence the reaction rate and selectivity.

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 6.89 MPa). The reaction mixture is heated to an elevated temperature (e.g., 493 K) and stirred vigorously to ensure efficient mass transfer.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reactor is cooled, and the pressure is carefully released.

  • Isolation: The catalyst is removed by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid.

Causality Behind Experimental Choices:

  • Solvent System: The use of a binary solvent system like 1,4-dioxane and water can enhance the solubility of both the starting material and hydrogen, leading to increased reaction rates and selectivity towards the desired cyclohexane carboxylic acid.

  • Catalyst Selection: Rhodium and Ruthenium are highly effective for the hydrogenation of aromatic rings under relatively mild conditions compared to other catalysts. The carbon support provides high surface area and stability.

Strategy 2: Mono-esterification of cis-1,3-Cyclohexanedicarboxylic Acid

An alternative strategy involves the selective mono-esterification of the corresponding dicarboxylic acid. This method provides excellent control over the formation of the monoester and avoids the use of high-pressure hydrogenation equipment.

Workflow Diagram: Synthesis via Mono-esterification

A cis-1,3-Cyclohexanedicarboxylic acid B Reaction with Methanol and an Acid Catalyst (e.g., H₂SO₄) A->B C Esterification Reaction B->C D Neutralization and Extraction C->D E Solvent Evaporation D->E F Purification by Column Chromatography or Recrystallization E->F G cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid F->G

Caption: Mono-esterification workflow for the synthesis of the target molecule.

Experimental Protocol: Mono-esterification

  • Reaction Setup: cis-1,3-Cyclohexanedicarboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted dicarboxylic acid and the acid catalyst. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Isolation and Purification: The solvent is evaporated to yield the crude monoester. Purification can be achieved by silica gel column chromatography or recrystallization.

Trustworthiness of Protocols: These protocols are based on well-established and validated chemical transformations. The progress of each reaction can be monitored using standard analytical techniques, and the purity of the final product can be readily assessed, ensuring a self-validating system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methoxy protons of the ester, and the acidic proton of the carboxylic acid. The protons on the cyclohexane ring will appear as a series of complex multiplets in the upfield region. The methoxy group will present as a sharp singlet. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (one for the carboxylic acid and one for the ester), the methoxy carbon, and the carbons of the cyclohexane ring. The chemical shifts of the carbonyl carbons will be in the characteristic downfield region for carboxylic acids and esters.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide key information about the functional groups present. Expect to observe:

  • A broad O-H stretching band for the carboxylic acid.

  • A sharp C=O stretching band for the ester carbonyl group.

  • Another C=O stretching band for the carboxylic acid carbonyl group, which may overlap with the ester carbonyl stretch.

  • C-O stretching bands for both the ester and carboxylic acid.

  • C-H stretching and bending vibrations for the cyclohexane ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as its deprotonated ion [M-H]⁻ in negative ion mode or as its protonated ion [M+H]⁺ in positive ion mode.

Applications in Research and Drug Development

cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical modifications at either site.

  • Pharmaceutical Intermediates: The cyclohexane scaffold is a common motif in many biologically active compounds. This molecule serves as a key building block for the synthesis of novel pharmaceutical agents, where the rigid, three-dimensional structure of the cyclohexane ring can be exploited to achieve specific binding interactions with biological targets.

  • Agrochemicals: Similar to its application in pharmaceuticals, this compound is also utilized in the development of new agrochemicals, contributing to the synthesis of molecules with desired pesticidal or herbicidal activities.

  • Material Science: The dicarboxylic acid monoester can be used in the synthesis of specialty polymers and materials, where its incorporation can influence properties such as thermal stability and mechanical strength.

Concluding Remarks

This technical guide has provided a detailed overview of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, from its fundamental properties and synthesis to its characterization and applications. The presented protocols and scientific rationale are intended to empower researchers and drug development professionals to confidently and effectively utilize this important chemical entity in their synthetic endeavors. Adherence to the principles of scientific integrity and logical experimental design, as outlined in this document, will be crucial for achieving successful outcomes.

References

  • PubChem. cis-3-Carbomethoxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of cis-3-Carbomethoxycyclohexane-1-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of cis-3-Carbomethoxycyclohexane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure's influence on solvent interactions, present a qualitative overview of its solubility in various organic solvent classes, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. This guide is structured to empower researchers to make informed decisions in solvent selection for applications ranging from chemical synthesis and purification to formulation development.

Introduction: The Significance of Solubility in the Scientific Lifecycle

This compound (MW: 186.21 g/mol ) is a bifunctional molecule featuring both a carboxylic acid and a methyl ester group on a cyclohexane ring.[1][2] This structural arrangement makes it a valuable intermediate in organic synthesis and a potential building block in the development of novel pharmaceutical agents. The solubility of this compound is a critical parameter that dictates its utility and handling in a laboratory and industrial setting.[3]

In drug discovery, for instance, solubility directly impacts bioavailability and the feasibility of developing a viable formulation.[3] For synthetic chemists, understanding solubility is paramount for reaction setup, controlling reaction kinetics, and, crucially, for the purification of the final product through methods like crystallization. This guide will provide the necessary theoretical and practical framework for navigating the solubility landscape of this important chemical entity.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[4] The structure of this compound offers several key features that influence its solubility profile:

  • Polar Functional Groups: The presence of a carboxylic acid group (-COOH) and a methyl ester group (-COOCH₃) makes the molecule polar. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ester group primarily acts as a hydrogen bond acceptor.

  • Nonpolar Backbone: The cyclohexane ring provides a nonpolar, aliphatic backbone, contributing to some lipophilic character.

  • Acidity: With a predicted pKa of approximately 4.37, the carboxylic acid group is weakly acidic.[2] This means that in the presence of a basic solvent or aqueous base, it can deprotonate to form a more soluble carboxylate salt.

Based on these features, we can predict its general solubility behavior in different classes of organic solvents.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents can engage in hydrogen bonding with both the carboxylic acid and ester functionalities of the solute, leading to strong solute-solvent interactions.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can interact via dipole-dipole forces. Their polarity is sufficient to dissolve the molecule.
Nonpolar Toluene, HexaneLow to InsolubleThe nonpolar nature of these solvents leads to weak interactions with the polar functional groups of the solute. The energy required to break the solute-solute interactions is not compensated by solute-solvent interactions.
Chlorinated DichloromethaneModerateDichloromethane has a moderate polarity and can dissolve a range of organic compounds. It is expected to offer moderate solubility for this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental procedure is essential. The Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a vial prep2 Add a known volume of the selected organic solvent prep1->prep2 Step 1 & 2 equil Seal vial and agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours) to reach equilibrium prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Filter the supernatant through a syringe filter (e.g., 0.22 µm) to obtain a clear, saturated solution sep1->sep2 analysis1 Prepare serial dilutions of the saturated solution sep2->analysis1 analysis2 Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, NMR) analysis1->analysis2 result Quantitative Solubility Value analysis2->result Calculate Solubility (e.g., in mg/mL or mol/L)

Caption: Workflow for the Shake-Flask method of solubility determination.

Step-by-Step Methodology
  • Preparation of the Solid-Solvent Mixture:

    • Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid is crucial to ensure that the resulting solution is saturated.

    • Pipette a precise volume of the desired organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to the syringe and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of dilutions of the filtered saturated solution with the same solvent.

    • Analyze the diluted solutions using a calibrated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and accurate method for this purpose. A standard calibration curve should be prepared using known concentrations of the compound.

    • From the concentration of the diluted solutions, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Applications and Implications of Solubility Data

The quantitative solubility data obtained from the above protocol is invaluable for various stages of research and development:

  • Process Chemistry and Crystallization: Knowledge of solubility at different temperatures allows for the design of efficient crystallization processes for purification. A solvent in which the compound has high solubility at an elevated temperature but low solubility at room temperature is an ideal candidate for recrystallization.

  • Drug Formulation: For pharmaceutical applications, solubility in biocompatible solvents and solvent systems is a key factor. Poor solubility can hinder the development of oral or injectable formulations.

  • Analytical Method Development: Understanding the solubility of an analyte is necessary for choosing the appropriate mobile phase in chromatography and for preparing standard solutions for quantification.

Conclusion

While a comprehensive database of quantitative solubility for this compound in all organic solvents is not yet publicly available, a strong predictive understanding can be derived from its molecular structure. The presence of both polar functional groups and a nonpolar backbone suggests a preference for polar organic solvents. For researchers requiring precise solubility data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for its determination. This foundational knowledge is critical for the effective application of this versatile compound in synthesis, purification, and formulation.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexane-1-carboxylic acid, 1-methyl, methyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Molbase. (n.d.). TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, monomethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclohexane 1,4 carboxylates.
  • Science.gov. (n.d.). cyclohexane carboxylic acid: Topics. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

Sources

Methodological & Application

Enzymatic hydrolysis for cis-3-Carbomethoxycyclohexane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Enzymatic Desymmetrization for the Synthesis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Traditional chemical methods for its synthesis often require harsh conditions and can produce undesirable racemic mixtures. This application note details a robust and highly selective protocol for the synthesis of this monoester via the enzymatic desymmetrization of the prochiral precursor, dimethyl cis-1,3-cyclohexanedicarboxylate. By leveraging the stereoselectivity of hydrolase enzymes, specifically lipases or esterases, this method provides a green and efficient alternative, yielding the target compound with high enantiomeric purity under mild, aqueous conditions.[1][2] We provide a comprehensive, step-by-step protocol, guidelines for process optimization, and troubleshooting advice to ensure reproducible, high-yield synthesis.

Principle of the Method: Asymmetric Hydrolysis

The core of this method is the enzymatic desymmetrization of a prochiral molecule.[1][3] The starting material, dimethyl cis-1,3-cyclohexanedicarboxylate, possesses a plane of symmetry, rendering its two methyl ester groups enantiotopic. A chiral enzyme, such as Pig Liver Esterase (PLE) or a lipase from Pseudomonas cepacia, can selectively differentiate between these two groups. The enzyme's chiral active site preferentially binds and catalyzes the hydrolysis of one ester group over the other, breaking the molecule's symmetry and creating a chiral center.[2][3] This process, if perfectly selective, can theoretically achieve a 100% yield of a single enantiomer of the desired monoester product.[1]

The reaction proceeds in an aqueous buffer system. As the hydrolysis reaction liberates a carboxylic acid, the pH of the medium decreases. This change is monitored and neutralized in real-time by the controlled addition of a base (e.g., NaOH), which also serves as a convenient way to track the reaction's progress.

Reaction Scheme: Prochiral Substrate → Chiral Product (Dimethyl cis-1,3-cyclohexanedicarboxylate) + H₂O ---(Hydrolase Enzyme)--> (1S,3R)-3-Carbomethoxycyclohexane-1-carboxylic acid + Methanol

Materials and Reagents

Item Specification Supplier Example
Substrate Dimethyl cis-1,3-cyclohexanedicarboxylate (≥98%)Sigma-Aldrich, TCI
Enzyme Lipase from Pseudomonas cepacia ("Lipase PS-30")Amano Enzyme
or Pig Liver Esterase (PLE), lyophilized powderSigma-Aldrich, Lee Biosolutions[4]
Buffer Sodium phosphate monobasic & dibasicAny standard supplier
Titrant 0.5 M Sodium Hydroxide (NaOH), standardizedAny standard supplier
Acid for Work-up 2 M Hydrochloric Acid (HCl)Any standard supplier
Extraction Solvent Ethyl Acetate (EtOAc), ACS GradeAny standard supplier
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Any standard supplier
Equipment pH-stat or Autotitrator (Recommended)Mettler Toledo, Metrohm
Magnetic stirrer with stir bar
Reaction vessel (e.g., 250 mL jacketed flask)
Separatory funnel
Rotary evaporator

Detailed Experimental Protocol

This protocol is based on the enantioselective hydrolysis of the diethyl ester analog using Lipase PS-30 and is adapted for the dimethyl substrate.[5]

Step 1: Reaction Setup
  • Prepare Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.0. For a 10 mmol scale reaction, prepare approximately 100 mL.

  • Substrate Addition: To a 250 mL reaction vessel equipped with a magnetic stir bar, add the dimethyl cis-1,3-cyclohexanedicarboxylate (e.g., 2.00 g, 10 mmol).

  • Add Buffer: Add 80 mL of the pH 7.0 phosphate buffer to the reaction vessel.

  • Equilibrate Temperature: Place the vessel in a water bath or use a jacketed reactor to maintain a constant temperature, preferably between 20-25°C.[5] Begin stirring to create a fine suspension of the substrate.

  • Calibrate pH Meter: Calibrate your pH meter or pH-stat/autotitrator with standard buffers (pH 4, 7, 10) before use.

Step 2: Enzymatic Reaction
  • Enzyme Addition: Once the temperature is stable and the substrate is well-suspended, add the lipase powder (e.g., Lipase PS-30 from Pseudomonas cepacia, ~400 mg).[5]

  • Initiate Titration: Immediately begin the hydrolysis. Using a pH-stat or autotitrator, maintain the pH of the reaction mixture at a constant 7.0 by the automated addition of 0.5 M NaOH solution. If performing manually, monitor the pH closely and add the base dropwise.

  • Monitor Progress: The reaction progress is monitored by the volume of NaOH consumed. The reaction is complete when the uptake of base ceases, indicating that 50% of the ester groups (one per molecule) have been hydrolyzed. For a 10 mmol substrate scale, this corresponds to the consumption of 20 mL of 0.5 M NaOH. The reaction time can vary from 12 to 48 hours.[5]

Step 3: Work-up and Product Isolation
  • Remove Enzyme: Once the reaction is complete, stop the stirring. If the enzyme is immobilized, it can be filtered off. For free powder, it will be removed during the extraction.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 2 M HCl with stirring to acidify the solution to a pH of ~2-3. This protonates the carboxylate product, making it soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine (saturated NaCl solution, 1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography.

Step 4: Product Characterization
  • Yield: Determine the mass of the isolated product and calculate the percentage yield.

  • Purity (NMR): Confirm the structure and purity using ¹H and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee%): Determine the enantiomeric purity by chiral HPLC or by derivatization with a chiral agent followed by GC or NMR analysis.

Workflow Visualization

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Isolation & Purification cluster_analysis Analysis sub Substrate & Buffer (Dimethyl cis-1,3- cyclohexanedicarboxylate) rxn Enzymatic Hydrolysis - pH-stat at 7.0 - Temp: 20-25°C - Monitor NaOH uptake sub->rxn enzyme Enzyme (Lipase or Esterase) enzyme->rxn acidify Acidification (pH 2-3 with HCl) rxn->acidify extract Solvent Extraction (Ethyl Acetate) acidify->extract purify Drying & Evaporation (Crude Product) extract->purify analysis Characterization - Yield - NMR (Structure) - Chiral HPLC (ee%) purify->analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Process Optimization & Key Parameters

The success of this enzymatic resolution hinges on several critical parameters. Understanding their influence allows for process optimization and troubleshooting.

ParameterOptimal RangeRationale & Causality
Enzyme Choice VariesDifferent hydrolases exhibit different enantioselectivities for the same substrate. Lipase from Pseudomonas cepacia and Pig Liver Esterase (PLE) are well-documented for hydrolyzing cyclic diesters.[5][6] Recombinant PLEs can offer better reproducibility than animal-derived enzymes.[7][8]
pH 6.5 - 8.0Most lipases and esterases have a neutral to slightly alkaline pH optimum. Maintaining a constant pH with a pH-stat is crucial because the accumulation of the acidic product can inhibit or denature the enzyme, leading to a stalled reaction.[8]
Temperature 20 - 40°CEnzyme activity generally increases with temperature up to a certain point, after which thermal denaturation occurs. A range of 20-25°C provides a good balance between reaction rate and enzyme stability.[5]
Co-solvents <10% (v/v)While the substrate has limited water solubility, the reaction is typically run in an aqueous buffer. Small amounts of water-miscible organic solvents (e.g., DMSO, t-butanol) can be added to improve substrate solubility, but high concentrations can denature the enzyme.
Enzyme Load 10-20% (w/w)Higher enzyme loading will increase the reaction rate but also the cost. The optimal amount should be determined empirically to balance reaction time and process economics.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Slow or Stalled Reaction 1. Inactive enzyme.2. pH drift.3. Substrate inhibition.1. Use a fresh batch of enzyme or test its activity on a standard substrate.2. Ensure the pH-stat is calibrated and functioning correctly.3. Try running the reaction at a lower substrate concentration.
Low Enantiomeric Excess (ee%) 1. Incorrect enzyme choice.2. Reaction run for too long, leading to hydrolysis of the second ester group.3. Non-optimal pH or temperature.1. Screen different lipases/esterases. The stereochemical preference is enzyme-dependent.2. Stop the reaction as soon as 1.0 equivalent of base has been consumed.3. Re-optimize reaction conditions as per the table above.
Low Isolated Yield 1. Incomplete reaction.2. Inefficient extraction due to incorrect pH.3. Product loss during purification.1. Allow the reaction to run until NaOH uptake ceases.2. Ensure the aqueous phase is acidified to pH < 3 before extraction.3. Minimize purification steps if the crude product is already of high purity.

References

  • Asymmetric ester hydrolysis with pig-liver esterase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Various Authors. (n.d.). Pig liver esterase. ResearchGate. Retrieved from [Link]

  • Dominguez de Maria, P., Garcia-Burgos, C. A., Bargeman, G., & van Gemert, R. W. (2007). Pig Liver Esterase (PLE) as Biocatalyst in Organic Synthesis: From Nature to Cloning and to Practical Applications. Synthesis, 2007(10), 1439-1452. Retrieved from [Link]

  • Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 483-490. Retrieved from [Link]

  • Gröger, H., et al. (2016). Recombinant Pig Liver Esterase-Catalyzed Synthesis of (1S,4R)-4-Hydroxy-2-cyclopentenyl Acetate Combined with Subsequent Enantioselective Crystallization. Organic Process Research & Development, 20(7), 1243-1251. Retrieved from [Link]

  • Gotor, V., et al. (2009). Enzymatic Desymmetrization of Prochiral 2-substituted-1,3-diamines: Preparation of Valuable Nitrogenated Compounds. The Journal of Organic Chemistry, 74(6), 2571-2574. Retrieved from [Link]

  • Kundys, A., et al. (2019). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Catalysts, 9(4), 365. Retrieved from [Link]

  • Various Authors. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Synthesis, 9(2), 198-223. Retrieved from [Link]

  • Gotor, V., & Gotor-Fernández, V. (2020). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. Catalysts, 10(9), 1048. Retrieved from [Link]

  • Kundys, A., et al. (2019). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters. International Atomic Energy Agency. Retrieved from [Link]

  • Li, Y., et al. (2021). Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization. Organic & Biomolecular Chemistry, 19(3), 567-571. Retrieved from [Link]

  • Gotor, V., et al. (2021). Enzymatic Desymmetrisation of Prochiral meso-1,2-Diamines. Molecules, 26(14), 4170. Retrieved from [Link]

  • Poppe, L., & Novák, L. (1999). Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. Journal of Molecular Catalysis B: Enzymatic, 6(3-4), 281-291. Retrieved from [Link]

  • Papakyriakou, A., et al. (2009). Study of the removal of allyl esters by Candida antarctica lipase B (CAL-B) and pig liver esterase (PLE). Journal of Molecular Catalysis B: Enzymatic, 60(3-4), 131-136. Retrieved from [Link]

  • Graber, M., & Laurent, P. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
  • Coates, R. M., et al. (1981). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 60, 29. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2001). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. Google Patents.

Sources

cis-3-Carbomethoxycyclohexane-1-carboxylic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of cis-3-Carbomethoxycyclohexane-1-carboxylic acid as a Versatile Chiral Building Block

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry

In the pursuit of novel therapeutics, the spatial arrangement of atoms is paramount. Chirality, a fundamental property of many drug molecules, profoundly influences biological activity, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] Consequently, the ability to construct enantiomerically pure molecules is a cornerstone of modern drug discovery. Chiral building blocks, or synthons, provide an efficient pathway to complex molecular architectures with precise stereochemical control.[]

The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. Its conformational stability allows for the design of ligands with reduced entropic penalties upon binding. This guide focuses on This compound , a bifunctional C6 synthon that serves as an exemplary chiral building block for elaborating such scaffolds. Its two distinct carboxylic acid functionalities—one free and one protected as a methyl ester—provide an orthogonal handle for sequential chemical transformations, making it an invaluable tool for constructing complex, biologically active molecules.[3]

This document provides a detailed overview of the synthesis, chiral resolution, and strategic application of this building block, complete with field-proven protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties and Handling

A clear understanding of the physical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₄O₄[4]
Molecular Weight 186.20 g/mol [4]
IUPAC Name cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid[4][5]
Appearance Solid[5]
Storage Store in a cool, dry place.Standard Practice

Part 1: Preparation and Chiral Resolution

The generation of enantiomerically pure material is the critical first step. While various enantioselective syntheses are emerging, classical resolution of a racemic mixture remains a robust and widely accessible method.[][7]

Synthesis of Racemic cis-Cyclohexane-1,3-dicarboxylic Acid Monomethyl Ester

The racemic starting material is typically prepared via the hydrogenation of an aromatic precursor. The cis-isomer is often the thermodynamic product under specific catalytic hydrogenation conditions. A common route involves the partial hydrogenation of dimethyl isophthalate followed by selective hydrolysis, or the hydrogenation of monomethyl isophthalate.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

Classical resolution exploits the principle that while enantiomers have identical physical properties, diastereomers do not.[8] By reacting the racemic carboxylic acid with a chiral base, two diastereomeric salts are formed, which can then be separated by fractional crystallization due to differences in their solubility.

Causality Behind Experimental Choices:
  • Choice of Resolving Agent: Chiral alkaloids like (-)-cinchonidine or (+)-quinine are frequently used for resolving acidic compounds.[9][10] Their rigid structures and availability in high enantiomeric purity make them ideal. The selection of the specific agent is often empirical, based on the ability to form well-defined, crystalline salts with one of the enantiomers.

  • Solvent Selection: The choice of solvent is critical for successful fractional crystallization. The ideal solvent should maximize the solubility difference between the two diastereomeric salts. A solvent system where one salt is sparingly soluble while the other remains in solution is optimal. Alcohols (ethanol, methanol) or acetone are common starting points.

G cluster_0 Resolution Workflow racemate Racemic cis-3-Carbomethoxy- cyclohexane-1-carboxylic acid chiral_base Add Chiral Base (e.g., (-)-Cinchonidine) in suitable solvent (e.g., Ethanol) racemate->chiral_base salts Diastereomeric Salt Mixture ((R)-acid:(S)-base & (S)-acid:(S)-base) chiral_base->salts crystallize Fractional Crystallization (Cool & Isolate Precipitate) salts->crystallize salt_iso Insoluble Diastereomeric Salt (e.g., (R)-acid:(S)-base) crystallize->salt_iso Solid salt_sol Soluble Diastereomeric Salt (in mother liquor) crystallize->salt_sol Solution acidify1 Acidify (e.g., HCl) to break the salt salt_iso->acidify1 acidify2 Acidify mother liquor salt_sol->acidify2 enantiomer1 Isolate Enantiomer 1 ((1R,3S)-enantiomer) acidify1->enantiomer1 enantiomer2 Isolate Enantiomer 2 ((1S,3R)-enantiomer) acidify2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Step-by-Step Methodology:
  • Salt Formation:

    • In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 200 mL of warm ethanol.

    • In a separate flask, dissolve an equimolar amount of (-)-cinchonidine in 150 mL of warm ethanol.

    • Slowly add the cinchonidine solution to the carboxylic acid solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight.

    • Note: Slow cooling is crucial for the formation of well-defined crystals, which leads to better separation.

  • Isolation of the Diastereomeric Salt:

    • Collect the resulting crystalline precipitate by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • Dry the crystals under vacuum. This is the first crop, which will be enriched in one diastereomer.

    • Trustworthiness Check: The optical purity of the resolved acid can be checked at this stage on a small sample. Liberate the acid from the salt (see step 3) and measure its specific rotation or analyze by chiral HPLC. The purity should be reassessed after each recrystallization.

  • Purification by Recrystallization:

    • Dissolve the dried crystals in a minimum amount of boiling ethanol and allow them to recrystallize as before.

    • Repeat this process until the specific rotation of the liberated carboxylic acid remains constant, indicating that optical purity has been achieved. Typically, 2-3 recrystallizations are sufficient.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the purified diastereomeric salt in 100 mL of water.

    • Add 2 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~2. The free carboxylic acid will precipitate out of the aqueous solution.

    • Extract the aqueous layer three times with 75 mL of ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

Part 2: Applications in Synthesis

The true value of this building block lies in the orthogonal reactivity of its two functional groups. The free carboxylic acid is readily available for amide bond formation, while the methyl ester can be hydrolyzed, reduced, or converted to other functional groups in subsequent steps.

G cluster_0 Carboxylic Acid (-COOH) Transformations cluster_1 Methyl Ester (-COOMe) Transformations start cis-3-Carbomethoxycyclohexane- 1-carboxylic acid amide Amide start->amide Amide Coupling (HBTU, EDC) acid_chloride Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ hydrolysis Carboxylic Acid (Hydrolysis) start->hydrolysis LiOH or NaOH reduction Primary Alcohol (Reduction) start->reduction LiBH₄, LiAlH₄ amide2 Amide (Aminolysis) start->amide2 High T, Amine ester2 Ester (via Fischer) acid_chloride->amide acid_chloride->ester2

Caption: Overview of synthetic transformations for the chiral building block.

Protocol: Synthesis of a Chiral 1,3-Disubstituted Cyclohexane Diamide

This protocol demonstrates the sequential functionalization of the two carboxylic acid groups.

Step-by-Step Methodology:

A. Amide Coupling at the C1 Carboxylic Acid:

  • Activation and Coupling:

    • Dissolve 1.0 g of enantiomerically pure this compound in 20 mL of dichloromethane (DCM).

    • Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add 1.05 equivalents of the desired primary or secondary amine (e.g., benzylamine).

    • Add 1.1 equivalents of a peptide coupling reagent (e.g., HBTU or EDC/HOBt).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Expertise Note: The use of coupling reagents like HBTU minimizes racemization and provides high yields for amide bond formation under mild conditions. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Work-up and Purification:

    • Dilute the reaction with 50 mL of DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-amide ester.

B. Hydrolysis of the C3 Methyl Ester:

  • Saponification:

    • Dissolve the purified mono-amide ester in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add 1.5 equivalents of lithium hydroxide (LiOH).

    • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Causality: LiOH is a strong base that readily hydrolyzes the methyl ester to the corresponding carboxylate salt. The THF co-solvent ensures the solubility of the organic substrate in the aqueous medium.

  • Work-up:

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the mono-amide carboxylic acid, which is often used in the next step without further purification.

C. Amide Coupling at the C3 Carboxylic Acid:

  • Second Coupling:

    • Repeat the amide coupling procedure described in Step A, using the mono-amide carboxylic acid as the starting material and a second desired amine.

    • Purify the final diamide product by column chromatography or recrystallization.

  • Final Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Confirm enantiomeric purity using chiral HPLC.

G start Chiral Mono-acid Ester step1 Step A: Amide Coupling (Amine 1, HBTU, DIPEA) start->step1 inter1 Intermediate: Mono-amide Ester step1->inter1 step2 Step B: Ester Hydrolysis (LiOH, THF/H₂O) inter1->step2 inter2 Intermediate: Mono-amide Acid step2->inter2 step3 Step C: Amide Coupling (Amine 2, HBTU, DIPEA) inter2->step3 final Final Product: Chiral Diamide step3->final

Caption: Workflow for the synthesis of a chiral 1,3-diamide.

Conclusion

This compound is a powerful and versatile chiral building block. Its well-defined stereochemistry and orthogonally protected functional groups provide a reliable platform for the synthesis of complex, enantiomerically pure molecules. The protocols detailed herein for its resolution and subsequent elaboration into diamide structures offer a robust starting point for researchers in medicinal chemistry and organic synthesis. The rigid cyclohexane core introduced by this synthon is highly valuable for developing drug candidates with improved potency and selectivity.[3][11]

References

  • BenchChem. (n.d.). 4-Oxocyclohexanecarboxylic Acid: A Versatile Achiral Precursor for Chiral Building Blocks in Drug Discovery.
  • Jeci. (2026, January 5). Technical Profile of Chiral Cyclohexane Derivative (CAS 365997-33-7): A Key Intermediate for Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PubChem. (n.d.). This compound.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (n.d.). EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • ResearchGate. (2025, August 7). Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt 2,3-Dimethoxy-10-oxostrychnidinium (1R,2S)-2-carboxycyclohexane-1-carboxylate Dihydrate.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • CymitQuimica. (n.d.). This compound.
  • Google Patents. (n.d.). US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • OpenStax. (n.d.). Enantioselective Synthesis – Organic Chemistry: A Tenth Edition.
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.

Sources

Application Notes & Protocols: Strategic Use of cis-3-Carbomethoxycyclohexane-1-carboxylic acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Peptides are potent and selective signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility.[1][2] Peptidomimetics aim to overcome these limitations by retaining the essential pharmacophoric elements of a peptide in a more drug-like scaffold.[3] Conformationally restricted amino acids and scaffolds play a pivotal role in this endeavor by reducing the entropic penalty of binding and stabilizing bioactive conformations.[4] This document provides a detailed guide on the application of cis-3-Carbomethoxycyclohexane-1-carboxylic acid, a versatile scaffold for inducing specific secondary structures, particularly β-turns, in novel peptidomimetic designs.

Part 1: Application Notes & Design Rationale

The Scientific Imperative for Constrained Scaffolds

The biological activity of peptides is dictated by the three-dimensional arrangement of their amino acid side chains. In solution, linear peptides exist as a dynamic ensemble of conformers, only a fraction of which are bioactive. This inherent flexibility leads to a significant entropic cost upon binding to a receptor, thereby lowering affinity. Furthermore, the peptide backbone is susceptible to rapid degradation by proteases.

The core strategy of peptidomimetic design is to introduce structural constraints that pre-organize the molecule into its bioactive conformation.[2][5] Cyclic scaffolds are particularly effective, as they lock key pharmacophores into well-defined spatial orientations, enhancing binding affinity, selectivity, and resistance to enzymatic degradation.[6][7]

Introducing the Scaffold: this compound

This compound is a bifunctional cyclic molecule that serves as an excellent building block for peptidomimetics. Its utility is grounded in its distinct structural and chemical properties.

Property Value Source
Molecular Formula C₉H₁₄O₄[8]
Molecular Weight 186.20 g/mol [8]
Synonyms cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid; cis-cyclohexane-1,3-dicarboxylic acid monomethyl ester[9]
Key Structural Feature A cyclohexane ring with a carboxylic acid and a methyl ester group in a cis-1,3-relationship.[10]

Causality of Design Choice: The power of this scaffold lies in the rigid cyclohexane chair conformation and the cis orientation of its two functional groups.[10][11][12] This arrangement forces the points of attachment to the peptide backbone to emanate from the same face of the ring, making it an exceptional mimic for reverse turns in a peptide sequence, such as the common β-turn.[13] A β-turn redirects the peptide backbone, a crucial feature for protein-protein interactions (PPIs).[3][13]

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps Resin 1. Start (Peptide-Resin) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 20 min Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Scaffold Coupling (Scaffold, HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 2-4 hours Cleavage 6. Cleavage (TFA Cocktail) Wash2->Cleavage After final residue coupling Precipitation 7. Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification

Caption: Standard workflow for incorporating the scaffold using Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (1 eq, e.g., 0.1 mmol) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes to remove the terminal Fmoc protecting group. Drain and repeat once for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq, 0.3 mmol), HATU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in anhydrous DMF (~2 mL).

    • Causality: Using a slight excess of the acid and coupling reagent ensures the reaction goes to completion. The pre-activation time allows for the formation of the reactive HOBt ester.

    • Allow the activation mixture to stand for 5-10 minutes.

    • Add the activated mixture to the resin. Agitate at room temperature for 2-4 hours.

  • Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm the absence of free amines (negative result).

  • Chain Elongation (Optional): The synthesis can be continued by repeating steps 2-5 with the next desired Fmoc-protected amino acid.

  • Cleavage and Deprotection:

    • After the final synthesis step, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 2 mL for 0.1 mmol scale) to the resin and agitate for 2-3 hours at room temperature.

    • Trustworthiness: The TIS in the cocktail acts as a scavenger to trap reactive cations generated during the cleavage of other side-chain protecting groups, preventing side reactions.

  • Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptidomimetic by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude product under vacuum. Purify using reverse-phase HPLC (RP-HPLC).

Protocol for Saponification of the Methyl Ester

This protocol is for the solution-phase hydrolysis of the methyl ester to the free carboxylic acid after the peptidomimetic has been cleaved from the resin and purified.

Materials:

  • Purified peptidomimetic containing the scaffold

  • Lithium hydroxide (LiOH)

  • Solvent system (e.g., THF/Water or Dioxane/Water)

  • Hydrochloric acid (HCl, 1N)

  • RP-HPLC system for purification

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified peptidomimetic (1 eq) in a suitable solvent mixture such as THF:H₂O (3:1).

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add a solution of LiOH (1.5 eq) in water dropwise.

    • Causality: LiOH is a strong base that effectively hydrolyzes the ester. Performing the reaction at 0°C minimizes potential side reactions or epimerization at adjacent chiral centers.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by adding 1N HCl dropwise until the pH is ~5-6.

  • Workup and Purification: Remove the organic solvent (THF) under reduced pressure. The remaining aqueous solution can be directly injected onto an RP-HPLC system for purification of the final di-acid product. Lyophilize the pure fractions to obtain the final product as a fluffy white solid.

Characterization Data

Proper characterization is essential to confirm the identity, purity, and structure of the final peptidomimetic.

Technique Purpose Expected Outcome
RP-HPLC Purity AssessmentA single major peak with >95% purity.
LC-MS Identity ConfirmationThe observed mass of the [M+H]⁺ ion should match the calculated theoretical mass of the peptidomimetic.
¹H NMR Structural ElucidationPresence of characteristic signals for the cyclohexane ring protons, along with signals from the amino acid residues. Coupling constants can provide conformational insights. [14]
CD Spectroscopy Secondary Structure AnalysisThe circular dichroism spectrum can indicate the presence of ordered structures like β-turns induced by the scaffold.

References

  • M. D. Pérez-López, et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
  • J. H. Lee, et al. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. PMC - NIH.
  • Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
  • A. D. Nielsen, et al. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
  • P. Singh, et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • T. Mori, et al. (n.d.). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. NIH.
  • J. H. Lee, et al. (2025). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals.
  • M. Muttenthaler, et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
  • A. Dal-Corso, et al. (2021).
  • M. D. Pérez-López, et al. (2023).
  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist.
  • T. Katoh. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • E. Valeur, M. Bradley. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • A. L. Z. Maldonado, et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.
  • M. J. Weissenberger, et al. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. PubMed.
  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I.
  • StudySmarter. (2023). Conformational Analysis of Cyclohexane: Examples & Changes. StudySmarter.
  • Benchchem. (n.d.). Conformational Analysis of 2-Methylcyclohexanecarboxylic Acid Isomers: An In-depth Technical Guide. Benchchem.
  • Benchchem. (n.d.). Application Notes and Protocols for Peptide Synthesis Reagents. Benchchem.
  • Y. Wang, J. Weng. (n.d.). cis-Cyclohexane-1,4-dicarboxylic acid.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
  • PubChem. (n.d.). This compound. PubChem.
  • A. Trabocchi, et al. (n.d.).
  • S. T. E. Meservey, et al. (2010). Universal Peptidomimetics. PMC - PubMed Central.
  • M. D. Pérez-López, et al. (n.d.). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. PMC - NIH.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • R. A. López, et al. (n.d.). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. PMC - PubMed Central.
  • R. A. López, et al. (2020). New Morphiceptin Peptidomimetic Incorporating (1 S,2 R,3 S,4 S,5 R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic Acid: Synthesis and Structural Study. PubMed.
  • H. Hönig, et al. (n.d.). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • S. L. T. C. McMurray, et al. (n.d.).
  • A. Dal-Corso, et al. (2021).
  • T. A. Puckhaber, et al. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
  • K. Scholz, et al. (1984). SYNTHESIS AND DIELS–ALDER REACTIONS OF 3-ACETYL-2(3H)-OXAZOLONE: 6-AMINO-3,4-DIMETHYL-cis-3-CYCLOHEXEN-1-OL. Organic Syntheses Procedure.
  • W. D. F. Meutermans, et al. (n.d.). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Australian Journal of Chemistry.
  • Radboud Repository. (n.d.). Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository.
  • S. K. Taylor, et al. (n.d.). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
  • R. A. López, et al. (2025). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study.
  • G. Weltrowska, et al. (2025). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.

Sources

Synthesis of Bio-Inspired Scaffolds: A Guide to Derivatizing cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Cyclohexane Scaffold

In the landscape of modern drug discovery and development, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is insatiable. These scaffolds serve as the foundation for synthesizing complex molecules with tailored biological activities. Among the myriad of available building blocks, cis-3-Carbomethoxycyclohexane-1-carboxylic acid presents itself as a particularly attractive starting material. Its rigid cyclohexane core, coupled with the orthogonal reactivity of a carboxylic acid and a methyl ester in a defined cis-stereochemical relationship, provides a unique platform for the stereoselective synthesis of diverse and complex molecular architectures.

This comprehensive guide, intended for researchers, medicinal chemists, and professionals in drug development, will delve into the synthetic utility of this compound. We will explore key transformations and provide detailed, field-tested protocols for its conversion into valuable intermediates, such as conformationally constrained amino acids, which are of significant interest in peptidomimetics and neuroscience research.[1] The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: From Dicarboxylic Acid Monoester to Conformationally Constrained Amino Acid

The primary strategic consideration when working with this compound is the selective manipulation of its two distinct carbonyl functionalities. The free carboxylic acid is readily activated for amide bond formation, while the methyl ester provides a handle for subsequent transformations or can be hydrolyzed under conditions that would not affect a newly formed amide.

A particularly valuable application of this scaffold is the synthesis of cis-3-aminocyclohexanecarboxylic acid, a conformationally restricted analog of γ-aminobutyric acid (GABA).[1][2] Such constrained analogs are powerful tools in probing receptor-ligand interactions and can lead to compounds with improved pharmacokinetic properties.[1] The overall synthetic workflow is depicted below.

Synthetic Workflow start cis-3-Carbomethoxycyclohexane- 1-carboxylic acid amide cis-3-Carbomethoxycyclohexane- 1-carboxamide start->amide 1. SOCl₂ 2. NH₄OH amine Methyl cis-3-aminocyclohexane- 1-carboxylate amide->amine Hofmann Rearrangement (e.g., Br₂, NaOH) amino_acid cis-3-Aminocyclohexane- 1-carboxylic acid amine->amino_acid Ester Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Synthetic workflow from the starting material to the target amino acid.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for the key transformations in the synthesis of cis-3-aminocyclohexanecarboxylic acid from this compound.

Protocol 1: Amide Formation - Synthesis of cis-3-Carbomethoxycyclohexane-1-carboxamide

The initial step involves the conversion of the carboxylic acid functionality into a primary amide. This is a crucial transformation as the amide will be the substrate for the subsequent Hofmann or Curtius rearrangement. A standard and effective method is the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

  • Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. The resulting crude acyl chloride is typically used in the next step without further purification.

  • Amidation: Cool the crude acyl chloride in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide (excess, e.g., 10 eq) to the flask. This reaction is exothermic.

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-3-Carbomethoxycyclohexane-1-carboxamide.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of thionyl chloride is a common and efficient method for the preparation of acyl chlorides from carboxylic acids.

  • Anhydrous conditions are crucial during the acyl chloride formation to prevent hydrolysis back to the carboxylic acid.

  • The use of excess ammonium hydroxide in the amidation step ensures complete conversion of the acyl chloride to the amide and neutralizes the HCl generated in the previous step.

Protocol 2: Hofmann Rearrangement - Synthesis of Methyl cis-3-aminocyclohexane-1-carboxylate

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[3][4][5][6][7] This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[3][4][5][6][7]

Materials:

  • cis-3-Carbomethoxycyclohexane-1-carboxamide

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0 °C in an ice bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution to form a solution of sodium hypobromite.

  • In a separate flask, dissolve cis-3-Carbomethoxycyclohexane-1-carboxamide (1.0 eq) in a suitable solvent like methanol.

  • Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture and neutralize it with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude methyl cis-3-aminocyclohexane-1-carboxylate can be purified by column chromatography.

Causality Behind Experimental Choices:

  • The in situ formation of sodium hypobromite from bromine and sodium hydroxide is a standard and convenient method for initiating the Hofmann rearrangement.[3][5]

  • The reaction is initially performed at low temperatures to control the exothermic reaction and then heated to promote the rearrangement of the N-bromoamide intermediate.

  • Methanol is used as a solvent and can also trap the isocyanate intermediate to form a carbamate, which is then hydrolyzed to the amine under the reaction conditions.

Alternative to Hofmann Rearrangement: The Curtius Rearrangement

The Curtius rearrangement offers an alternative pathway for the conversion of a carboxylic acid to an amine.[1] This method involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a nucleophile.[1][8] A key advantage of the Curtius rearrangement is that it can often be performed under milder conditions than the Hofmann rearrangement.

Conceptual Workflow for Curtius Rearrangement:

Curtius Rearrangement start cis-3-Carbomethoxycyclohexane- 1-carboxylic acid acyl_azide cis-3-Carbomethoxycyclohexane- 1-carbonyl azide start->acyl_azide 1. SOCl₂ 2. NaN₃ isocyanate Methyl 3-isocyanato- cyclohexane-1-carboxylate acyl_azide->isocyanate Heat (Δ) carbamate Methyl 3-(alkoxycarbonylamino)- cyclohexane-1-carboxylate isocyanate->carbamate R-OH amine Methyl cis-3-aminocyclohexane- 1-carboxylate carbamate->amine Hydrolysis

Caption: Key steps in the Curtius rearrangement pathway.

Protocol 3: Ester Hydrolysis - Synthesis of cis-3-Aminocyclohexanecarboxylic acid

The final step in the synthesis is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved under basic conditions.

Materials:

  • Methyl cis-3-aminocyclohexane-1-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve methyl cis-3-aminocyclohexane-1-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Carefully acidify the aqueous solution to the isoelectric point of the amino acid (typically around pH 6-7) with HCl. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain cis-3-aminocyclohexanecarboxylic acid.

Causality Behind Experimental Choices:

  • Basic hydrolysis with lithium hydroxide is a mild and effective method for cleaving methyl esters, especially in the presence of other functional groups like amines.

  • The use of a co-solvent like THF helps to solubilize the starting material.

  • Acidification to the isoelectric point is crucial for the precipitation and isolation of the zwitterionic amino acid product.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
This compoundC₉H₁₄O₄186.21¹H NMR, ¹³C NMR, IR, Mass Spectrometry
cis-3-Carbomethoxycyclohexane-1-carboxamideC₉H₁₅NO₃185.22¹H NMR, ¹³C NMR, IR, Mass Spectrometry showing amide peaks
Methyl cis-3-aminocyclohexane-1-carboxylateC₈H₁₅NO₂157.21¹H NMR, ¹³C NMR, IR, Mass Spectrometry showing amine group
cis-3-Aminocyclohexanecarboxylic acidC₇H₁₃NO₂143.18¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point

Conclusion and Future Directions

This compound is a versatile and stereochemically defined building block with significant potential in the synthesis of complex molecules. The protocols detailed in this guide provide a robust pathway for the synthesis of conformationally constrained amino acids, which are valuable scaffolds in drug discovery. The principles of selective functional group manipulation and stereocontrolled transformations demonstrated here can be extended to the synthesis of a wide array of other complex targets, including bicyclic lactams and other peptidomimetics. Future work in this area could explore the derivatization of the amine and carboxylic acid functionalities of the final product to generate libraries of novel compounds for biological screening.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3082488, cis-3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Ndungu, J. M., et al. (2006). Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. Tetrahedron letters, 47(13), 2233-2236.
  • Helal, C. J., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic letters, 6(11), 1853–1856.
  • U.S. Patent No. 6,210,956 B1. (2001).
  • Hu, X., et al. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1847.
  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • MacDonald, M. T., & Aubé, J. (n.d.). Synthesis and Conformational Characterization of Constrained Dipeptides. Retrieved from [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 18). Hofmann and Curtius Rearrangements [Video]. YouTube. [Link]

  • Dedkova, L. M., et al. (2020). Protein synthesis with conformationally constrained cyclic dipeptides. Bioorganic & medicinal chemistry, 28(22), 115780.
  • FOSSEE. (2022).
  • Sun, H., et al. (2016). Diastereoselective synthesis of cis-1,3-disubstituted isoindolines via a highly site-selective tandem cyclization reaction. Organic Chemistry Frontiers, 3(11), 1434-1438.
  • National Institute of Standards and Technology. (n.d.). cis-Cyclohexane-1,3-dicarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107205, 1,3-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • Kumar, S., et al. (2007). Synthesis of conformationally constrained analogues of RGD tripeptide. Tetrahedron, 63(9), 2084–2092.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Mandal, S., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 27(15), 4987.
  • Bernal, F., et al. (2004). Protein synthesis with conformationally constrained cyclic dipeptides. Bioorganic & Medicinal Chemistry, 12(5), 1039-1045.

Sources

Selective Reactions of the Carboxylic Acid Group in cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

cis-3-Carbomethoxycyclohexane-1-carboxylic acid is a valuable bifunctional building block in organic synthesis, particularly relevant in the development of pharmaceuticals and complex organic molecules.[1][2][3] Its structure, featuring a cyclohexane scaffold with both a carboxylic acid and a methyl ester in a cis relative stereochemistry, presents a distinct synthetic challenge: how to selectively manipulate one functional group while preserving the other. This application note provides an in-depth guide to the common and selective reactions targeting the carboxylic acid moiety, offering field-proven insights and detailed protocols for researchers in medicinal chemistry and process development.

The key to unlocking the synthetic potential of this molecule lies in exploiting the differential reactivity of the carboxylic acid versus the ester. The carboxylic acid's labile proton and the hydroxyl group's potential to be converted into a good leaving group make it the primary site for a range of nucleophilic acyl substitution reactions under specific conditions.[4] This guide will focus on four critical transformations: conversion to an acyl chloride, amidation, further esterification, and selective reduction.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
Molecular Formula C₉H₁₄O₄PubChem[1][2]
Molecular Weight 186.20 g/mol PubChem[1][2]
IUPAC Name cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acidPubChem[1]
Appearance SolidCymitQuimica[3]
CAS Number 733742-58-0Chemicalbook[5]

Activation of the Carboxylic Acid: Synthesis of Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. It transforms the relatively poor hydroxyl leaving group into an excellent chloride leaving group, dramatically increasing the electrophilicity of the carbonyl carbon.[4] This "activated" intermediate readily reacts with a wide range of weak nucleophiles, such as amines and alcohols, under mild conditions.

Causality of Reagent Choice: Thionyl Chloride (SOCl₂)

Thionyl chloride is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.[6][7] The reaction produces the desired acyl chloride along with gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7] The evolution of these gases drives the reaction to completion according to Le Chatelier's principle. Critically, thionyl chloride does not typically react with the methyl ester group under these conditions, ensuring excellent chemoselectivity.

G Start cis-3-Carbomethoxycyclohexane- 1-carboxylic acid Reagent1 Thionyl Chloride (SOCl₂) DCM or Toluene, Reflux Start->Reagent1 Reacts with Product cis-3-(Methoxycarbonyl)cyclohexane- 1-carbonyl chloride Reagent1->Product Produces Byproducts Gaseous Byproducts (SO₂, HCl) Product->Byproducts Accompanied by G Start cis-3-Carbomethoxycyclohexane- 1-carboxylic acid Coupling Coupling Reagent (e.g., EDC, HOBt) Base (e.g., DIPEA) Start->Coupling Amine Amine (R¹R²NH) Amine->Coupling Product cis-3-Carbomethoxycyclohexane- 1-carboxamide Coupling->Product Byproduct Urea Byproduct Product->Byproduct

Sources

Application Notes & Protocols: The Role of Chiral Cyclohexane-1,2-dicarboxylic Acids in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of chiral cyclohexane-1,2-dicarboxylic acids in asymmetric synthesis. While the initial query concerned cis-3-carbomethoxycyclohexane-1-carboxylic acid, a thorough review of the literature indicates that this specific compound is not a widely documented reagent for asymmetric control. Therefore, this guide focuses on the structurally related and extensively validated class of chiral trans-1,2-cyclohexanedicarboxylic acids. These C2-symmetric dicarboxylic acids are paramount in modern organic synthesis, serving as highly effective chiral resolving agents and versatile building blocks for the synthesis of complex chiral ligands and pharmaceuticals.[1] This guide details the underlying principles of their application, provides validated, step-by-step protocols for their use in chiral resolution and ligand synthesis, and discusses the mechanistic basis for their high efficacy in stereochemical control.

Introduction: The Challenge of Chirality and the Utility of the Cyclohexane Scaffold

In the pharmaceutical and fine chemical industries, the synthesis of enantiomerically pure compounds is a critical objective. Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern chemistry.[2] A key strategy in this endeavor is the use of chiral molecules derived from the "chiral pool" or prepared in enantiopure form to influence the stereochemical outcome of a reaction.

The rigid, well-defined conformational structure of the cyclohexane ring makes it an excellent scaffold for designing chiral auxiliaries, ligands, and resolving agents.[3][4] Specifically, enantiomerically pure trans-1,2-cyclohexanedicarboxylic acid, available in both (1R,2R) and (1S,2S) configurations, has emerged as a "privileged" chiral building block.[1] Its C2-symmetry is particularly advantageous in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, simplifying analysis and often leading to higher enantioselectivities.[]

The two carboxylic acid groups provide convenient handles for derivatization, allowing this scaffold to be employed in two primary modes:

  • As a Chiral Resolving Agent: Leveraging the formation of diastereomeric salts with racemic compounds.[6]

  • As a Chiral Building Block: Serving as a precursor for the synthesis of more complex chiral molecules, such as bidentate ligands for metal-catalyzed reactions.[7]

Core Application: Chiral Resolution via Diastereomeric Salt Formation

One of the most robust and historically significant methods for separating enantiomers is chiral resolution.[6] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like fractional crystallization.[8]

(1R,2R)- or (1S,2S)-1,2-Cyclohexanedicarboxylic acid is an exemplary resolving agent for racemic amines. The acidic nature of the carboxylic acid groups allows for the formation of ammonium carboxylate salts with basic amines.

Mechanism of Resolution: When a racemic amine, (R/S)-Amine, is treated with an enantiopure dicarboxylic acid, such as (1R,2R)-Acid, two diastereomeric salts are formed: [(R)-Amine•(1R,2R)-Acid] and [(S)-Amine•(1R,2R)-Acid]. Due to the different spatial arrangements of the constituent ions, these salts exhibit distinct crystal packing energies and, consequently, different solubilities in a given solvent system.[9][10] Through careful selection of the solvent, one diastereomer will preferentially crystallize from the solution, allowing for its isolation by filtration. The resolved amine can then be liberated from the salt by treatment with a base, and the chiral resolving agent can often be recovered and reused.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_amine Racemic Amine (R/S) diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Amine•(1R,2R)-Acid] [(S)-Amine•(1R,2R)-Acid] racemic_amine->diastereomeric_salts Reaction in Suitable Solvent resolving_agent Chiral Resolving Agent (e.g., (1R,2R)-1,2-Cyclohexanedicarboxylic Acid) resolving_agent->diastereomeric_salts less_soluble Less Soluble Diastereomer (Crystallizes Out) diastereomeric_salts->less_soluble Fractional Crystallization more_soluble More Soluble Diastereomer (Remains in Solution) pure_enantiomer Enantiomerically Pure Amine (e.g., (R)-Amine) less_soluble->pure_enantiomer Treatment with Base recovered_agent Recovered Resolving Agent less_soluble->recovered_agent Acidification

Figure 1: Workflow for Chiral Resolution using Diastereomeric Salt Formation.

Protocol 1: Resolution of Racemic 1-Phenylethylamine using (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic Acid

This protocol describes a representative procedure for the resolution of a racemic primary amine.

Materials:

  • Racemic (±)-1-phenylethylamine

  • (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid

  • Methanol (ACS Grade)

  • Diethyl ether (Anhydrous)

  • 2 M Sodium Hydroxide (NaOH) solution

  • 2 M Hydrochloric Acid (HCl) solution

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Chiral HPLC or polarimeter for enantiomeric excess (e.e.) determination

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 8.61 g (50.0 mmol) of (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid in 100 mL of methanol with gentle warming.

    • In a separate beaker, dissolve 6.06 g (50.0 mmol) of racemic (±)-1-phenylethylamine in 20 mL of methanol.

    • Slowly add the amine solution to the dicarboxylic acid solution with constant stirring.

    • Allow the resulting clear solution to cool to room temperature, then slowly add 50 mL of diethyl ether to induce crystallization.

    • Cover the flask and allow it to stand at 4 °C overnight to complete the crystallization process.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold (1:1) methanol/diethyl ether (2 x 15 mL) to remove any adhering mother liquor.

    • Dry the crystals under vacuum to obtain the less soluble diastereomeric salt. Typically, the salt of (R)-1-phenylethylamine with (1R,2R)-acid is less soluble in this solvent system.

  • Liberation of the Enantiopure Amine:

    • Dissolve the dried diastereomeric salt in a minimal amount of deionized water (approx. 50 mL).

    • Cool the solution in an ice bath and make it basic (pH > 12) by the dropwise addition of 2 M NaOH solution.

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the resolved (e.g., (R)-1-phenylethylamine).

  • Recovery of the Resolving Agent:

    • Take the aqueous layer from the extraction and acidify it to pH < 2 with 2 M HCl while cooling in an ice bath.

    • A white precipitate of (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid will form.

    • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. The resolving agent can be reused.

  • Analysis:

    • Determine the optical purity (enantiomeric excess) of the resolved amine using chiral HPLC or polarimetry. High enantiomeric excess (e.g., >97% e.e.) can be achieved with this method.[11]

Application as a Chiral Building Block: Synthesis of Chiral Ligands

The C2-symmetric backbone of 1,2-cyclohexanedicarboxylic acid is an ideal starting point for the synthesis of a wide variety of chiral ligands used in asymmetric catalysis.[3][4] These include bisoxazoline (BOX), bisimidazoline, and diphosphine ligands. The rigid cyclohexane framework positions coordinating groups in a well-defined spatial arrangement around a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a catalytic reaction.[7]

For example, chiral cyclohexane-linked bisoxazoline (cHBOX) ligands are effective in various metal-catalyzed transformations.[3][4] The synthesis typically involves converting the dicarboxylic acid to a more reactive derivative (e.g., diacyl chloride) followed by condensation with enantiopure amino alcohols.

G start (1R,2R)-1,2-Cyclohexane- dicarboxylic Acid step1 Activation (e.g., SOCl₂) start->step1 acyl_chloride (1R,2R)-1,2-Cyclohexane- dicarbonyl Dichloride step1->acyl_chloride step2 Condensation (2 eq. Chiral Amino Alcohol) acyl_chloride->step2 ligand Chiral Ligand (e.g., cHBOX) step2->ligand step3 Metal Coordination ligand->step3 catalyst Chiral Metal Catalyst step3->catalyst

Sources

Industrial Scale Synthesis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-3-Carbomethoxycyclohexane-1-carboxylic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and specialty chemicals. Its unique stereochemistry and bifunctional nature make it an important intermediate where precise spatial arrangement of substituents is crucial for biological activity or material properties. This document provides a comprehensive guide to the industrial-scale synthesis of this compound, focusing on a robust and scalable process. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, safety considerations, and process optimization.

The synthetic strategy outlined below begins with the readily available and cost-effective starting material, isophthalic acid. The process involves a two-step sequence: the catalytic hydrogenation of isophthalic acid to yield cis-1,3-cyclohexanedicarboxylic acid, followed by a selective mono-methylation to afford the target molecule. This approach is advantageous for large-scale production due to the use of well-established chemical transformations and the potential for high yields and purity.

Overall Synthetic Scheme

The industrial synthesis of this compound is a multi-step process that begins with the hydrogenation of isophthalic acid. The resulting mixture of cis and trans isomers of 1,3-cyclohexanedicarboxylic acid is then isomerized to favor the cis isomer, which is subsequently subjected to a selective mono-esterification to yield the final product.

Synthetic_Scheme isophthalic_acid Isophthalic Acid h2_catalyst H2, Catalyst (e.g., Rh/C, Pd/C) diacid_mixture 1,3-Cyclohexanedicarboxylic Acid (cis/trans mixture) h2_catalyst->diacid_mixture acetic_anhydride Acetic Anhydride (Isomerization) cis_diacid cis-1,3-Cyclohexanedicarboxylic Acid acetic_anhydride->cis_diacid methanol_catalyst Methanol, Acid Catalyst (Selective Esterification) final_product This compound methanol_catalyst->final_product

Caption: Overall synthetic workflow.

Part 1: Synthesis of cis-1,3-Cyclohexanedicarboxylic Acid

The initial step in the synthesis is the catalytic hydrogenation of isophthalic acid to produce 1,3-cyclohexanedicarboxylic acid. This reaction typically yields a mixture of cis and trans isomers. Subsequent treatment with acetic anhydride enriches the cis isomer.

Step 1.1: Catalytic Hydrogenation of Isophthalic Acid

The hydrogenation of the aromatic ring of isophthalic acid is a well-established industrial process.[1][2][3][4][5][6][7][8] Rhodium on carbon (Rh/C) is a highly effective catalyst for this transformation, though palladium on carbon (Pd/C) can also be used.[1][3][5][6] The reaction is typically carried out in an aqueous medium where the dicarboxylic acid has some solubility, especially at elevated temperatures.

Protocol:

  • Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls, and a catalyst filtration system is required.

  • Charging the Reactor: The reactor is charged with isophthalic acid and deionized water to form a slurry. A typical industrial ratio would be in the range of 10-25% w/w of isophthalic acid to water.

  • Catalyst Addition: A 5% rhodium on carbon catalyst is added. The catalyst loading is typically between 1-5% by weight relative to the isophthalic acid.

  • Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen. The reaction is typically run at a temperature of 100-150°C and a hydrogen pressure of 500-1500 psig.

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. The reaction time can vary from 2 to 8 hours depending on the specific conditions and scale.

  • Catalyst Removal: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration while the product is still in solution to prevent premature crystallization.

  • Product Isolation: The resulting aqueous solution of 1,3-cyclohexanedicarboxylic acid (a mixture of cis and trans isomers) can be used directly in the next step or the product can be isolated by cooling the solution to induce crystallization, followed by filtration and drying.[5]

Table 1: Typical Reaction Parameters for Hydrogenation

ParameterValue
SubstrateIsophthalic Acid
SolventDeionized Water
Catalyst5% Rhodium on Carbon
Catalyst Loading1-5% (w/w)
Temperature100-150°C
Hydrogen Pressure500-1500 psig
Reaction Time2-8 hours
Expected Yield>95% (mixture of isomers)
Step 1.2: Isomerization to cis-1,3-Cyclohexanedicarboxylic Acid

The hydrogenation of isophthalic acid produces a mixture of cis and trans isomers of 1,3-cyclohexanedicarboxylic acid.[5] For the synthesis of the target molecule, the cis isomer is required. A common method to enrich the cis isomer is to heat the mixture of isomers with acetic anhydride.[9] This process converts the cis isomer to its cyclic anhydride, while the trans isomer does not readily form a cyclic anhydride. The cis-anhydride can then be hydrolyzed back to the pure cis-diacid.

Protocol:

  • Anhydride Formation: The mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid is slurried in acetic anhydride.

  • Reaction Conditions: The mixture is heated to reflux for several hours. This allows for the conversion of the cis-diacid to its cyclic anhydride.

  • Removal of Acetic Anhydride: After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed by distillation.

  • Hydrolysis: The resulting crude cis-1,3-cyclohexanedicarboxylic anhydride is then hydrolyzed back to the cis-diacid by the addition of water and gentle heating.

  • Purification: The pure cis-1,3-cyclohexanedicarboxylic acid is isolated by crystallization from a suitable solvent such as water or an organic solvent mixture, followed by filtration and drying.

Part 2: Selective Mono-methylation of cis-1,3-Cyclohexanedicarboxylic Acid

The selective esterification of one of the two carboxylic acid groups in a symmetrical dicarboxylic acid is a challenging but crucial step. Several methods have been reported for this transformation, and the choice of method on an industrial scale will depend on factors such as cost, safety, and scalability. One plausible approach involves the controlled reaction of the diacid with methanol in the presence of an acid catalyst.

Esterification_Mechanism diacid cis-1,3-Cyclohexanedicarboxylic Acid protonation Protonation of Carbonyl (Acid Catalyst) diacid->protonation methanol_attack Nucleophilic Attack by Methanol protonation->methanol_attack tetrahedral_intermediate Tetrahedral Intermediate methanol_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination monoester This compound water_elimination->monoester

Caption: Fischer-Speier esterification mechanism.

Protocol:

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a stirrer, temperature control, a condenser, and a means for removing water (e.g., a Dean-Stark trap) is used.

  • Charging the Reactor: cis-1,3-Cyclohexanedicarboxylic acid is charged to the reactor along with a suitable solvent (e.g., toluene) and a controlled amount of methanol (typically a slight excess relative to one carboxylic acid group).

  • Catalyst Addition: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added in catalytic amounts.

  • Reaction Conditions: The reaction mixture is heated to reflux. The water formed during the esterification is removed azeotropically to drive the equilibrium towards the mono-ester product.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC or GC to determine the ratio of diacid, mono-ester, and di-ester. The reaction is stopped when the desired conversion to the mono-ester is achieved to minimize the formation of the di-ester byproduct.

  • Work-up: The reaction mixture is cooled and washed with water to remove the acid catalyst and any unreacted methanol. The organic layer is then washed with a brine solution.

  • Purification: The crude product is isolated by evaporation of the solvent. Purification to separate the desired mono-ester from unreacted diacid and the di-ester byproduct is typically achieved by fractional distillation under reduced pressure or by crystallization.

Table 2: Typical Reaction Parameters for Mono-esterification

ParameterValue
Substratecis-1,3-Cyclohexanedicarboxylic Acid
ReagentMethanol
SolventToluene
CatalystSulfuric Acid or p-Toluenesulfonic Acid
TemperatureReflux (typically 80-120°C)
Reaction Time4-12 hours (monitor for optimal conversion)
Expected Yield60-80% (of the mono-ester)

Part 3: Quality Control and Analysis

To ensure the final product meets the required specifications, rigorous quality control and analysis are essential at each stage of the synthesis.

  • High-Performance Liquid Chromatography (HPLC): Used to monitor the progress of the reactions and to determine the purity of the intermediates and the final product.

  • Gas Chromatography (GC): Can be used for the analysis of the esterification reaction, particularly after derivatization of the carboxylic acid groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the intermediates and the final product, including the determination of the cis stereochemistry.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecules, such as the carboxylic acid and ester groups.

  • Melting Point: A useful indicator of the purity of the solid intermediates and the final product.

Safety Considerations

  • Hydrogenation: The use of hydrogen gas under high pressure requires a properly designed and maintained high-pressure reactor. Adequate ventilation and monitoring for leaks are critical to prevent the risk of fire or explosion.

  • Flammable Solvents: Toluene and methanol are flammable and should be handled in well-ventilated areas, away from ignition sources.

  • Corrosive Reagents: Acetic anhydride and strong acid catalysts are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The industrial-scale synthesis of this compound presented here is a robust and scalable process. By starting from the readily available isophthalic acid, this multi-step synthesis provides a reliable route to a key building block for the pharmaceutical and specialty chemical industries. Careful control of reaction conditions, particularly during the selective mono-esterification step, is crucial for maximizing the yield and purity of the final product. Adherence to strict safety protocols is paramount throughout the entire manufacturing process.

References

  • US6291706B1 - Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid - Google P
  • Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations | Journal of the American Chemical Society. [Link]

  • WO2000078701A1 - Hydrogenation of phthalic acids - Google P
  • US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google P
  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids | Asian Journal of Chemistry. [Link]

  • US5202475A - Process for preparation of cyclohexanedicarboxylic acid - Google P
  • US4754064A - Preparation of cyclohexane dicarboxylic acids - Google P
  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. [Link]

  • JP2003512917A - Hydrogenation of phthalic acid - Google P
  • Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts | Request PDF. [Link]

  • cis-Cyclohexane-1,3-dicarboxylic acid - NIST Chemistry WebBook. [Link]

  • 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem. [Link]

  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing). [Link]

  • US7368593B1 - Method of selective esterification - Google P
  • EP1194396B1 - Selected cyclohexane-1,3- and 1,4-dicarboxylic acid esters - Google P
  • A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group - Sci-Hub. [Link]

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google P
  • This compound | C9H14O4 | CID 24722411 - PubChem. [Link]

  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google P
  • US6833472B2 - Process for the purification of aromatic carboxylic acids - Google P

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of cis-3-Carbomethoxycyclohexane-1-carboxylic acid from its trans isomer. The following sections are designed to address specific experimental issues through a question-and-answer format, offering both theoretical understanding and practical, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the separation of cis and trans isomers of 3-Carbomethoxycyclohexane-1-carboxylic acid.

Q1: What is the fundamental principle behind separating cis and trans isomers of 3-Carbomethoxycyclohexane-1-carboxylic acid?

A1: The separation of these isomers is primarily based on the differences in their physical properties, which arise from their distinct three-dimensional structures. In cyclohexane derivatives, cis and trans isomers refer to the relative orientation of substituents on the ring.[1][2] For 1,3-disubstituted cyclohexanes, the cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides.[3][4] This seemingly subtle difference in geometry leads to significant variations in properties like polarity, steric hindrance, and the ability to form intermolecular interactions, which in turn affect solubility, melting point, and chromatographic retention times.[5][6] The purification strategy, therefore, is to exploit these differences to selectively isolate the desired cis isomer.

Q2: What are the most common methods for purifying the cis isomer?

A2: The primary methods for separating cis and trans isomers of this compound include:

  • Fractional Crystallization: This classical technique leverages the differential solubility of the isomers in a specific solvent system. Often, one isomer is significantly less soluble than the other at a given temperature, allowing for its selective precipitation.

  • Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful for separating isomers based on their differential adsorption to a stationary phase.[7][8]

  • Chemical Derivatization: In some cases, the isomers can be converted into derivatives that are more easily separated. The desired isomer can then be regenerated from the purified derivative.

Q3: How can I confirm the purity and isomeric identity of my final product?

A3: A combination of analytical techniques is essential for unambiguous confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers. The coupling constants and chemical shifts of the ring protons are often diagnostic of the relative stereochemistry.[9][10]

  • Melting Point Analysis: Pure compounds have sharp, well-defined melting points. A broad melting range often indicates the presence of impurities, including the other isomer. The melting point of the cis and trans isomers of the parent 1,4-cyclohexanedicarboxylic acid are notably different, with the cis isomer melting at 168-170°C and the trans at a much higher 312.5°C.[11] While these are not the exact compounds, it illustrates the potential for significant differences.

  • Chromatographic Analysis (TLC, GC, HPLC): Co-spotting with a known standard of the desired isomer on a TLC plate or comparing retention times in GC or HPLC can provide strong evidence of identity and purity.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the purification process.

Issue 1: Poor separation of isomers using fractional crystallization.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate solvent choice. Screen a variety of solvents with different polarities (e.g., water, ethanol, ethyl acetate, hexane, or mixtures thereof).The solubility of each isomer is highly dependent on the solvent's properties. A solvent that maximizes the solubility difference between the cis and trans isomers is required for efficient separation.
Cooling rate is too fast. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.Rapid cooling can lead to co-precipitation of both isomers, trapping the undesired isomer within the crystal lattice of the desired one. Slow cooling promotes the formation of purer crystals.
Solution is supersaturated. Gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure cis isomer.Inducing crystallization from a slightly supersaturated solution helps to ensure that the less soluble isomer crystallizes first and selectively.

Issue 2: Co-elution of isomers during column chromatography.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect mobile phase polarity. Adjust the solvent gradient or isocratic mobile phase composition. For normal phase, decrease polarity; for reverse phase, increase polarity.The retention of each isomer on the stationary phase is a delicate balance of its interaction with the mobile and stationary phases. Fine-tuning the mobile phase polarity can enhance the differential partitioning of the isomers.
Inadequate stationary phase. Experiment with different stationary phases (e.g., silica gel, alumina, or a bonded phase like C18).The surface chemistry of the stationary phase plays a crucial role in the separation. Isomers may exhibit different affinities for different adsorbent materials.
Column overloading. Reduce the amount of sample loaded onto the column.Overloading the column leads to broad, overlapping peaks, diminishing the resolution between closely eluting compounds.

Issue 3: Difficulty in distinguishing between the cis and trans isomers by NMR.

Potential Cause Troubleshooting Step Scientific Rationale
Overlapping signals in the ¹H NMR spectrum. Acquire a 2D NMR spectrum, such as a COSY or HSQC experiment.2D NMR techniques can help to resolve overlapping signals and establish connectivity between protons, which can be crucial for assigning the stereochemistry.
Ambiguous coupling constants. Compare the experimental coupling constants to literature values for similar cyclohexane systems.The magnitude of the vicinal (³J) coupling constants between protons on adjacent carbons in a cyclohexane ring is dependent on the dihedral angle between them, which is different for cis and trans isomers in their preferred chair conformations.[12]

Section 3: Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This protocol is a general guideline and may require optimization based on the specific ratio of isomers in the starting material.

  • Dissolution: Dissolve the mixture of cis and trans-3-Carbomethoxycyclohexane-1-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the filtrate to cool slowly to room temperature. The less soluble isomer should begin to crystallize.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble isomer.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by TLC, melting point, or NMR to determine the efficiency of the separation. Repeat the crystallization process if necessary to achieve the desired purity.

Protocol 2: Anhydride Formation for Selective Separation

A method described for the separation of cis- and trans-1,3-cyclohexanedicarboxylic acids involves the formation of a cyclic anhydride from the cis isomer.[13] This can potentially be adapted for the monoester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, slurry the mixture of cis and trans isomers in acetic anhydride.

  • Heating: Heat the mixture to reflux. The cis isomer will react to form the corresponding cyclic anhydride, while the trans isomer, being sterically hindered from forming a cyclic anhydride, should remain as the carboxylic acid.

  • Workup: After cooling, the difference in chemical properties between the anhydride and the carboxylic acid can be exploited for separation (e.g., by extraction or chromatography).

  • Hydrolysis: The purified cis-anhydride can then be hydrolyzed back to the cis-diacid (or in this case, the monoester-acid) by treatment with water.

Visualizations

Isomer Structures

isomers cluster_cis This compound cluster_trans trans-3-Carbomethoxycyclohexane-1-carboxylic acid cis cis trans trans

Caption: 2D structures of cis and trans isomers.

Purification Workflow

workflow start Mixture of cis and trans Isomers crystallization Fractional Crystallization start->crystallization chromatography Column Chromatography start->chromatography analysis Purity and Identity Analysis (NMR, MP, TLC) crystallization->analysis chromatography->analysis pure_cis Pure cis Isomer analysis->pure_cis Purity > 98% recycle Recycle/Repurify Mother Liquor analysis->recycle Purity < 98% recycle->start

Caption: General workflow for isomer purification.

References

  • Daiichi Pharmaceutical Co., Ltd. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S. Patent No. 3,875,217.
  • Celgene Corporation. (2001). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. U.S. Patent No. 6,210,956B1.
  • Daiichi Pharmaceutical Co., Ltd. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S. Patent No. 3,839,429.
  • Takeda Chemical Industries, Ltd. (2003). Process for preparation of trans-4-aminocyclohexane-carboxylic acids. WIPO Patent No. WO2003078381A1.
  • Standard Oil Co. (1958). Separation of cis and trans isomers. U.S. Patent No. 2,850,549.
  • Merck & Co., Inc. (1975). Separation and purification of cis and trans isomers. U.S. Patent No. 3,880,925.
  • Bowden, J. A., Albert, C. J., Barnaby, O. S., & Ford, D. A. (2014). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 966, 68–75. [Link]

  • Sanofi SA. (1993). Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid. U.S. Patent No. 5,225,337.
  • Western Michigan University. (1962). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). How to identify cis and trans forms of cyclohexane. Retrieved from [Link]

  • LibreTexts. (2021). 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]

  • Leah4sci. (2018). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. Retrieved from [Link]

  • Preprints.org. (2023). Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. Preprints.org. Retrieved from [Link]

  • Chemistry 1XX. (2015). Determining cis/trans on cyclohexanes. YouTube. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Chinese Patent No. CN108602758B.
  • Wikipedia. (n.d.). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, H. A., & Hunt, P. P. (1958). The Kinetics of the Esterification of the Cyclohexanedicarboxylic Acids with Diphenyldiazomethane. Journal of the American Chemical Society, 81(3), 590-593. [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]

  • Mitsubishi Chemical Corporation. (2004). Method for producing trans-1,4-cyclohexane dicarboxylic acid. European Patent No. EP1449822B1.
  • LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Matysová, L., & Skládalová, L. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 716(1-2), 203-215. [Link]

  • Kricheldorf, H. R., & Schwarz, G. (2006). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Angewandte Makromolekulare Chemie, 184(1), 75-87. [Link]

  • Du Pont. (1962). Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate. U.S. Patent No. 3,027,398.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • StudyCorgi. (2023). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Darko, E., & Thurbide, K. B. (2017). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Journal of Chromatographic Science, 55(9), 926-932. [Link]

  • JoVE. (2023). Disubstituted Cyclohexanes: cis-trans Isomerism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]

  • BASF Aktiengesellschaft. (2005). Selected cyclohexane-1,3- and 1,4-dicarboxylic acid esters. European Patent No. EP1194396B1.
  • Al-Warhi, T., Al-Hazmi, G. A., El-Gazzar, A. B. A., & El-Gharib, M. S. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 26(11), 3121. [Link]

  • ResearchGate. (2018). The effects of cis-trans configuration of cyclohexane multi-carboxylic acids on colloidal forces in dispersions: steric, hydrophobic and bridging. Retrieved from [Link]

  • Preprints.org. (2023). Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. Preprints.org. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Retrieved from [Link]

Sources

Technical Support Center: Separation of cis/trans Isomers of 3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of cis and trans isomers of 3-Carbomethoxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these closely related geometric isomers. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance the resolution and reproducibility of your separations.

Understanding the Challenge

The primary difficulty in separating cis and trans isomers of 1,3-disubstituted cyclohexanes lies in their subtle structural differences. Both isomers have the same molecular weight and similar functional groups. The separation relies on exploiting minor differences in their three-dimensional structure and resulting polarity.

In the chair conformation, the cis isomer can have both the carboxylic acid and carbomethoxy groups in equatorial positions, leading to a more stable, lower-energy state.[1][2] Conversely, the trans isomer must have one group in an axial position and the other equatorial.[1][3] This forces the axial substituent into closer proximity with axial hydrogens (a 1,3-diaxial interaction), which can influence the molecule's overall shape and how it interacts with a chromatographic stationary phase.[4] The diequatorial cis isomer generally presents a less sterically hindered and slightly more polar profile than the axial-equatorial trans isomer, which is the key to their chromatographic separation.

Isomer Structures

isomers cis_struct cis_struct trans_struct trans_struct

Caption: Chair conformations of cis and trans isomers.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is most effective for separating these isomers?

A1: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is generally the most effective and widely used technique.[5][6] It offers high resolution, reproducibility, and scalability. Gas Chromatography (GC) can also be used, but typically requires derivatization of the carboxylic acid to a more volatile ester. Thin-Layer Chromatography (TLC) is an excellent tool for initial method development and for quickly assessing separation feasibility.

Q2: What is the expected elution order in reversed-phase HPLC?

A2: In reversed-phase chromatography (e.g., using a C18 column), the more polar compound elutes earlier. The cis isomer, with both polar groups in equatorial positions, tends to be slightly more polar and less retained than the trans isomer. Therefore, the expected elution order is typically cis isomer followed by the trans isomer .[7]

Q3: Can I use normal-phase chromatography?

A3: Yes, normal-phase chromatography (e.g., with a silica or diol column) can also be effective. In this mode, the elution order is reversed. The less polar trans isomer will elute before the more polar cis isomer. However, normal-phase HPLC often suffers from longer equilibration times and lower reproducibility compared to reversed-phase, especially with acidic analytes.[8]

Q4: Is derivatization necessary for GC analysis?

A4: Yes. The carboxylic acid group is highly polar and non-volatile, making it unsuitable for direct GC analysis. Derivatization to a less polar and more volatile ester (e.g., a methyl or ethyl ester) is required. A common method is to use diazomethane or an acidic alcohol solution (e.g., BF3 in methanol) to convert the carboxylic acid to its corresponding methyl ester, resulting in dimethyl cyclohexane-1,3-dicarboxylate. The resulting cis and trans diesters can then be separated by GC, often on a mid-polarity capillary column.[9]

Troubleshooting Guides

This section provides targeted troubleshooting for common issues encountered during the separation of 3-Carbomethoxycyclohexane-1-carboxylic acid isomers.

General Troubleshooting Workflow

troubleshooting_workflow start Poor Isomer Separation (Co-elution or Poor Resolution) check_method Is the correct chromatographic mode (RP, NP) being used? start->check_method check_mobile_phase Is the mobile phase composition optimal? check_method->check_mobile_phase adjust_strength Decrease Elution Strength (e.g., lower % Organic in RP) check_mobile_phase->adjust_strength No check_column Is the column chemistry and health appropriate? check_mobile_phase->check_column Yes adjust_organic Adjust Organic Solvent (e.g., Acetonitrile vs. Methanol) adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) adjust_organic->adjust_pH adjust_strength->adjust_organic adjust_pH->check_column change_column Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano) check_column->change_column No check_temp Is the column temperature controlled and optimized? check_column->check_temp Yes change_column->check_mobile_phase optimize_temp Vary temperature (e.g., 25°C to 40°C) check_temp->optimize_temp No end Achieved Baseline Separation check_temp->end Yes optimize_temp->end

Caption: General troubleshooting workflow for poor isomer separation.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution (Rs < 1.5) 1. Mobile phase is too strong. 2. Inappropriate solvent choice. 3. Column chemistry is not selective.1. Decrease elution strength: In reversed-phase, lower the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[10] 2. Change organic modifier: Acetonitrile often provides sharper peaks, but methanol can offer different selectivity for geometric isomers. Try switching between them. 3. Change stationary phase: If a C18 column fails, try a phenyl-hexyl or a polar-embedded phase column, which can offer different pi-pi or dipole-dipole interactions.
Peak Tailing 1. Secondary interactions with silanols on the silica backbone. 2. Sample overload.1. Modify mobile phase pH: The carboxylic acid analyte can interact with residual silanols. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will suppress the ionization of both the analyte and silanols, leading to more symmetrical peaks.[11] 2. Reduce injection volume/concentration: Injecting too much sample can saturate the column. Dilute the sample or inject a smaller volume.[12]
Inconsistent Retention Times 1. Poor column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Column degradation.1. Ensure proper equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase.[8] 2. Use a column oven and fresh mobile phase: Maintain a constant column temperature (e.g., 30 °C) using a column oven. Prepare mobile phases fresh daily and ensure they are well-mixed.[13] 3. Test column performance: If reproducibility remains poor, check the column's performance with a standard mixture. It may need to be cleaned or replaced.
TLC & Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Spots Overlap (No Separation on TLC) 1. Solvent system is too polar or not polar enough. 2. Spots are too large.1. Optimize the mobile phase: If the Rf values are too high (>0.5), decrease the polarity (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture). If the Rf is too low (<0.1), increase the polarity. Test a range of solvent systems. 2. Apply a smaller, more concentrated spot: Use a fine capillary to apply a small, tight spot to the TLC plate.
Streaking on TLC Plate 1. Sample is too concentrated. 2. Solvent system is not optimal. 3. Analyte is acidic.1. Dilute the sample: Overloading the plate is a common cause of streaking. 2. Try a different solvent system: A solvent system that provides an Rf between 0.2 and 0.4 is ideal. 3. Add acid to the mobile phase: Add a small amount (0.5-1%) of acetic or formic acid to the developing solvent to suppress deprotonation of the carboxylic acid, which reduces interaction with the silica gel.
Poor Separation in Flash Column 1. Inappropriate solvent gradient. 2. Column was packed improperly. 3. Fractions are too large.1. Run a shallow gradient: Based on your TLC results, start with a mobile phase that gives the lower-eluting isomer an Rf of ~0.15 and slowly increase the polarity. 2. Ensure proper packing: A well-packed column is crucial. Ensure there are no air bubbles or channels. 3. Collect smaller fractions: Reducing the volume of each fraction can improve the purity of the isolated isomers.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC Method Development

This protocol provides a starting point for developing a robust analytical HPLC method.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample mixture in the initial mobile phase (70:30 A:B) at a concentration of approximately 1 mg/mL.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope and starting/ending percentages to maximize the resolution between the cis and trans isomer peaks.[14]

Protocol 2: TLC Method for Quick Screening

This protocol is for rapidly assessing separation conditions.

  • Plate: Silica gel 60 F254 TLC plate.

  • Sample Application: Dissolve the sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the TLC plate baseline.

  • Developing Solvent (Mobile Phase): A mixture of Hexane and Ethyl Acetate with 1% Acetic Acid. Start with a ratio of 70:30 (Hexane:Ethyl Acetate) and adjust as needed.

  • Development: Place the TLC plate in a chamber saturated with the developing solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • First, view the dried plate under a UV lamp (254 nm).

    • Then, stain the plate using a potassium permanganate (KMnO₄) dip or iodine chamber to visualize the spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The goal is to achieve the largest possible difference in Rf values (ΔRf) between the two isomers.

References

  • Benchchem. (n.d.). Technical Support Center: Separation of Unsaturated Ester Geometric Isomers.
  • Benchchem. (n.d.). Application Note: HPLC Method for the Separation of 2-Methylcyclohexanecarboxylic Acid Isomers.
  • TCI Chemicals. (n.d.). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method.
  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • SIELC Technologies. (n.d.). Separation of Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- on Newcrom R1 HPLC column.
  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.
  • Thermo Fisher Scientific - US. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Quora. (2018, October 28). Why is a 1,3-cis disubstituted cyclohexane always more stable than trans isomers?
  • Scholars@UK. (n.d.). Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography.
  • YouTube. (2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes.
  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry.
  • Lumen Learning. (n.d.). Disubstituted Cyclohexanes | MCC Organic Chemistry.
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.

Sources

Technical Support Center: Recrystallization of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of cis-3-Carbomethoxycyclohexane-1-carboxylic acid. As a Senior Application Scientist, my objective is to provide not just protocols, but a deep-seated understanding of the recrystallization process for this specific molecule, empowering you to troubleshoot effectively and ensure the highest purity of your final compound.

The unique bifunctional nature of this compound, possessing both a carboxylic acid and a methyl ester group, presents specific challenges and opportunities in purification that this guide will address in detail.

This center is structured to provide immediate, actionable solutions to common experimental hurdles. We begin with a troubleshooting guide for in-lab problems, followed by frequently asked questions to build a foundational understanding of the principles at play.

Troubleshooting Guide (Q&A)

Question 1: I've added the initial solvent, but my compound won't dissolve, even with heating. What's wrong?

Answer: This issue typically points to two primary causes: an inappropriate solvent choice or an insufficient volume of solvent.

  • Causality: this compound has a moderately polar carboxylic acid group and a less polar methyl ester and cyclohexane backbone. A single solvent may not be optimal. If the solvent is too nonpolar (e.g., hexane), it will not effectively solvate the polar carboxylic acid. Conversely, a highly polar solvent (e.g., water) may not sufficiently dissolve the nonpolar regions of the molecule at room temperature.

  • Actionable Solution:

    • Increase Solvent Volume: Add the chosen hot solvent in small increments (1-2 mL at a time) to the heated mixture, allowing time for dissolution after each addition. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[1]

    • Re-evaluate Solvent System: If the compound remains insoluble after adding a significant volume of hot solvent (e.g., >20-30 mL per gram of compound), the solvent is likely unsuitable. It is highly recommended to use a binary (two-component) solvent system for this molecule. A good starting point is a polar solvent in which the compound is soluble (like ethyl acetate or acetone) paired with a nonpolar anti-solvent in which it is poorly soluble (like hexane or heptane).

Question 2: My compound dissolved perfectly, but after cooling, no crystals have formed. How can I induce crystallization?

Answer: The absence of crystal formation upon cooling indicates either that the solution is not sufficiently saturated (i.e., too much solvent was used) or the solution is supersaturated and requires a nucleation event to begin crystallization.[2]

  • Causality: Crystals need a starting point—a "seed" or nucleation site—to begin growing. In a perfectly clean and smooth vessel, a supersaturated solution can remain in a metastable liquid state.

  • Troubleshooting Workflow: Follow these steps sequentially.

    • Induce Nucleation (Mechanical): Gently scratch the inside surface of the flask below the solvent line with a clean glass stirring rod. The microscopic scratches create nucleation sites where crystals can begin to form.[3]

    • Introduce a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[3]

    • Drastic Cooling: Place the flask in an ice-water bath to dramatically decrease the compound's solubility. Combine this with scratching for maximum effect.[4]

    • Increase Concentration: If the above steps fail, it is almost certain that too much solvent was used. Gently heat the solution again and boil off a portion of the solvent to increase the solute concentration. Allow the more concentrated solution to cool slowly once more.[2][3]

Question 3: Instead of fine crystals, my compound separated as an oily liquid. What is "oiling out" and how do I fix it?

Answer: "Oiling out" occurs when the solute becomes supersaturated and precipitates from the solution at a temperature that is above its own melting point. This is a common issue with compounds that are significantly impure or when cooling occurs too rapidly in certain solvent systems.[2] An oil is not a purified form, as it readily traps impurities.

  • Causality: The high concentration of solute "crashes" out of solution as a liquid phase because the thermal energy of the system is too high for an ordered crystal lattice to form.

  • Actionable Solution:

    • Re-dissolve the Oil: Heat the solution until the oil completely redissolves into the solvent.

    • Increase Solvent Polarity: Add a small amount (1-2 mL) of the more polar solvent from your binary system (the "good" solvent, e.g., ethyl acetate). This will increase the overall polarity of the solvent mixture, ensuring that the solution remains unsaturated until it has cooled to a lower temperature.[3]

    • Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift water bath) to slow the rate of heat loss. Very slow cooling is the most critical factor in preventing a recurrence of oiling out.[2]

Question 4: I managed to get crystals, but my final yield is extremely low. Where did my compound go?

Answer: A poor yield is most often caused by using an excessive amount of solvent, premature filtration, or selecting a solvent in which the compound has significant solubility even at low temperatures.[3]

  • Causality: The portion of your compound that remains dissolved in the cold solvent (the "mother liquor") after filtration is lost. The goal is to minimize this amount.

  • Actionable Solution:

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. A significant solid residue indicates that a large amount of your compound remained dissolved.

    • Recover the Compound: You can recover the dissolved compound by evaporating the solvent from the mother liquor.[2] Note that this recovered solid will be less pure and should be recrystallized again, perhaps more carefully with less solvent.

    • Optimize Cooling: Ensure you have allowed sufficient time for crystallization and have cooled the flask in an ice bath for at least 15-20 minutes before filtration to maximize the precipitation of the solid from the solution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, a mixed-solvent system of Ethyl Acetate and Hexane is a highly effective and recommended starting point.

  • Rationale: Ethyl acetate is a good "dissolving" solvent for this molecule, as its ester functional group interacts well with the methyl ester and its polarity is sufficient to dissolve the carboxylic acid, especially when hot.[5] Hexane is an excellent "precipitating" or anti-solvent because the compound is poorly soluble in it. This large solubility differential between the hot and cold solvent system is the key to a successful recrystallization.[1]

Q2: Why is slow cooling so important for achieving high purity?

A2: The formation of a crystal lattice is a thermodynamically controlled process of self-assembly. Slow cooling allows this process to occur near equilibrium. Under these conditions, the molecules of this compound have time to orient themselves correctly and selectively incorporate into the growing crystal lattice. Impurity molecules, which have a different size and shape, do not fit well into this ordered lattice and are therefore excluded, remaining behind in the solvent. Rapid cooling "crashes" the solid out of solution, trapping impurities within the disordered solid.[3][4]

Q3: How do I properly wash the filtered crystals without dissolving them?

A3: The crystals should be washed with a small amount of the ice-cold anti-solvent (the solvent in which the compound is least soluble, e.g., hexane). The key is to use a minimal volume of very cold solvent. This will wash away the residual mother liquor (which contains the impurities) from the surface of the crystals without dissolving a significant amount of the desired product. Never wash the crystals with the hot recrystallization solvent.

Experimental Protocol & Data

The following table outlines a robust, field-tested protocol for the recrystallization of this compound using an ethyl acetate/hexane solvent system.

StepActionRationale & Key ParametersExpected Observation
1 Dissolution Place crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid. Start with ~3-4 mL and add dropwise while heating and swirling.The solid completely dissolves to form a clear, possibly colored, solution.
2 Anti-Solvent Addition While the solution is still hot, add hexane dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.A slight cloudiness appears and does not disappear upon swirling.
3 Re-dissolution Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.The solution becomes perfectly clear once more.
4 Slow Cooling Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.Crystals should begin to form over a period of 15-30 minutes.
5 Ice Bath Cooling Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes.More precipitate will form as the solubility of the compound decreases further.
6 Isolation & Washing Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected solid with a small amount (~2-3 mL) of ice-cold hexane.A crystalline solid is collected on the filter paper.
7 Drying Dry the crystals under vacuum to remove any residual solvent.A dry, free-flowing crystalline powder is obtained.

Visual Workflow and Logic Diagrams

To further aid in experimental decision-making, the following diagrams illustrate key processes.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Crude Solid in Flask B Add Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) A->B C Solid Fully Dissolved? B->C C->B No, Add More D Add Hot 'Poor' Solvent (Anti-Solvent) (e.g., Hexane) to Turbidity C->D Yes E Add 1-2 Drops 'Good' Solvent to Clarify D->E F Cool Slowly to Room Temp E->F G Cool in Ice Bath F->G H Vacuum Filter Crystals G->H I Wash with Ice-Cold Anti-Solvent H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Standard workflow for mixed-solvent recrystallization.

Troubleshooting_No_Crystals Start Solution Cooled, No Crystals Formed Step1 Scratch Inner Surface of Flask with Glass Rod Start->Step1 Check1 Crystals Form? Step1->Check1 Step2 Add a Seed Crystal of Pure Compound Check1->Step2 No Success Success: Collect Crystals Check1->Success Yes Check2 Crystals Form? Step2->Check2 Step3 Cool in Ice Bath (Continue Scratching) Check2->Step3 No Check2->Success Yes Check3 Crystals Form? Step3->Check3 Step4 Solution is likely undersaturated. Boil off excess solvent and re-cool slowly. Check3->Step4 No Check3->Success Yes

Caption: Troubleshooting logic for inducing crystallization.

References

  • S-3-cyclohexenecarboxylic acid and its purification method. CN111099989A.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP0814073B1.
  • Process for the preparation of cyclohexane carboxylic acid compounds. WO2015102893A1.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. CN108602758B.
  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Recrystallization and Crystallization. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • MH Chem. (2022). Recrystallization- Organic Chemistry Lab- purification. YouTube. [Link]

  • VassarCollege. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

Sources

Technical Support Center: Synthesis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We provide in-depth, cause-and-effect explanations and validated protocols to ensure you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory-scale synthetic routes for this compound?

There are two primary, well-established routes for synthesizing this molecule, each with its own distinct impurity profile:

  • Catalytic Hydrogenation of an Aromatic Precursor: This is often the more direct route. It starts with the partial hydrogenation of a commercially available aromatic compound, typically the monomethyl ester of isophthalic acid (3-carbomethoxybenzoic acid). The primary challenge in this method is controlling the stereoselectivity to favor the cis isomer and preventing over-reduction.[1][2]

  • Dieckmann Condensation: This classic organic reaction involves the intramolecular cyclization of a linear diester, such as dimethyl pimelate, to form a cyclic β-keto ester.[3][4] This intermediate must then undergo hydrolysis and decarboxylation. This multi-step process can introduce impurities from incomplete reactions at each stage.

Q2: What are the critical classes of impurities I should be aware of, regardless of the synthetic route?

Regardless of your chosen method, impurities generally fall into three categories:

  • Stereoisomers: The most significant impurity is the trans-isomer of 3-Carbomethoxycyclohexane-1-carboxylic acid. Its similar physical properties can make separation from the desired cis-isomer challenging.[5]

  • Reaction Intermediates & Starting Materials: Incomplete reactions are a common source of contamination. This includes unreacted aromatic precursors in the hydrogenation route or uncyclized diesters in the Dieckmann pathway.

  • Side-Reaction Products: These are impurities formed through alternative reaction pathways. Examples include over-reduced alcohols and hydrogenolysis products from catalytic hydrogenation,[6] or intermolecular condensation products from the Dieckmann condensation.[7]

Troubleshooting Guide 1: Catalytic Hydrogenation Route

This route typically involves the hydrogenation of 3-carbomethoxybenzoic acid over a metal catalyst.

G cluster_main Catalytic Hydrogenation Workflow cluster_impurities Potential Impurities SM 3-Carbomethoxy- benzoic Acid React H₂, Catalyst (e.g., Rh/C, Ru/C) Pressure, Temp SM->React Crude Crude Product Mixture React->Crude Imp1 Unreacted Starting Material React->Imp1 Incomplete Reaction Imp2 trans-Isomer React->Imp2 Poor Stereoselectivity Imp3 Over-reduction (Alcohol Products) React->Imp3 Harsh Conditions Imp4 Hydrogenolysis (e.g., Toluene) React->Imp4 Side Reaction Purify Purification (Recrystallization) Crude->Purify Product Pure cis-Product Purify->Product Imp1->Crude Imp2->Crude Imp3->Crude Imp4->Crude

Caption: Workflow for the hydrogenation route and key impurity origins.

Q3: My product is significantly contaminated with the trans-isomer. How do I improve cis-selectivity and purify the final product?

Root Cause Analysis: The formation of the trans-isomer is a kinetic and thermodynamic byproduct of the hydrogenation process. The choice of catalyst and reaction conditions are the most critical factors. Rhodium and Ruthenium catalysts are generally preferred over Palladium for hydrogenating benzoic acid derivatives as they often provide higher cis-selectivity under optimized conditions.[2] The mechanism involves the adsorption of the aromatic ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms from one face, which typically favors the cis product. However, isomerization can occur under harsh conditions (high temperature or pressure) or with certain catalysts.

Prevention & Mitigation Strategies:

  • Catalyst Selection: Employ a Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) catalyst. These have been shown to favor cis isomer formation in the hydrogenation of substituted benzoic acids.

  • Optimize Conditions: Run the reaction at the lowest temperature and pressure that still allows for a reasonable reaction rate (e.g., 40-80°C, 10-50 bar H₂).[1] High temperatures can provide enough energy to isomerize the product or desorb/readsorb intermediates, leading to a mixture of isomers.

  • Solvent Choice: The solvent can influence selectivity. Protic solvents like methanol or a binary solvent system of 1,4-dioxane and water can be effective.[6]

Purification Protocol: Selective Recrystallization The cis and trans isomers often have different solubilities and crystal packing efficiencies, which can be exploited for purification.[5]

  • Solvent Screening: Test the solubility of your crude mixture in various solvents (e.g., ethanol, ethyl acetate, toluene, hexane, or mixtures thereof) to find a system where one isomer is significantly less soluble.

  • Dissolution: Dissolve the crude product (contaminated with the trans-isomer) in a minimum amount of the chosen boiling solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath (0-4°C) for 1-2 hours. The less soluble isomer should crystallize out. Often, the trans isomer is less soluble and will precipitate first, enriching the mother liquor with the desired cis product. In other systems, the cis product may be the one to crystallize. It is crucial to analyze both the crystals and the mother liquor via HPLC or NMR.

  • Isolation: Filter the crystals and wash with a small amount of the cold solvent.

  • Purity Check: Analyze the purity of the isolated solid and the concentrated mother liquor. Repeat the recrystallization if necessary to achieve the desired purity (>99%).

Q4: My NMR spectrum shows unreacted 3-carbomethoxybenzoic acid. How can I ensure the reaction goes to completion?

Root Cause Analysis: Incomplete hydrogenation is typically due to catalyst deactivation, insufficient hydrogen pressure/availability, or inadequate reaction time. The carboxyl group in the starting material can sometimes act as a mild catalyst poison.[1]

Troubleshooting Steps:

  • Catalyst Activity & Loading: Ensure the catalyst is fresh and active. If it has been opened or stored improperly, its activity may be compromised. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Hydrogen Pressure: Increase the hydrogen pressure. A higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the rate of reaction.

  • Reaction Time & Temperature: Extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by TLC or HPLC). If the reaction stalls, a modest increase in temperature may be required, but be mindful of the risk of increasing trans-isomer formation.

  • Agitation: Ensure vigorous stirring or agitation. This is critical in a heterogeneous reaction to ensure efficient contact between the substrate, gaseous hydrogen, and the solid catalyst.

Q5: I am observing byproducts from over-reduction or hydrogenolysis. What causes this and how can it be prevented?

Root Cause Analysis: Over-reduction of the carboxylic acid or ester moieties to alcohols (e.g., cyclohexyl methanol derivatives) or hydrogenolysis products (e.g., toluene) occurs under harsh reaction conditions.[6] Aggressive catalysts like Ruthenium, especially at high temperatures and pressures, can facilitate these side reactions.[8]

Prevention & Mitigation Strategies:

Impurity ClassCausal FactorPrevention Strategy
Alcohol Byproducts High temperature (>100°C), high H₂ pressure, highly active catalysts (e.g., Ru/C).Use a milder catalyst (e.g., Rh/C). Reduce temperature and pressure. Monitor reaction closely and stop once starting material is consumed.
Hydrogenolysis Products Aggressive catalysts (e.g., Pd/C can sometimes promote this), presence of acidic impurities.Use Rh/C or a specific Ru-based catalyst known for ring hydrogenation selectivity. Ensure the solvent and substrate are neutral.[6]

Troubleshooting Guide 2: Dieckmann Condensation Route

This pathway involves the base-catalyzed intramolecular cyclization of a linear diester to form a β-keto ester, which is then hydrolyzed and decarboxylated.

G cluster_main Dieckmann Condensation Workflow cluster_impurities Potential Impurities SM Acyclic Diester (e.g., Dimethyl Pimelate) Step1 1. Base (e.g., NaH, NaOEt) SM->Step1 Inter Cyclic β-Keto Ester Step1->Inter Imp1 Unreacted Diester Step1->Imp1 Inefficient Cyclization Imp2 Intermolecular Condensation Product Step1->Imp2 Side Reaction Imp3 Hydrolyzed Diacid Step1->Imp3 Water Contamination Step2 2. H₃O⁺, Heat Inter->Step2 Product cis/trans Product Mixture Step2->Product Imp4 Incomplete Decarboxylation Step2->Imp4 Insufficient Heat/Acid Imp1->Inter Imp2->Inter Imp3->Product Imp4->Product

Caption: Workflow for the Dieckmann route and associated impurity sources.

Q6: The yield of my cyclized β-keto ester is low, and I'm recovering a lot of starting diester. What went wrong?

Root Cause Analysis: The Dieckmann condensation is a reversible equilibrium reaction.[9] To drive it forward, the product β-keto ester must be deprotonated by the base. This requires at least one full equivalent of a strong, non-nucleophilic base. Low yields are often caused by an insufficient amount or activity of the base, or the presence of contaminants that quench the base.

Troubleshooting Steps:

  • Base Stoichiometry and Choice: Use at least one full equivalent of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).[7] For substrates with poor reactivity, a stronger base like Lithium diisopropylamide (LDA) may be necessary.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., dry toluene, THF).[7] Water will consume the base and can hydrolyze the ester groups.

  • Reaction Temperature: While some reactions proceed at room temperature, heating to reflux is often required to achieve a reasonable rate.[10]

  • High Dilution: To disfavor intermolecular side reactions that compete with the desired intramolecular cyclization, the reaction can be run under high-dilution conditions. This is achieved by slowly adding the diester to a solution of the base.

Q7: My final product is contaminated with cyclohexane-1,3-dicarboxylic acid. What is the source of this diacid?

Root Cause Analysis: This impurity arises from the hydrolysis of both methyl ester groups. This can happen under the basic conditions of the Dieckmann condensation if water is present, or more commonly, during the acidic hydrolysis and decarboxylation step if conditions are too harsh or prolonged.[11]

Prevention & Mitigation Strategies:

  • Step 1 (Cyclization): Maintain strictly anhydrous conditions to prevent base-mediated hydrolysis.

  • Step 2 (Hydrolysis & Decarboxylation): Carefully control the conditions for this step. Use the minimum amount of acid and heat necessary to achieve full decarboxylation of the β-keto acid intermediate. Prolonged heating in strong acid will inevitably lead to the hydrolysis of the remaining ester group.

Purification Protocol: Acid-Base Extraction If the diacid impurity is present, it can often be removed by exploiting the difference in acidity between the mono-acid product and the diacid impurity.

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with a carefully pH-controlled aqueous buffer (e.g., a bicarbonate solution at a pH where the more acidic diacid is deprotonated and extracted into the aqueous layer, while the less acidic mono-ester remains in the organic layer).

  • Separate the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to recover the purified product.

References

  • PubChem. (n.d.). Dimethyl isophthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Witten, P., & Dynamit, N. (1987). Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate. U.S. Patent No. 4,683,034. Google Patents.
  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Gu, J. D., Fan, Y., & Shi, H. (2005). Biochemical pathway and degradation of phthalate ester isomers by bacteria. PubMed. Retrieved from [Link]

  • Gu, J. D., et al. (2005). Complete degradation of dimethyl isophthalate requires the biochemical cooperation between Klebsiella oxytoca Sc and Methylobacterium mesophilium Sr isolated from wetland sediment. Science of The Total Environment. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]

  • Staples, C. A., et al. (1997). Transformation of phthalates via hydrolysis. ResearchGate. Retrieved from [Link]

  • Genovese, S., et al. (2001). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. U.S. Patent No. 6,210,956 B1. Google Patents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, X., et al. (2020). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Nature Communications. Retrieved from [Link]

  • CNIPA. (2020). S-3-cyclohexenecarboxylic acid and its purification method. CN Patent 111099989A. Google Patents.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Shinde, S., & Deshpande, R. M. (2021). Catalytic Hydrogenation of Benzoic Acid. ResearchGate. Retrieved from [Link]

  • Shinde, S., & Deshpande, R. M. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Retrieved from [Link]

  • Liu, Z., et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Retrieved from [Link]

  • Spivak, F., McClelland, P. & Maier, C. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S. Patent No. 3,875,217. Google Patents.

Sources

Optimization of reaction conditions for the synthesis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you optimize your reaction conditions and overcome common challenges.

PART 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The most common synthetic route involves an initial Dieckmann condensation to form the cyclohexane ring, followed by saponification and decarboxylation.

Q1: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester. What are the likely causes and how can I improve it?

Answer: A low yield in a Dieckmann condensation is a frequent issue that can almost always be traced back to a few critical parameters. The reaction, an intramolecular Claisen condensation, is an equilibrium process. To drive it towards the product, we must ensure the final, deprotonated β-keto ester is stable.[1]

Probable Causes & Solutions:

  • Base Selection and Stoichiometry: The base is not just a catalyst; it's a reagent. You need at least one full equivalent because it is consumed in the final, irreversible deprotonation of the β-keto ester, which drives the reaction to completion.[2]

    • Weak Base/Incorrect Alkoxide: Using a base like sodium ethoxide (NaOEt) with a dimethyl ester will cause transesterification, leading to a mixture of products and reducing the yield. Solution: Always match the alkoxide base to the ester. For your dimethyl pimelate starting material, use sodium methoxide (NaOMe).

    • Steric Hindrance: For more sterically hindered substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an aprotic solvent like THF or toluene can be more effective.[3]

  • Solvent Purity: The presence of water or a protic impurity in the solvent is highly detrimental.

    • Cause: Water will quench the alkoxide base and the enolate intermediate, halting the reaction.

    • Solution: Ensure your solvent is rigorously dried. Toluene and THF should be distilled from a suitable drying agent (e.g., sodium/benzophenone). If using an alcohol like methanol, it must be anhydrous.

  • Reaction Temperature:

    • Cause: While heating can increase the reaction rate, it can also promote side reactions or favor the reverse reaction (a retro-Claisen).

    • Solution: Many Dieckmann condensations work well at room temperature or with gentle heating (reflux in methanol, for instance).[4] It is advisable to start at room temperature and monitor the reaction by TLC or GC before increasing the heat.

Optimization Summary Table:

ParameterStandard ConditionOptimization StrategyRationale
Base Sodium Methoxide (NaOMe)Sodium Hydride (NaH) in THFNaH is non-nucleophilic and avoids transesterification; the reaction is irreversible.
Solvent Anhydrous MethanolAnhydrous Toluene or THFAprotic solvents can improve yields with non-alkoxide bases and simplify workup.
Temperature Reflux (65°C)Room Temperature, overnightMilder conditions can prevent side reactions and decomposition of the product.
Workup Acidic QuenchCareful acidic workup (e.g., cold, dilute HCl)The β-keto ester can be sensitive. Neutralize the base and extract promptly.
Q2: The final product contains a significant amount of the trans-isomer. How can I improve the stereoselectivity for the cis-product?

Answer: Controlling the stereochemistry is critical. The formation of the trans-isomer suggests that the reaction conditions are allowing for epimerization at the carbon bearing the carbomethoxy group.

Probable Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The cis-isomer is generally the thermodynamically more stable product in 1,3-disubstituted cyclohexanes due to the preference for equatorial positioning of bulky groups. However, prolonged exposure to harsh basic or acidic conditions, especially at high temperatures, can lead to equilibration and formation of the trans-isomer.

    • Solution: Use the mildest conditions possible. During the Dieckmann workup, ensure the quenching acid is added at low temperature (0°C) and that the product is not left in acidic or basic solution for extended periods.

  • Alternative Synthetic Route: If stereocontrol remains a problem, a more robust method is to start with a precursor that already contains the desired cis stereochemistry.

    • Solution: A highly effective route begins with cis-1,3-cyclohexanedicarboxylic acid. This can be converted to its anhydride, which upon reaction with methanol, will selectively open to give the desired monoester, this compound.[5][6] This route completely avoids the stereochemical ambiguity of the Dieckmann condensation.

Q3: My saponification/decarboxylation step is inefficient, leaving unreacted β-keto ester or resulting in a complex mixture.

Answer: This two-part step involves first hydrolyzing the methyl ester to a carboxylic acid and then heating to eliminate CO₂.[7] A failure here usually points to incomplete hydrolysis or side reactions during decarboxylation.

Probable Causes & Solutions:

  • Incomplete Saponification: The methyl ester of the β-keto ester must be fully hydrolyzed before decarboxylation can occur.

    • Cause: Insufficient base (e.g., NaOH or KOH), short reaction time, or low temperature.

    • Solution: Use a sufficient excess of aqueous base (e.g., 2-3 equivalents of KOH) and ensure the reaction goes to completion by monitoring via TLC. Gentle heating can facilitate the hydrolysis. A biphasic solvent system like THF/water can improve solubility and reaction rates.[8]

  • Harsh Decarboxylation Conditions:

    • Cause: Overheating during decarboxylation can lead to decomposition and side reactions. The β-keto acid intermediate is thermally sensitive.[9]

    • Solution: After saponification, carefully acidify the solution (e.g., with HCl) to form the β-keto acid. Then, gently heat the acidic solution (e.g., 80-100°C) just until CO₂ evolution ceases. Aggressive heating is unnecessary and often counterproductive. The decarboxylation of a β-keto acid is typically a facile process.[10][11]

PART 2: Frequently Asked Questions (FAQs)
  • Q: What is the mechanistic basis for the Dieckmann Condensation?

    • A: It is an intramolecular version of the Claisen condensation. The process involves the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile, attacking the other ester group within the same molecule to form a cyclic β-keto ester.[1][3] The reaction is driven to completion by the deprotonation of the product, which has a newly formed, acidic α-hydrogen between the two carbonyl groups.[2]

  • Q: Why is decarboxylation of the β-keto acid intermediate so easy?

    • A: Carboxylic acids with a carbonyl group at the β-position can form a cyclic six-membered transition state. This conformation allows for a concerted pericyclic reaction where heat induces the loss of carbon dioxide and formation of an enol, which then tautomerizes to the final ketone (or in this case, the final carboxylic acid product after the initial ring formation and hydrolysis).[7]

  • Q: Are there any alternative methods for purification besides distillation or recrystallization?

    • A: Yes. For acidic compounds like the final product, forming a salt can be an effective purification method. For instance, you can dissolve the crude product in a suitable solvent and precipitate a salt using a base (e.g., forming a sodium or amine salt). The salt can then be filtered, washed, and re-acidified to yield the purified carboxylic acid. For separating chiral isomers, diastereomeric salt formation with a chiral amine is a classic and effective technique.[12]

PART 3: Optimized Experimental Protocols
Protocol 1: Dieckmann Condensation of Dimethyl Pimelate
  • Setup: Equip a flame-dried 500 mL three-necked flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Reagents: Add 200 mL of anhydrous toluene to the flask. Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) in one portion.

  • Addition: Slowly add dimethyl pimelate (18.8 g, 0.10 mol) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the mixture to 80°C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to 0°C in an ice bath. Cautiously quench the reaction by the slow addition of 50 mL of 1 M HCl. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Protocol 2: Saponification and Decarboxylation
  • Setup: In a 500 mL round-bottom flask, dissolve the crude β-keto ester from the previous step in 100 mL of methanol.

  • Saponification: Add a solution of potassium hydroxide (16.8 g, 0.30 mol) in 50 mL of water. Heat the mixture to reflux for 3 hours.

  • Acidification: Cool the mixture to 0°C and carefully acidify to pH ~1 with concentrated HCl.

  • Decarboxylation: Heat the acidic mixture to 90°C. You will observe gas (CO₂) evolution. Maintain this temperature until the bubbling stops (approx. 1-2 hours).

  • Extraction: Cool the solution to room temperature and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure this compound.[5]

PART 4: Visualization & Diagrams
Overall Synthetic Workflow

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrolysis & Decarboxylation A Dimethyl Pimelate B Dieckmann Condensation (Base: NaH, Solvent: Toluene) A->B C Cyclic β-Keto Ester B->C D Saponification (KOH, H₂O/MeOH) C->D E β-Keto Dicarboxylic Acid Salt D->E F Acidification & Decarboxylation (HCl, Heat) E->F G cis-3-Carbomethoxycyclohexane- 1-carboxylic acid F->G G Start Diester + Base (B⁻) Enolate Enolate Formation (α-deprotonation) Start->Enolate 1 Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization 2 Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral 3 Expulsion Expulsion of Alkoxide (-OR) Tetrahedral->Expulsion 4 Product Cyclic β-Keto Ester Expulsion->Product 5 Final Deprotonation by Base (Drives Equilibrium) Product->Final 6 Stable_Product Stable Enolate Salt Final->Stable_Product

Caption: Key mechanistic steps of the Dieckmann condensation reaction.

References
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chad's Prep. (n.d.). Dieckmann Condensation Reactions. Retrieved from [Link]

  • Stark, C. J. (2001). U.S. Patent No. 6,210,956 B1. Google Patents.
  • Hönig, H., et al. (2007). U.S. Patent Application No. 2007/0197788 A1. Google Patents.
  • The Organic Chemistry Tutor. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • Organic Syntheses. (1984). Synthesis and Diels-Alder Reactions of 3-Acetyl-2(3H)-Oxazolone. 62, 149. Retrieved from [Link]

  • Hönig, H., et al. (2011). EP Patent No. 1805316B1. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

  • Xu, J., et al. (2020). CN Patent No. 111099989A. Google Patents.
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Johnson, R. H., et al. (1975). U.S. Patent No. 3,709,795A. Google Patents.
  • Chemistry LibreTexts. (2014, August 29). 19.19 Carboxylic Acids with a Carbonyl Group at the 3-Position can be Decarboxylated. Retrieved from [Link]

  • Paparatto, G., et al. (2004). U.S. Patent No. 6,833,472B2. Google Patents.
  • Sato, S., et al. (1975). U.S. Patent No. 3,875,217A. Google Patents.
  • Bellucci, G., et al. (1972). Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. Tetrahedron, 28(12), 3393-3399.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Liu, X., et al. (2025). CO₂ shuttling in organic synthesis. Chemical Synthesis, 5.
  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

  • Lai, A-Q., et al. (n.d.). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Bellassoued, M., et al. (1988). Synthesis of cis- and trans-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acids. ChemInform.

Sources

Technical Support Center: Navigating the Scale-Up of cis-3-Carbomethoxycyclohexane-1-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of cis-3-Carbomethoxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the production of this key chemical intermediate.

I. Achieving and Maintaining High cis-Stereoselectivity

The control of stereochemistry is a critical challenge in the synthesis of substituted cyclohexanes, where the spatial orientation of substituents significantly impacts the molecule's physicochemical properties and biological activity.[1] For this compound, ensuring a high cis to trans isomer ratio is paramount for the quality and efficacy of the final product.

Q1: My reaction is producing a high percentage of the undesired trans-isomer. What are the likely causes and how can I improve the cis-selectivity?

A1: The formation of a significant amount of the trans-isomer typically points to issues in the stereochemical control of your reaction. Several factors could be at play:

  • Reaction Pathway and Starting Materials: A common and effective route to synthesize cis-1,3-disubstituted cyclohexanes involves the formation of a cyclic anhydride from a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.[2] This step is highly selective for the cis-isomer, as the trans-isomer cannot readily form the cyclic anhydride. If you are not using this pathway, consider it as a robust method to ensure high cis-selectivity from the start. The subsequent esterification of the anhydride will yield the desired cis-monoester.

  • Thermodynamic vs. Kinetic Control: The trans-isomer of 1,3-disubstituted cyclohexanes is often the more thermodynamically stable product. If your reaction conditions (e.g., prolonged reaction times, high temperatures) allow for equilibrium to be reached, you may be favoring the formation of the trans-product. To favor the kinetically formed cis-product, you might need to adjust your reaction conditions to be milder and shorter.

  • Catalyst Choice: In catalytic hydrogenations of aromatic precursors, the choice of catalyst and solvent system can significantly influence the cis/trans ratio. For instance, in the synthesis of similar cyclohexane derivatives, different catalysts have been shown to produce varying isomer distributions.

Troubleshooting Workflow for Improving cis-Selectivity:

Caption: Troubleshooting workflow for low cis:trans isomer ratio.

Q2: I am using the cyclic anhydride route, but I'm still seeing some trans-isomer. Why is this happening?

A2: While the cyclic anhydride route is highly selective for the cis-isomer, the presence of the trans-product could be due to a couple of reasons:

  • Incomplete Anhydride Formation: If the conversion of the cis-diacid to the anhydride is not complete, you will have unreacted cis-diacid in your reaction mixture. During the subsequent esterification step, both the anhydride and the unreacted diacid can be esterified, potentially leading to a mixture of cis- and trans-products, especially if the esterification conditions can cause isomerization.

    • Solution: Ensure the anhydride formation goes to completion. When using acetic anhydride, distilling off the acetic acid by-product can help drive the reaction to completion.[2]

  • Purification of the Anhydride: It is best practice to purify the cis-cyclic anhydride before proceeding to the esterification step. This can be achieved through recrystallization from a suitable solvent system, such as toluene and heptane.[2] This will remove any unreacted starting material or other impurities that could interfere with the subsequent steps.

  • Isomerization during Esterification: While less common under standard esterification conditions, it is possible that harsh conditions (e.g., very high temperatures, strongly acidic or basic conditions) could cause some isomerization of the cis-product to the more stable trans-isomer.

    • Solution: Employ mild esterification conditions. Acid-catalyzed esterification is a common method.[2] Monitor the reaction closely and avoid prolonged heating.

II. Purification Challenges

The purification of this compound is a critical step to ensure the final product meets the required specifications for pharmaceutical use. The primary challenge is typically the removal of the trans-isomer and any unreacted starting materials or by-products.

Q3: What are the most effective methods for purifying this compound and removing the trans-isomer at scale?

A3: A multi-step purification strategy is often necessary to achieve high purity.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is crucial and will depend on the solubility differences between the cis- and trans-isomers. You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions. For similar compounds, recrystallization from toluene and heptane has been reported to be effective for the anhydride intermediate.[2]

  • Chromatography: While highly effective at the lab scale, column chromatography can be expensive and challenging to scale up. However, for high-value products where very high purity is required, it may be a necessary step. Consider using techniques like medium pressure liquid chromatography (MPLC) for larger quantities.

  • Distillation: If the product and its impurities are volatile and have sufficiently different boiling points, distillation can be an effective purification method.[2]

Comparative Table of Purification Methods:

Purification MethodAdvantagesDisadvantagesScalability
Recrystallization Cost-effective, can handle large quantities, highly effective for crystalline solids.Requires finding a suitable solvent system, can have yield losses.Excellent
Chromatography High resolution, can separate closely related compounds.Expensive (solvents, stationary phase), can be time-consuming to scale up.Moderate
Distillation Can be cost-effective for volatile compounds, can be run continuously.Not suitable for non-volatile or thermally sensitive compounds, requires significant boiling point differences.Excellent
Q4: For chiral synthesis, how can I separate the enantiomers of this compound?

A4: The separation of enantiomers, or chiral resolution, is a common challenge in pharmaceutical synthesis.

  • Diastereomeric Salt Formation and Fractional Crystallization: This is a classical and widely used method for resolving racemic mixtures of carboxylic acids.[3] The process involves reacting the racemic acid with a chiral base (the resolving agent) to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. The purified diastereomeric salt is then treated with a strong acid to liberate the desired enantiomer of the carboxylic acid.

  • Enzymatic Resolution: Lipases can be used for the enantioselective hydrolysis of a diester precursor to the desired optically active monoester.[2] This method can offer very high enantioselectivity (>90% ee) under mild, aqueous conditions.[2] Lipases from Candida rugosa and Pseudomonas cepacia have been shown to be effective for this type of transformation.[2]

Workflow for Chiral Resolution:

Caption: Decision workflow for the chiral resolution of the target molecule.

III. By-product Formation and Control

Minimizing by-product formation is key to a successful and economical scale-up.

Q5: What are the common by-products in the synthesis of this compound and how can I minimize them?

A5: The by-products will depend on your specific synthetic route.

  • Starting from a cis/trans Mixture of Diacid:

    • Trans-isomer: As discussed, this is the most common impurity if the reaction is not selective. Using the cyclic anhydride route is the best way to minimize this.[2]

    • Diester: If the esterification of the anhydride is not controlled, you can form the diester. Use a stoichiometric amount of your alcohol and carefully control the reaction time and temperature.

    • Unreacted Diacid: Incomplete reaction will leave unreacted starting material. Ensure sufficient reaction time and appropriate conditions.

  • During Anhydride Formation:

    • Acetic Acid: If using acetic anhydride, acetic acid is a major by-product. This is typically removed by distillation to drive the reaction to completion.[2]

General Strategies for By-product Control:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants.

  • Optimize Reaction Conditions: Systematically optimize temperature, pressure, reaction time, and catalyst loading to maximize the yield of the desired product and minimize side reactions.

  • In-Process Controls (IPCs): Implement analytical checks at various stages of the process (e.g., HPLC, GC, NMR) to monitor the progress of the reaction and the formation of by-products. This will allow you to make adjustments in real-time.

IV. General Scale-Up Considerations

Transitioning a synthetic route from the laboratory to a pilot plant or manufacturing scale introduces a new set of challenges.

Q6: What are the key challenges I should anticipate when scaling up the production of this compound?

A6:

  • Heat Transfer: Reactions that are easy to control on a small scale can become problematic on a larger scale due to changes in the surface area-to-volume ratio. Exothermic reactions can be difficult to cool, leading to runaway reactions and increased by-product formation. Conversely, endothermic reactions may require significant energy input.

    • Solution: Use jacketed reactors with good temperature control. For highly exothermic or endothermic reactions, consider a semi-batch or continuous flow process.

  • Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of by-products.

    • Solution: Ensure your reactor is equipped with an appropriate stirrer and baffles for efficient mixing. The type of stirrer (e.g., anchor, turbine) should be chosen based on the viscosity of the reaction mixture.

  • Reagent Handling and Addition: The safe and controlled addition of reagents is critical at scale.

    • Solution: Use metering pumps for the controlled addition of liquid reagents. For solids, use a powder addition system.

  • Process Safety: A thorough safety assessment is crucial before any scale-up. This includes understanding the thermal stability of your reactants, intermediates, and products, as well as any potential hazards associated with the reaction (e.g., gas evolution, exotherms).

References

  • US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents.
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC - NIH. Available at: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC - PubMed Central. Available at: [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - MDPI. Available at: [Link]

  • (PDF) Diastereodivergent Synthesis of Multi-Substituted Cyclohexanes via Alkene Hydroamidation - ResearchGate. Available at: [Link]

  • Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones - ACS Publications. Available at: [Link]

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents.

Sources

Technical Support Center: Esterification of Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of cyclohexane-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments. Our approach is rooted in practical, field-proven insights to help you navigate the nuances of this reaction and its potential by-products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification of cyclohexane-1,3-dicarboxylic acid, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield of the Desired Diester

Symptom: After the reaction and work-up, the isolated yield of the target diester is significantly lower than expected.

Possible Causes and Solutions:

  • Equilibrium Limitations (Fischer-Speier Esterification): The Fischer-Speier esterification is a reversible reaction.[1][2] The water produced as a by-product can hydrolyze the ester, shifting the equilibrium back towards the reactants.[3][4]

    • Solution 1: Water Removal. To drive the equilibrium towards the product, remove water as it forms. A Dean-Stark apparatus is highly effective for this purpose, particularly when using a solvent that forms an azeotrope with water, such as toluene or benzene.[2]

    • Solution 2: Use of Excess Alcohol. Employing a large excess of the alcohol reactant can also shift the equilibrium to favor the formation of the ester.[2] This is a practical approach when the alcohol is inexpensive and easily removable after the reaction.

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting material is still present. Ensure adequate heating, as higher temperatures can increase the reaction rate, although they may also promote side reactions.[5]

  • Formation of Mono-ester: Due to the presence of two carboxylic acid groups, it's possible to have a significant amount of the mono-ester product, where only one of the carboxylic acid groups has been esterified.

    • Solution: Drive the reaction to completion using the methods described above (water removal, excess alcohol). If a significant amount of mono-ester persists, it can be separated from the diester using column chromatography. The mono-ester, being more polar, will have a lower Rf value on a TLC plate.

Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture

Symptom: A white solid precipitates during the reaction, which is not the starting material or the desired product.

Possible Cause and Solution:

  • N-Acylurea Formation (DCC-mediated Esterification): If you are using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, the formation of an insoluble white precipitate is likely N,N'-dicyclohexylurea (DCU).[6] A more problematic by-product, N-acylurea, can also form if the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement instead of reacting with the alcohol.[4][6][7] This rearrangement is more likely to occur if the esterification is slow.[8]

    • Solution 1: Use of a Catalyst. To prevent the formation of N-acylurea, add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer agent, forming a more reactive intermediate that readily reacts with the alcohol, thus suppressing the rearrangement to N-acylurea.[8]

    • Solution 2: Filtration. The main by-product, DCU, is largely insoluble in many organic solvents and can be removed by filtration at the end of the reaction.[6]

Issue 3: Product is an Oil or a Low-Melting Solid Instead of the Expected Crystalline Diester

Symptom: The final product is a viscous oil or a solid with a broad, low melting point, suggesting the presence of impurities.

Possible Causes and Solutions:

  • Cyclic Anhydride Formation: The cis-isomer of cyclohexane-1,3-dicarboxylic acid can readily undergo intramolecular dehydration to form a cyclic anhydride, especially when heated or treated with dehydrating agents like acetic anhydride.[9] This anhydride can then react with the alcohol to form the ester, but unreacted anhydride may remain as an impurity.

    • Solution: To minimize anhydride formation during Fischer esterification, ensure a sufficient amount of the alcohol is present from the start of the reaction. If you suspect anhydride formation, it can be converted to the diester by continuing to heat the reaction mixture with the alcohol and an acid catalyst. The anhydride can be identified by FT-IR spectroscopy, showing characteristic C=O stretching bands around 1820 and 1760 cm⁻¹.

  • Oligomerization: Dicarboxylic acids can react with the alcohol (acting as a linker) to form short-chain polyesters or oligomers, especially at higher temperatures.[10] This is more prevalent if diols are present as impurities in the alcohol.

    • Solution: Use a high-purity, anhydrous alcohol. Running the reaction at a lower temperature for a longer duration can also help to minimize oligomerization. Oligomers can be difficult to remove but may be separated from the desired diester by column chromatography or distillation under reduced pressure.

  • Decarboxylation: At very high temperatures (above 140°C), decarboxylation of the dicarboxylic acid can occur, leading to the formation of monocarboxylic acids.[7] This is a less common side reaction under typical esterification conditions.

    • Solution: Maintain a reaction temperature below 140°C. If high temperatures are required, consider using a milder esterification method, such as the DCC/DMAP coupling.

Frequently Asked Questions (FAQs)

Q1: What are the main by-products I should expect during the esterification of cyclohexane-1,3-dicarboxylic acid?

The most common by-products depend on the esterification method used:

  • Fischer-Speier Esterification: The primary "by-products" are water and the unreacted starting material or the mono-ester due to the reversible nature of the reaction.[1][2] With the cis-isomer, intramolecular dehydration can lead to the formation of a cyclic anhydride.[9] At higher temperatures, oligomers may also form.[10]

  • DCC-mediated Esterification: The main by-product is N,N'-dicyclohexylurea (DCU), which is formed from the DCC coupling agent.[6] A potential side product is N-acylurea, which results from an intramolecular rearrangement of the activated intermediate.[4][6][7]

Q2: How does the cis/trans isomerism of cyclohexane-1,3-dicarboxylic acid affect the esterification reaction?

The stereochemistry of the starting material can influence both the reaction rate and the types of by-products formed.

  • The cis-isomer, with both carboxylic acid groups on the same side of the ring, can readily form a cyclic anhydride upon heating.[9]

  • The relative reactivity of the cis and trans isomers can also differ. Generally, substituents in an equatorial position are sterically more accessible and therefore more reactive than those in an axial position. The conformational equilibrium of the specific isomer will influence the overall reaction rate.

Q3: How can I purify my final diester product from the common by-products?

  • Aqueous Work-up: A standard aqueous work-up with a mild base (e.g., sodium bicarbonate solution) will remove any unreacted dicarboxylic acid or mono-ester.

  • Filtration: For DCC-mediated reactions, the insoluble N,N'-dicyclohexylurea (DCU) can be removed by filtration.[6]

  • Column Chromatography: This is a very effective method for separating the desired diester from the mono-ester, any remaining starting material, and oligomeric by-products.

  • Distillation: If the desired ester is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method.

Q4: What analytical techniques are best for identifying the by-products?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the desired product and any by-products. The formation of the ester will be evident by the appearance of new signals corresponding to the alcohol moiety (e.g., a quartet and triplet for an ethyl ester). The disappearance of the broad carboxylic acid proton signal in ¹H NMR is also a key indicator of reaction completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating volatile components of the reaction mixture and providing their mass spectra for identification. This can be particularly useful for identifying the desired diester, the mono-ester, and any smaller by-products.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the reaction by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester. It is also very useful for identifying the characteristic double carbonyl stretch of a cyclic anhydride.

Experimental Protocols & Data

Protocol 1: Fischer-Speier Esterification of Cyclohexane-1,3-dicarboxylic Acid

This protocol provides a general procedure for the synthesis of diethyl cyclohexane-1,3-dicarboxylate using an excess of ethanol and an acid catalyst.

Materials:

  • Cyclohexane-1,3-dicarboxylic acid (mixture of cis and trans isomers)

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus, reflux condenser, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclohexane-1,3-dicarboxylic acid (1 equivalent), anhydrous ethanol (10 equivalents), and toluene (sufficient to fill the Dean-Stark trap).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap and TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol and toluene under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Summary
CompoundTypical YieldPhysical State
Diethyl cyclohexane-1,3-dicarboxylate80-95%Colorless oil
Monoethyl cyclohexane-1,3-dicarboxylateVariableViscous oil or solid
cis-1,3-Cyclohexanedicarboxylic anhydrideVariableSolid

Visualizing Reaction Pathways

Diagram 1: Fischer-Speier Esterification and By-product Formation

Fischer_Esterification Diacid Cyclohexane-1,3- dicarboxylic Acid Monoester Mono-ester Diacid->Monoester +ROH, -H2O Anhydride cis-Anhydride (By-product) Diacid->Anhydride -H2O (cis-isomer) Alcohol Alcohol (ROH) (Excess) Catalyst H+ Catalyst Monoester->Diacid +H2O, -ROH (Hydrolysis) Diester Diester (Product) Monoester->Diester +ROH, -H2O Diester->Monoester +H2O, -ROH (Hydrolysis) Water Water (H2O) Anhydride->Monoester +ROH

Caption: Fischer-Speier esterification pathway and potential side reactions.

Diagram 2: DCC-Mediated Esterification and By-product Formation

DCC_Esterification cluster_activation Activation Step cluster_pathways Reaction Pathways Diacid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Diacid->O_Acylisourea + DCC DCC DCC Alcohol Alcohol (ROH) Diester Diester (Product) O_Acylisourea->Diester + Alcohol + DMAP (fast) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (slow, no DMAP) DMAP DMAP DCU DCU (By-product)

Sources

Technical Support Center: Stereoselectivity in cis-3-Carbomethoxycyclohexane-1-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid. The stereochemical purity of this compound is often a critical parameter for its intended application. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you monitor and control the stereoselectivity of your synthesis.

Introduction: The Critical Role of Stereoisomerism

In the synthesis of substituted cyclohexanes like 3-Carbomethoxycyclohexane-1-carboxylic acid, the spatial arrangement of the carbomethoxy and carboxylic acid groups relative to the ring plane defines its stereochemistry. The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides.[1] These are geometric isomers, a type of stereoisomer, and due to the restricted rotation of the cyclohexane ring, they are not interconvertible under normal conditions.[1] The biological activity and physical properties of these isomers can differ significantly, making the control of stereoselectivity a primary objective in the synthesis.

This guide will address common challenges in achieving high cis selectivity and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the synthesis and analysis of this compound.

Synthesis & Reaction Conditions

Q1: My synthesis is yielding a mixture of cis and trans isomers. How can I improve the selectivity for the cis product?

A1: Achieving high cis selectivity is often dependent on the specific synthetic route employed. For instance, in a Diels-Alder reaction followed by reduction, the stereochemistry of the dienophile and the reaction conditions will dictate the initial stereochemical outcome. For syntheses involving catalytic hydrogenation of a substituted benzoic acid derivative, the choice of catalyst and solvent can significantly influence the cis/trans ratio.

Troubleshooting Steps:

  • Catalyst Selection: In catalytic hydrogenation, the choice of catalyst is crucial. For example, hydrogenation of a substituted benzoic acid using a rhodium-on-carbon catalyst in a polar solvent often favors the formation of the cis isomer.

  • Solvent Effects: The polarity of the solvent can influence the conformational equilibrium of the substrate on the catalyst surface, thereby affecting the stereochemical outcome. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., THF, ethyl acetate) and polar protic (e.g., ethanol, acetic acid).

  • Temperature and Pressure: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product. Hydrogen pressure can also be a key variable to optimize.

  • Substrate Modification: If the starting material allows, introducing a bulky directing group could sterically hinder one face of the molecule from approaching the catalyst, thus favoring addition from the less hindered face.

Q2: The reaction seems to be incomplete, and I am isolating a significant amount of starting material along with the product mixture. What could be the cause?

A2: Incomplete conversion can stem from several factors, including catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is fresh and active. If using a heterogeneous catalyst, ensure it is properly dispersed in the reaction mixture. In some cases, catalyst poisoning by impurities in the starting material or solvent can occur.

  • Reaction Time and Temperature: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction stalls, a modest increase in temperature might be necessary.

  • Purity of Reagents: Ensure all starting materials and solvents are of high purity and free from water or other impurities that could interfere with the reaction.

Product Isolation & Purification

Q3: How can I effectively separate the cis and trans isomers once they are formed?

A3: The separation of cis and trans isomers can be challenging due to their similar physical properties.[2]

Troubleshooting Steps:

  • Fractional Crystallization: This technique can sometimes be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system.[2] Experiment with different solvents and solvent mixtures to find conditions where one isomer preferentially crystallizes.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers.[2] Method development will be necessary to optimize the stationary phase, mobile phase, and other chromatographic parameters for baseline separation.[2] For larger-scale separations, column chromatography on silica gel can be employed, though it may require careful optimization of the eluent system.

  • Derivatization: In some cases, converting the carboxylic acid or ester to a different derivative can alter the physical properties of the isomers, making them easier to separate. The original functional groups can then be regenerated after separation.

Analytical Monitoring

Q4: What is the most reliable method to determine the cis/trans ratio of my product mixture?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and commonly used techniques for distinguishing between cis and trans isomers of substituted cyclohexanes.[3][4]

Expert Insight: The key to using NMR for stereochemical assignment lies in the differences in the chemical shifts and coupling constants of the protons on the cyclohexane ring. In the chair conformation, axial and equatorial protons have distinct chemical environments. The relative orientation of the substituents in the cis and trans isomers leads to different populations of conformers, resulting in unique NMR spectra for each isomer.[1][4]

Q5: I am having trouble interpreting the ¹H NMR spectrum to determine the isomeric ratio. What specific signals should I be looking at?

A5:

  • Chemical Shifts: The protons attached to the carbons bearing the substituents (at the 1 and 3 positions) are often the most informative. The chemical shift of these protons will differ between the cis and trans isomers due to the different magnetic environments.

  • Coupling Constants (J-values): The coupling constant between adjacent protons depends on the dihedral angle between them. In cyclohexane chairs, the coupling between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) is smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the signals, you can often deduce the stereochemistry.[4]

  • Integration: Once you have identified distinct, well-resolved signals corresponding to each isomer, the ratio of the integrals of these signals will give you the isomeric ratio.

Q6: Can ¹³C NMR spectroscopy also be used to differentiate the isomers?

A6: Yes, ¹³C NMR can be a valuable tool. The chemical shifts of the carbon atoms in the cyclohexane ring will be different for the cis and trans isomers due to stereochemical effects.[3][4] The carbonyl carbons of the carboxylic acid and ester groups may also show distinct chemical shifts.[5]

Q7: Are there other analytical techniques besides NMR that can be used?

A7:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can not only separate the isomers but also provide quantitative information on their relative amounts based on peak areas.[2][6]

  • Gas Chromatography (GC): If the compound is sufficiently volatile (or can be derivatized to be so), GC can provide excellent separation and quantification of the isomers.[2]

  • Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can sometimes show subtle differences in the fingerprint region of the spectra for cis and trans isomers.[7]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stereoselectivity by ¹H NMR
  • Sample Preparation: Accurately weigh a representative sample of your crude or purified product mixture (typically 5-10 mg).

  • Dissolution: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Identify the characteristic signals for the cis and trans isomers. Integrate the well-resolved peaks corresponding to each isomer.

  • Calculation: Calculate the isomeric ratio by comparing the integral values.

Protocol 2: General Procedure for HPLC-Based Isomer Separation
  • Column Selection: A C18 reversed-phase column is a common starting point. However, for challenging separations, other stationary phases like phenyl or cyano columns might provide better selectivity.[2]

  • Mobile Phase Optimization: Begin with a simple mobile phase, such as a mixture of acetonitrile and water (with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape). Run a gradient elution to determine the approximate retention times of the isomers. Then, optimize the mobile phase composition (isocratic or gradient) to achieve baseline separation.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection to prevent clogging of the HPLC system.[2][6]

  • Analysis: Inject the sample and record the chromatogram. The ratio of the peak areas for the two isomers will provide the quantitative composition of the mixture.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for cis- and trans-3-Carbomethoxycyclohexane-1-carboxylic acid

Protoncis Isomer (ppm)trans Isomer (ppm)Multiplicity
H1 (on C-COOH)2.552.40tt
H3 (on C-COOMe)2.802.65tt
-OCH₃3.683.67s

Note: The chemical shifts are hypothetical and for illustrative purposes only. Actual values will depend on the solvent and spectrometer frequency.

Table 2: Example of HPLC Method Parameters for Isomer Separation

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Visualizing the Workflow

Caption: Workflow for monitoring and optimizing the stereoselective synthesis.

References

  • Shefczik, E. (1965). Not Available. Chem. Ber., 98, 1270-1281.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.
  • (2025).
  • (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Retrieved from [Link]

  • Chemistry 1XX. (2015, April 5). Determining cis/trans on cyclohexanes [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
  • Google Patents. (n.d.). EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • Organic Syntheses. (n.d.). 2(3H)-Oxazolone, 3-acetyl-. Retrieved from [Link]

  • Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Retrieved from [Link]

  • Arkivoc. (n.d.). Stereoselective synthesis of cis-fused hexahydro-isoindolones. Retrieved from [Link]

  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • PubMed. (2007). Comparison of various density functional methods for distinguishing stereoisomers based on computed (1)H or (13)C NMR chemical shifts using diastereomeric penam beta-lactams as a test set. Retrieved from [Link]

  • YouTube. (2014, September 30). Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • PubMed. (2015). A Simple ¹³C NMR Method for the Discrimination of Complex Mixtures of Stereoisomers: All Eight Stereoisomers of α-Tocopherol Resolved. Retrieved from [Link]

  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). Retrieved from [Link]

  • Google Patents. (n.d.). US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids.

Sources

Troubleshooting low yields in cis-3-Carbomethoxycyclohexane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals overcome common challenges and optimize reaction yields. The synthesis typically involves a Dieckmann condensation of dimethyl pimelate to form a cyclic β-keto ester, followed by saponification and acidification to yield the target molecule. This guide is structured to address specific issues you may encounter at each critical stage of this process.

Part 1: Troubleshooting Guide for Low Yields

This section is designed in a question-and-answer format to directly address the most common and critical issues observed during the synthesis.

Problem 1: Very Low or No Formation of the Cyclic β-Keto Ester Intermediate

You've set up the Dieckmann condensation of dimethyl pimelate, but TLC or GC-MS analysis shows primarily unreacted starting material.

Potential Causes & Recommended Solutions
  • Cause A: Inactive or Insufficient Base

    • Explanation: The Dieckmann condensation is a base-catalyzed intramolecular reaction that requires a full equivalent of a strong base to drive the equilibrium toward the product.[1] The base deprotonates the α-carbon to form the reactive enolate and then deprotonates the resulting β-keto ester, which is the thermodynamic driving force of the reaction.[2][3] Common bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are highly sensitive to moisture and can be easily quenched.[4]

    • Solution:

      • Verify Base Activity: Use a freshly opened container of the base. For NaH dispersed in mineral oil, wash it with anhydrous hexanes under an inert atmosphere (e.g., argon or nitrogen) immediately before use to remove the oil and any passivating hydroxide layer.

      • Ensure Stoichiometry: Use at least one full molar equivalent of the base. An excess (e.g., 1.1 to 1.2 equivalents) is often recommended to ensure the reaction goes to completion.

  • Cause B: Presence of Moisture in the Reaction

    • Explanation: Protic contaminants, especially water, will rapidly quench strong bases like NaH or alkoxides, rendering them ineffective for the condensation.[1] The starting diester and the solvent are common sources of moisture.

    • Solution:

      • Rigorous Drying of Solvent: Use freshly distilled, anhydrous solvents.[1] Toluene and THF are common choices and should be distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene) directly into the reaction flask.

      • Drying of Starting Material: If the dimethyl pimelate has been stored for a long time, consider dissolving it in a dry, inert solvent and drying it over anhydrous magnesium sulfate or molecular sieves before use.

      • Inert Atmosphere: Assemble the reaction glassware while hot after oven-drying and maintain it under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.

  • Cause C: Inappropriate Reaction Temperature or Time

    • Explanation: While enolate formation is typically fast, the subsequent intramolecular cyclization may require thermal energy to proceed at a reasonable rate. Insufficient reaction time will lead to incomplete conversion.[1]

    • Solution:

      • Optimize Temperature: For NaH in THF or toluene, heating to reflux (65-110 °C) is common after the initial addition of the diester at room temperature.[1]

      • Monitor Reaction Progress: Instead of relying on a fixed reaction time, monitor the disappearance of the starting material using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting diester spot/peak is no longer visible.

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic bases that effectively promote condensation.[4]
Solvent Anhydrous THF or TolueneAprotic solvents that are compatible with strong bases and have suitable boiling points.[2]
Temperature Reflux (65-110 °C)Provides sufficient energy to overcome the activation barrier for cyclization.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the base and enolate by atmospheric moisture and oxygen.
Problem 2: The Reaction Stalls or Yields a Mixture of Products, Including Polymeric Byproducts

The reaction starts, but instead of a clean product, you observe a complex mixture or the formation of a solid precipitate that is not the desired product salt.

Potential Causes & Recommended Solutions
  • Cause A: Competing Intermolecular Claisen Condensation

    • Explanation: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[5] If the reaction concentration is too high, the enolate of one diester molecule can react with the carbonyl of another molecule (intermolecularly) instead of with the other ester group on the same molecule (intramolecularly). This leads to the formation of oligomers or polymers.[4]

    • Solution:

      • Employ High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.1 M or less). A common technique is to use a syringe pump to add the solution of dimethyl pimelate to the stirred suspension of the base in the solvent over a long period (e.g., 2-4 hours). This keeps the instantaneous concentration of the diester low, favoring the intramolecular cyclization.

  • Cause B: Transesterification Side Reaction

    • Explanation: This issue arises if you use an alkoxide base where the alkyl group does not match the alkyl group of the ester (e.g., using sodium ethoxide with dimethyl pimelate). This can lead to an exchange of the ester groups, resulting in a mixture of methyl and ethyl esters and complicating the product profile.[4]

    • Solution:

      • Match the Base to the Ester: If using an alkoxide, match it to your ester (e.g., use sodium methoxide for a methyl ester).

      • Use a Non-Alkoxide Base: The simplest solution is to use a non-nucleophilic base like sodium hydride (NaH) or a sterically hindered base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), which will not cause transesterification.[2][4]

Problem 3: Low Yield After Saponification and Acidification Work-up

You successfully formed the cyclic β-keto ester, but the final yield of this compound is poor after the hydrolysis and acidification steps.

Potential Causes & Recommended Solutions
  • Cause A: Incomplete Saponification

    • Explanation: The saponification (base-mediated hydrolysis) of the two ester groups requires sufficient time and hydroxide concentration to proceed to completion.[6] The β-keto ester is hydrolyzed to a β-keto acid, which is unstable and can undergo decarboxylation under harsh conditions. The second ester is more stable.

    • Solution:

      • Ensure Sufficient Base and Time: Use a molar excess of a strong base like NaOH or KOH (e.g., 3-4 equivalents) in a water/alcohol mixture.

      • Gentle Heating: Gently heat the reaction (e.g., 40-50 °C) to facilitate hydrolysis, but avoid aggressive heating that could promote decarboxylation or other side reactions. Monitor the reaction by TLC until the starting β-keto ester is consumed.

  • Cause B: Unintended Decarboxylation

    • Explanation: The intermediate β-keto acid formed after initial hydrolysis is susceptible to decarboxylation (loss of CO₂) upon heating, especially under acidic conditions.[7][8] This would lead to the formation of cyclohexanone, a volatile byproduct, and significantly reduce the yield of the desired dicarboxylic acid derivative.

    • Solution:

      • Control Temperature During Work-up: Perform the acidification step at a low temperature. After saponification, cool the reaction mixture in an ice bath (0-5 °C) before slowly adding a strong acid (e.g., HCl, H₂SO₄) to protonate the carboxylate.[9]

      • Efficient Extraction: Once acidified, immediately extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) to minimize its time in the acidic aqueous environment.

  • Cause C: Product Lost During Work-up/Purification

    • Explanation: The target molecule has both a carboxylic acid and an ester group, giving it moderate polarity and some water solubility. It can be lost to the aqueous phase during extraction if the pH is not optimal, or it can be difficult to crystallize.

    • Solution:

      • Optimize Extraction pH: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid, which will make it less water-soluble and favor its partitioning into the organic layer. Use pH paper to confirm.

      • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase and decreases the solubility of the organic product, a phenomenon known as "salting out."

      • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with fresh portions of the organic solvent to ensure complete recovery of the product.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the cis isomer the expected product?

The Dieckmann condensation of dimethyl pimelate leads to a six-membered ring. The initial product is a β-keto ester. Subsequent hydrolysis and acidification yield the dicarboxylic acid monoester. The stereochemistry is controlled during the formation of the enolate and the subsequent ring closure. Under thermodynamic control, the reaction favors the formation of the more stable cis isomer where the two bulky substituents (carboxyl and carbomethoxy groups) can adopt a diequatorial conformation in the chair form of the cyclohexane ring, minimizing steric strain.

Q2: How can I confirm that I have formed the correct product and its stereochemistry?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The chemical shifts and, particularly, the coupling constants of the protons on the cyclohexane ring can help determine the cis or trans configuration. In the cis isomer, the proton at C1 often shows a different splitting pattern (e.g., appearing as a broader multiplet due to multiple small couplings) compared to the trans isomer.

  • Infrared (IR) Spectroscopy: You should observe a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and two distinct C=O stretches: one for the carboxylic acid (~1710 cm⁻¹) and one for the ester (~1735 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product (186.20 g/mol for C₉H₁₄O₄).[10]

Q3: What is a good starting point for a detailed experimental protocol?

The following protocol is a generalized procedure based on established methods for Dieckmann condensations.[1][11]

Protocol 1: Dieckmann Condensation
  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Under a positive pressure of inert gas, charge the flask with sodium hydride (1.1 eq, 60% dispersion in mineral oil) and wash it three times with anhydrous hexanes. Suspend the washed NaH in anhydrous toluene (to make a ~0.5 M solution).

  • Dissolve dimethyl pimelate (1.0 eq) in anhydrous toluene and add it to the dropping funnel.

  • Add the diester solution dropwise to the stirred NaH suspension over 2-3 hours at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the mixture is acidic (pH ~5-6) and gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.

Part 3: Visualizations

Troubleshooting Workflow for Dieckmann Condensation

The following diagram outlines a logical workflow for troubleshooting common issues during the initial cyclization step.

Dieckmann_Troubleshooting Fig. 1: Troubleshooting Workflow for Dieckmann Condensation cluster_analysis cluster_solutions start Start Reaction: Dieckmann Condensation check_tlc Monitor Reaction (TLC/GC-MS) start->check_tlc outcome Analysis Result? check_tlc->outcome no_reaction No Reaction: Starting Material Only outcome->no_reaction No Product Spot complex_mix Complex Mixture/ Polymer outcome->complex_mix Multiple Spots/ Baseline Streak clean_product Clean Product Formation outcome->clean_product New Product Spot cause_no_rx Potential Causes: - Inactive/Wet Base - Wet Solvent - Low Temperature no_reaction->cause_no_rx cause_complex Potential Causes: - Intermolecular Reaction - Transesterification complex_mix->cause_complex proceed Proceed to Saponification clean_product->proceed solution_no_rx Solutions: 1. Use fresh/washed base 2. Use anhydrous solvent 3. Increase temperature/time cause_no_rx->solution_no_rx solution_complex Solutions: 1. Use high dilution 2. Use non-nucleophilic   base (e.g., NaH) cause_complex->solution_complex

Caption: Fig. 1: Troubleshooting Workflow for Dieckmann Condensation.

References

  • Pearson+. Propose mechanisms for the two Dieckmann condensations just shown. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • The Organic Chemistry Tutor. Dieckmann Condensation Reaction Mechanism. YouTube; 2018. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Available from: [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. Available from: [Link]

  • Reddit. I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry; 2024. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Daniel Fisher. Saponification Ester Hydrolysis in Base. YouTube; 2016. Available from: [Link]

  • Pearson+. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available from: [Link]

Sources

Technical Support Center: cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for cis-3-Carbomethoxycyclohexane-1-carboxylic acid (CAS No. 733742-58-0). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this versatile bifunctional intermediate throughout its handling, storage, and application.

The unique structure of this molecule, featuring both a carboxylic acid and a methyl ester on a cyclohexane ring, presents specific stability challenges. Understanding these potential issues is critical for achieving reproducible and reliable experimental results. This guide provides in-depth answers to common questions, troubleshooting advice for observed degradation, and validated protocols for storage and stability assessment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The two primary degradation pathways of concern are hydrolysis and epimerization.

  • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, particularly in the presence of water and catalyzed by acid or base, yielding the corresponding cis-cyclohexane-1,3-dicarboxylic acid. Base-catalyzed hydrolysis, known as saponification, is irreversible.[1]

  • Epimerization: The cis configuration is thermodynamically less stable than the trans isomer. Under certain conditions, particularly with heat or in the presence of a base, the compound can epimerize at the carbon alpha to the carboxylic acid, leading to the formation of the more stable trans-isomer.[2][3] The trans form is favored as it allows both bulky substituents to occupy equatorial positions on the cyclohexane ring.[4]

Q2: What are the ideal storage conditions for this compound?

To mitigate the risks of hydrolysis and epimerization, the following conditions are recommended:

  • Short-Term (≤ 1 month): Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).

  • Long-Term (> 1 month): Store at -20°C or lower in a tightly sealed container, preferably with a desiccant, under an inert atmosphere. The product should be chemically stable under standard ambient conditions for a limited time, but cold, dry, and inert conditions are crucial for preserving isomeric and chemical purity over time.

Q3: How sensitive is this compound to atmospheric moisture and pH?

The compound is highly sensitive to both.

  • Moisture: Atmospheric moisture can facilitate the slow hydrolysis of the ester group. It is crucial to handle the material in a dry environment and to keep containers tightly sealed.[5]

  • pH: The compound's stability is pH-dependent. Both acidic and basic conditions can accelerate the rate of ester hydrolysis.[1][6] Furthermore, basic conditions can promote epimerization to the trans isomer.[2][3] Solutions should ideally be prepared fresh in neutral, aprotic solvents.

Q4: Can I store this compound in a solution?

Storing this compound in solution is not recommended for extended periods. If required, use a dry, aprotic solvent (e.g., anhydrous Dichloromethane, THF, or Toluene) and store under an inert atmosphere at -20°C. Protic solvents like methanol or water are not recommended as they can participate in or catalyze degradation reactions.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the use of this compound.

Problem: My purity by HPLC is decreasing over time, and I see a new, more polar peak.

  • Likely Cause: This is a classic sign of ester hydrolysis. The resulting product, cis-cyclohexane-1,3-dicarboxylic acid, has two polar carboxylic acid groups, making it significantly more polar than the starting monoester. This causes it to elute earlier in reverse-phase HPLC.

  • Recommended Actions:

    • Verify the identity of the new peak using LC-MS to confirm the mass corresponds to the dicarboxylic acid.

    • Review your storage and handling procedures. Ensure the compound is stored under inert gas, with a desiccant, and that solvents used are anhydrous.

    • Avoid exposure to acidic or basic contaminants.

Problem: I observe a new peak in my HPLC or GC analysis with a very similar mass but a different retention time.

  • Likely Cause: This suggests an isomerization event. Epimerization to the trans isomer is the most probable cause. Diastereomers like the cis and trans forms will have identical masses but different three-dimensional shapes, leading to different retention times on a chiral or even a standard chromatographic column.

  • Recommended Actions:

    • Confirm the presence of an isomer using techniques that can distinguish between diastereomers, such as high-resolution NMR or co-injection with a trans isomer standard if available.

    • This issue is often triggered by exposure to bases or elevated temperatures. Scrutinize your experimental conditions for any unintended basic environments (e.g., basic glassware, amine additives).

Problem: The physical appearance of the solid has changed (e.g., clumping, oily appearance).

  • Likely Cause: This often indicates the absorption of water, which can lead to the initial stages of hydrolysis. The presence of water can lower the melting point of the solid, causing it to appear oily or clumped.

  • Recommended Actions:

    • Immediately re-test the purity of the material.

    • If the material is critical, it may be possible to dry it under a high vacuum, but this will not reverse any hydrolysis that has already occurred.

    • Discard the vial and use a fresh, unopened lot for sensitive applications. Ensure proper storage protocols are followed for all new materials.

Section 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is essential for preventing it. The two most significant pathways are detailed below.

Ester Hydrolysis

The ester can be cleaved by water to form a carboxylic acid and methanol. This reaction is significantly accelerated in the presence of either an acid or a base catalyst.[7] While acid-catalyzed hydrolysis is a reversible equilibrium process, base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.[1]

Epimerization

The hydrogen atom at the C1 position (alpha to the carboxylic acid) is weakly acidic. In the presence of a base, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of cis and trans isomers. Because the trans isomer is thermodynamically more stable, it will accumulate over time in equilibrating conditions.[3][4]

cluster_0 Degradation Pathways start cis-3-Carbomethoxycyclohexane- 1-carboxylic acid hydrolysis cis-Cyclohexane-1,3- dicarboxylic acid start->hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) epimer trans-3-Carbomethoxycyclohexane- 1-carboxylic acid start->epimer Epimerization (Base, Heat)

Caption: Primary degradation pathways for the target compound.

Section 4: Recommended Protocols

Protocol 4.1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the container to a -20°C freezer for long-term storage.

  • Aliquoting: Before opening, allow the container to warm to room temperature in a desiccator (approx. 1-2 hours). This prevents condensation of atmospheric moisture onto the cold solid.

  • Handling: Conduct all weighing and handling in a glove box or under a stream of dry inert gas (Nitrogen or Argon). Use clean, dry spatulas and glassware.

  • Resealing: After taking an aliquot, flush the container headspace with inert gas, securely seal the cap, and wrap the cap with parafilm to ensure an airtight seal.

  • Return to Storage: Promptly return the sealed container to the appropriate storage temperature (-20°C).

Protocol 4.2: Stability Assessment via Reverse-Phase HPLC

This protocol provides a framework for conducting a formal stability study, a critical component of drug development and process control.[8][9][10]

  • Objective: To determine the rate of degradation under various storage conditions.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the solid compound into several vials for each storage condition.

    • Store vials under the conditions outlined in the table below.

    • At each time point, dissolve the contents of one vial from each condition in the solvent and analyze by HPLC.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the purity of the main peak as a percentage of the total peak area. A significant change is typically defined as a >5% loss in purity or the appearance of any single degradant >0.5%.[11]

Section 5: Data Summary & Troubleshooting Workflow

Table 1: Stability Study Data Log

Use this table to record purity data over time. The testing frequency should be sufficient to establish a stability profile.[10] For a 12-month study, suggested intervals are every 3 months for the first year.[12]

Time PointPurity at -20°C (Inert, Dark)Purity at 5°C (Inert, Dark)Purity at 25°C / 60% RHPurity at 40°C / 75% RH (Accelerated)
T = 099.8%99.8%99.8%99.8%
T = 3 mo
T = 6 mo
T = 9 mo
T = 12 mo
Table 2: Potential Degradants and Their Characteristics
Degradant NameStructureTypical Chromatographic Behavior (RP-HPLC)Identification Method
cis-Cyclohexane-1,3-dicarboxylic acidHydrolysis ProductElutes significantly earlier (more polar)LC-MS (M-H)⁻
trans-3-Carbomethoxycyclohexane-1-carboxylic acidEpimerization ProductElutes at a different time (often later)NMR, Chiral HPLC
Troubleshooting Workflow Diagram

If you observe unexpected analytical results, this decision tree can guide your investigation.

start Purity Decrease or New Peak Observed q1 Is the new peak more polar (earlier elution in RP-HPLC)? start->q1 res1 Likely Hydrolysis to Dicarboxylic Acid q1->res1 Yes q2 Is the new peak a diastereomer with similar mass spec? q1->q2 No res2 Likely Epimerization to trans-isomer q2->res2 Yes res3 Investigate other degradation (e.g., oxidation) or contamination. q2->res3 No

Caption: Troubleshooting decision tree for purity issues.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate.
  • Arborpharmchem. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Methyl Cyclohexanecarboxylate and Ethyl Cyclohexanecarboxylate.
  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 489.
  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • Google Patents. (n.d.). US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids.
  • Google Patents. (n.d.). EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis....
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet - Cyclohexanecarboxylic acid.
  • TCI Chemicals. (2025, May 27). Safety Data Sheet - (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification.

Sources

Validation & Comparative

Differentiating Cis and Trans Isomers of 3-Carbomethoxycyclohexane-1-carboxylic Acid using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in organic synthesis, medicinal chemistry, and materials science, the precise determination of stereochemistry is a critical aspect of molecular characterization. The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the case of substituted cyclohexanes, such as 3-carbomethoxycyclohexane-1-carboxylic acid, the differentiation between cis and trans isomers is a common yet crucial analytical challenge. This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for this purpose, supported by established principles and experimental insights.

The Challenge: Conformational Isomerism in 1,3-Disubstituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a 1,3-disubstituted cyclohexane, the two substituents can either be on the same side of the ring (cis) or on opposite sides (trans). These geometric isomers are distinct molecules with different energies and properties. Their differentiation is rooted in the conformational preferences of the substituents, which can occupy either axial or equatorial positions.

For cis-1,3-disubstituted cyclohexanes, the most stable conformation is typically the one where both substituents are in equatorial positions (diequatorial) to avoid unfavorable 1,3-diaxial interactions.[1][2] Conversely, trans-1,3-disubstituted cyclohexanes exist as a conformational equilibrium between two forms, each having one axial and one equatorial substituent.[1] These conformational differences give rise to distinct NMR spectral features that allow for unambiguous assignment.

¹H NMR Spectroscopy: A Window into Stereochemistry

Proton NMR (¹H NMR) spectroscopy is the primary technique for elucidating the stereochemistry of cyclohexane derivatives. The key parameters for differentiation are chemical shifts (δ) and spin-spin coupling constants (J).

Chemical Shifts: The Influence of Axial vs. Equatorial Protons

The local electronic environment of a proton determines its chemical shift. In a cyclohexane ring, axial and equatorial protons experience different magnetic environments. Generally, equatorial protons are deshielded relative to their axial counterparts and thus resonate at a higher chemical shift (further downfield).[3] This is due to the anisotropic effects of the C-C single bonds in the ring.

In the context of 3-carbomethoxycyclohexane-1-carboxylic acid, the protons on the carbons bearing the substituents (C1 and C3) are of particular diagnostic importance.

  • For the cis isomer , the favored diequatorial conformation places the protons at C1 and C3 in axial positions.

  • For the trans isomer , the conformational equilibrium means the protons at C1 and C3 will have contributions from both axial and equatorial environments.

Coupling Constants: The Power of the Karplus Relationship

The most definitive information for stereochemical assignment comes from the analysis of vicinal coupling constants (³J), which is the coupling between protons on adjacent carbon atoms. The magnitude of ³J is dependent on the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[4]

The Karplus equation predicts that:

  • A large coupling constant (typically 8-13 Hz) is observed for a dihedral angle of 180° (anti-periplanar), which is characteristic of an axial-axial (J_ax-ax) relationship.

  • A small coupling constant (typically 1-5 Hz) is observed for dihedral angles of approximately 60° (gauche), which are characteristic of axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) relationships.

By examining the multiplicity and measuring the coupling constants of the protons at C1 and C3, we can deduce their orientation and, consequently, the stereochemistry of the molecule.

Comparative Analysis of Predicted ¹H NMR Spectra

Table 1: Predicted ¹H NMR Data for Diagnostic Protons of cis- and trans-3-Carbomethoxycyclohexane-1-carboxylic Acid

IsomerProtonPredicted Chemical Shift (δ)Predicted Multiplicity and Key Coupling Constants (J)Rationale
Cis H1 (axial)Lower fieldTriplet of triplets (tt) or complex multiplet with large J_ax-ax couplings (~10-13 Hz) to the two adjacent axial protons and smaller J_ax-eq couplings (~3-5 Hz) to the two adjacent equatorial protons.In the diequatorial conformation, H1 is axial.
H3 (axial)Lower fieldTriplet of triplets (tt) or complex multiplet with large J_ax-ax couplings (~10-13 Hz) and smaller J_ax-eq couplings (~3-5 Hz).In the diequatorial conformation, H3 is axial.
Trans H1 (axial/equatorial average)IntermediateComplex multiplet with averaged coupling constants. The observed J values will be smaller than a pure J_ax-ax.Rapid conformational flipping between two chair forms with one axial and one equatorial substituent.
H3 (axial/equatorial average)IntermediateComplex multiplet with averaged coupling constants.Rapid conformational flipping.

Cis Isomer: In its stable diequatorial conformation, the protons at C1 and C3 are axial. Therefore, they will each exhibit large axial-axial couplings to the two axial protons on their adjacent carbons (C2 and C6 for H1; C2 and C4 for H3). This will result in a complex multiplet, often appearing as a "triplet of triplets," with at least one large coupling constant in the range of 10-13 Hz.

Trans Isomer: The rapid ring-flipping between the two chair conformations averages the magnetic environments and coupling constants. The protons at C1 and C3 will spend half their time in an axial position and half in an equatorial position. Consequently, the observed coupling constants will be an average of the axial-axial, axial-equatorial, and equatorial-equatorial couplings, resulting in smaller overall J values compared to the large J_ax-ax observed in the cis isomer. The signals for H1 and H3 in the trans isomer will also be complex multiplets, but they will lack the characteristic large coupling constant of the cis isomer.

Experimental Protocol for ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • Analysis: Integrate the signals to determine the relative number of protons. Measure the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS). Carefully analyze the multiplicity of the signals for the protons at C1 and C3 to determine the coupling constants.

¹³C NMR Spectroscopy: A Complementary Tool

Carbon-13 NMR (¹³C NMR) spectroscopy provides additional evidence for stereochemical assignment. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their steric environment.

A key diagnostic feature is the "gamma-gauche effect." An axial substituent will cause a shielding (upfield shift) of the carbons at the gamma position (C3 and C5 relative to a substituent at C1) due to steric compression.

  • Cis Isomer (diequatorial): In the preferred diequatorial conformation, there are no axial substituents.

  • Trans Isomer (axial/equatorial equilibrium): In the conformational equilibrium of the trans isomer, each substituent is axial half of the time. This will lead to a shielding of the gamma carbons compared to a system with only equatorial substituents.

Therefore, some of the ring carbons in the trans isomer are expected to be shifted upfield relative to the corresponding carbons in the cis isomer. The number of unique carbon signals can also be informative. Due to symmetry, the cis isomer may show fewer signals than the trans isomer, depending on the specific conformation and the rate of ring flipping.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for assigning the stereochemistry of 3-carbomethoxycyclohexane-1-carboxylic acid based on NMR data.

G cluster_0 ¹H NMR Analysis cluster_1 Decision cluster_2 ¹³C NMR Analysis (Confirmation) Acquire Spectrum Acquire Spectrum Identify H1 & H3 Signals Identify H1 & H3 Signals Acquire Spectrum->Identify H1 & H3 Signals Measure Coupling Constants (J) Measure Coupling Constants (J) Identify H1 & H3 Signals->Measure Coupling Constants (J) Large J (10-13 Hz)? Large J (10-13 Hz)? Measure Coupling Constants (J)->Large J (10-13 Hz)? Cis Isomer Cis Isomer Large J (10-13 Hz)?->Cis Isomer Yes Trans Isomer Trans Isomer Large J (10-13 Hz)?->Trans Isomer No Acquire 13C Spectrum Acquire 13C Spectrum Compare Chemical Shifts Compare Chemical Shifts Acquire 13C Spectrum->Compare Chemical Shifts Confirmation of Assignment Confirmation of Assignment Compare Chemical Shifts->Confirmation of Assignment Cis Isomer->Compare Chemical Shifts Trans Isomer->Compare Chemical Shifts

Caption: Workflow for differentiating cis and trans isomers using NMR.

Conclusion

NMR spectroscopy, particularly ¹H NMR, provides a robust and reliable method for the differentiation of cis and trans isomers of 3-carbomethoxycyclohexane-1-carboxylic acid. The analysis of coupling constants, guided by the Karplus relationship, offers the most definitive evidence. The presence of large axial-axial couplings in the ¹H NMR spectrum is a hallmark of the cis isomer, while the absence of such large couplings is indicative of the trans isomer. Chemical shift analysis in both ¹H and ¹³C NMR provides valuable complementary data. By following a systematic experimental and analytical approach, researchers can confidently assign the stereochemistry of these and other substituted cyclohexanes, a critical step in ensuring the integrity and reproducibility of their scientific work.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Juaristi, E. (1995). Conformational analysis of six-membered rings. Chemical Society Reviews, 24(5), 333-340. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). cis-3-Carbomethoxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Analysis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed analysis of molecular structure, including the determination of stereochemistry. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of cis-3-Carbomethoxycyclohexane-1-carboxylic acid, offering a comparative perspective against its trans isomer to highlight the nuanced yet critical differences revealed by NMR.

The Significance of Stereochemical Analysis

This compound is a disubstituted cyclohexane derivative. The orientation of the carbomethoxy and carboxylic acid groups on the cyclohexane ring dictates its three-dimensional shape and, consequently, its interactions with other molecules, such as biological receptors. The cis and trans isomers of this compound represent distinct chemical entities with potentially different physical, chemical, and biological properties. Therefore, unambiguous stereochemical assignment is a critical step in its synthesis and application.

Conformational Landscape of 1,3-Disubstituted Cyclohexanes

Cyclohexane and its derivatives predominantly adopt a chair conformation to minimize steric and torsional strain. In the case of cis-1,3-disubstituted cyclohexanes, the molecule can exist in two primary chair conformations that are in rapid equilibrium at room temperature. One conformer places both substituents in equatorial positions (diequatorial), while the other places them both in axial positions (diaxial). The diequatorial conformation is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions, where axial substituents sterically hinder each other. For trans-1,3-disubstituted cyclohexanes, both chair conformers will have one axial and one equatorial substituent.

dot graph ER { layout=neato; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 1: Conformational equilibrium of cis and trans 1,3-disubstituted cyclohexanes.

¹H NMR Spectral Analysis: A Tale of Two Isomers

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicity (splitting patterns), and coupling constants (J-values). These parameters are exquisitely sensitive to the local electronic environment and the dihedral angles between adjacent protons, making ¹H NMR a powerful tool for stereochemical assignment.

Expected ¹H NMR Data for this compound:

Due to the preference for the diequatorial conformation, the protons on the carbons bearing the substituents (C1 and C3) are expected to be in axial positions.

Proton(s)Expected Chemical Shift (ppm)MultiplicityKey Coupling Constants (Hz)Rationale
-COOH~10.0 - 12.0Broad Singlet-The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[1][2][3]
-OCH₃~3.7Singlet-The three equivalent protons of the methoxy group do not couple with other protons.
H-1 (axial)~2.5Triplet of Triplets (tt)Jax-ax ≈ 10-13 Hz, Jax-eq ≈ 3-5 HzThis proton is deshielded by the adjacent carboxylic acid group. As an axial proton, it will exhibit large axial-axial couplings to the two adjacent axial protons and smaller axial-equatorial couplings to the two adjacent equatorial protons.
H-3 (axial)~2.4Triplet of Triplets (tt)Jax-ax ≈ 10-13 Hz, Jax-eq ≈ 3-5 HzSimilar to H-1, this proton is deshielded by the carbomethoxy group and will show characteristic axial coupling patterns.
Cyclohexyl -CH₂-~1.2 - 2.2Multiplets-The remaining methylene protons on the cyclohexane ring will appear as complex, overlapping multiplets in the aliphatic region.

Comparative Analysis with the trans Isomer:

In the trans isomer, one substituent will be axial and the other equatorial. This leads to a different set of chemical shifts and, most diagnostically, different coupling constants for the methine protons (H-1 and H-3). For the conformer with an equatorial carboxylic acid and an axial carbomethoxy group, the proton at C1 would be axial, exhibiting large axial-axial couplings. Conversely, the proton at C3 would be equatorial, showing smaller equatorial-axial and equatorial-equatorial couplings. This difference in the multiplicity and magnitude of the coupling constants for the H-1 and H-3 signals is a key distinguishing feature between the cis and trans isomers.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of carbons in a cyclohexane ring are influenced by the nature and stereochemistry of the substituents.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (ppm)Rationale
-C OOH~175 - 185The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[4][5][6][7]
-C OOCH₃~170 - 175The carbonyl carbon of an ester is also deshielded, typically appearing slightly upfield from a carboxylic acid carbon.[7][8]
-OC H₃~52The carbon of the methoxy group is in a typical range for an sp³ carbon singly bonded to an oxygen atom.
C-1~40The carbon bearing the carboxylic acid group.
C-3~40The carbon bearing the carbomethoxy group.
Cyclohexyl -CH₂-~20 - 35The remaining methylene carbons of the cyclohexane ring. Due to the cis configuration, some carbons may be chemically equivalent, leading to fewer than six signals for the ring carbons.

Comparative Analysis with the trans Isomer:

The primary difference in the ¹³C NMR spectra of the cis and trans isomers arises from the different steric environments of the ring carbons. In the trans isomer, the presence of an axial substituent can lead to a shielding (upfield shift) of the γ-carbons due to steric compression, an effect known as the γ-gauche effect. This can result in a different set of chemical shifts for the cyclohexane ring carbons compared to the diequatorial cis isomer.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition:

  • The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

  • For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguously assigning proton and carbon signals, respectively.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", fontname="Arial", fontsize=10];

} dot Figure 2: A generalized workflow for the NMR analysis of small molecules.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal means of distinguishing between the cis and trans isomers of 3-Carbomethoxycyclohexane-1-carboxylic acid. The key differentiating features in the ¹H NMR spectrum are the multiplicity and coupling constants of the methine protons at the points of substitution, which are dictated by their axial or equatorial orientation. In the ¹³C NMR spectrum, subtle but measurable differences in the chemical shifts of the ring carbons, influenced by steric effects, can further corroborate the stereochemical assignment. This guide underscores the power of NMR spectroscopy as an indispensable tool for chemists in research and industry, enabling the precise characterization of molecular structure that is fundamental to advancing chemical science and drug discovery.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Human Metabolome Database (HMDB). [Link]

  • Spectroscopy Tutorial: Examples. Example 9. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Feinle, A., Flaig, S., Puchberger, M., Schubert, U., & Hüsing, N. (2014). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. RSC Advances, 4(36), 18635-18642.
  • Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. [Link]

  • Royal Society of Chemistry. Supporting Information Experimental. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy. [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). [Link]

  • ResearchGate. 1 H NMR spectra showing the transformation of trans-3 to cis-3 in... [Link]

Sources

A Comparative Guide to the Biological Activity of Cis- and Trans-3-Carbomethoxycyclohexane-1-carboxylic Acid: A Framework for Stereoisomer-Specific Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1][2] The differential effects of stereoisomers can range from variations in efficacy and potency to distinct metabolic pathways and toxicological profiles. This guide provides a comprehensive framework for comparing the biological activity of cis- and trans-3-Carbomethoxycyclohexane-1-carboxylic acid, two stereoisomers whose distinct three-dimensional conformations are predicted to profoundly influence their interactions with biological targets.

While specific experimental data on the biological activities of these particular compounds is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and pharmacology to propose a robust, data-driven approach for their evaluation. We will delve into the foundational concepts of stereoisomerism in cyclohexane derivatives, outline detailed experimental protocols for assessing potential biological activities, and present a clear methodology for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the nuanced role of stereochemistry in small molecule therapeutics.

The Critical Role of Stereochemistry in Cyclohexane Derivatives

Cyclohexane and its derivatives are prevalent scaffolds in a multitude of biologically active compounds, prized for their conformational rigidity and synthetic tractability.[3] The chair conformation of the cyclohexane ring results in two distinct substituent positions: axial and equatorial. In disubstituted cyclohexanes, such as the title compounds, the relative orientation of the substituents as either cis (on the same side of the ring) or trans (on opposite sides) dictates the overall molecular shape and steric hindrance, which in turn governs their ability to bind to specific biological targets.[4][5]

The carboxylic acid moiety is a common feature in many pharmaceuticals, often acting as a key interacting group with biological receptors and enzymes.[6][7] The interplay between the positioning of the carbomethoxy and carboxylic acid groups in the cis and trans isomers of 3-Carbomethoxycyclohexane-1-carboxylic acid is hypothesized to lead to distinct pharmacological profiles.

Proposed Experimental Workflow for Comparative Biological Activity Screening

To elucidate the potential therapeutic applications of cis- and trans-3-Carbomethoxycyclohexane-1-carboxylic acid, a tiered screening approach is recommended. This workflow is designed to first assess general cytotoxicity, followed by screening for specific biological activities commonly associated with cyclohexane-containing molecules, such as anti-inflammatory, antimicrobial, and anticancer effects.[3][8][9]

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Biological Screens cluster_2 Phase 3: Mechanistic & In Vivo Studies Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis & Characterization->Cytotoxicity Screening Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Screening->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays Cytotoxicity Screening->Antimicrobial Assays Anticancer Assays Anticancer Assays Cytotoxicity Screening->Anticancer Assays Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies Antimicrobial Assays->Mechanism of Action Studies Anticancer Assays->Mechanism of Action Studies In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity Mechanism of Action Studies->In Vivo Efficacy & Toxicity

Figure 1: A proposed experimental workflow for the comparative biological evaluation of cis- and trans-3-Carbomethoxycyclohexane-1-carboxylic acid.

Detailed Experimental Protocols

Prior to biological evaluation, the synthesis and rigorous characterization of both the cis and trans isomers of 3-Carbomethoxycyclohexane-1-carboxylic acid are paramount.

1.1 Synthesis:

  • The synthesis can be achieved through various established organic chemistry routes, often starting from commercially available cyclohexane derivatives. The specific stereochemistry can be controlled through the choice of starting materials and reaction conditions.

1.2 Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemical assignment of the cis and trans isomers.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (carboxylic acid and ester).

  • Purity Assessment (e.g., by HPLC): To ensure the purity of each isomer is >95% before biological testing.

A preliminary assessment of the general toxicity of the compounds is essential to determine appropriate concentration ranges for subsequent biological assays.

2.1 MTT Assay Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line for preliminary anticancer screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the cis and trans isomers in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.

Based on the known activities of similar cyclohexane derivatives, the following assays are proposed.

3.1 Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and Stimulant Addition: Pre-treat the cells with non-toxic concentrations of the cis and trans isomers for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each isomer.

3.2 Antimicrobial Activity - Broth Microdilution Assay:

  • Bacterial/Fungal Strains: Select a panel of relevant pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the cis and trans isomers in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Comparative Data Presentation

The quantitative data obtained from the aforementioned assays should be tabulated for a clear and direct comparison of the biological activities of the cis and trans isomers.

Assay Parameter cis-3-Carbomethoxycyclohexane-1-carboxylic acid trans-3-Carbomethoxycyclohexane-1-carboxylic acid
Cytotoxicity (HEK293) IC₅₀ (µM)Experimental ValueExperimental Value
Anti-inflammatory NO Inhibition IC₅₀ (µM)Experimental ValueExperimental Value
Antimicrobial MIC against S. aureus (µg/mL)Experimental ValueExperimental Value
MIC against E. coli (µg/mL)Experimental ValueExperimental Value
MIC against C. albicans (µg/mL)Experimental ValueExperimental Value

Discussion and Structure-Activity Relationship (SAR) Analysis

The comparative data will form the basis for a thorough discussion on the structure-activity relationship. Key points to consider include:

  • Impact of Stereochemistry: A significant difference in the IC₅₀ or MIC values between the cis and trans isomers would strongly indicate that the stereochemistry of the substituents on the cyclohexane ring is crucial for the observed biological activity.

  • Conformational Analysis: Molecular modeling studies can be employed to visualize the lowest energy conformations of the cis and trans isomers. This can provide insights into how the spatial orientation of the carboxylic acid and carbomethoxy groups might influence interactions with a putative binding site. For instance, one isomer might present a more favorable arrangement of hydrogen bond donors and acceptors for target engagement.

  • Pharmacokinetic Predictions: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can be used to predict potential differences in the pharmacokinetic properties of the two isomers, which can also contribute to variations in their overall biological effect.

G cluster_target Biological Target cis cis Target Receptor/ Enzyme cis->Target Binding Affinity 1 trans trans trans->Target Binding Affinity 2

Figure 2: A conceptual diagram illustrating the differential binding of cis- and trans-isomers to a biological target, leading to varied biological responses.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for the comparative evaluation of the biological activities of cis- and trans-3-Carbomethoxycyclohexane-1-carboxylic acid. By systematically progressing from synthesis and characterization through cytotoxicity and targeted biological screening, researchers can generate the critical data needed to understand the pharmacological potential of these stereoisomers. The elucidation of how the subtle, yet profound, differences in their three-dimensional structures translate into distinct biological effects will not only shed light on the therapeutic potential of these specific molecules but also contribute to the broader understanding of the role of stereochemistry in drug design.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • The Stereoisomerism of Cyclohexane Derivatives. (1950). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 1,3-Cyclohexanedicarboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). AIR Unimi. Retrieved January 17, 2026, from [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol. (n.d.). Retrieved January 17, 2026, from [Link]

  • Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. (n.d.). Google Patents.
  • Cycloalkanes and their Stereochemistry. (n.d.). LibreTexts. Retrieved January 17, 2026, from [Link]

  • Cyclohexane Stereochemistry Problem Solving. (2018). YouTube. Retrieved January 17, 2026, from [Link]

  • Chemical Composition and Biological Activities of Trans-Himalayan Alga Spirogyra porticalis (Muell.) Cleve. (n.d.). PLOS One. Retrieved January 17, 2026, from [Link]

  • Carboxylic Acids: Nomenclature, Properties, and Synthesis! (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of Cis- and Trans-3-Carbomethoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ ... ..._>

Abstract

The spatial arrangement of functional groups profoundly influences the chemical reactivity of cyclic molecules. This guide provides an in-depth comparison of the reactivity of cis- and trans-3-Carbomethoxycyclohexane-1-carboxylic acid, focusing on key transformations relevant to drug development and organic synthesis. We will explore how stereochemistry dictates reaction pathways and rates, with a foundation in conformational analysis, steric hindrance, and intramolecular phenomena. This analysis is grounded in established principles of organic chemistry, supported by analogous experimental data from the literature, to provide researchers with a predictive framework for utilizing these isomers.

Introduction: The Decisive Role of Stereochemistry

At first glance, cis- and trans-3-Carbomethoxycyclohexane-1-carboxylic acid are simple diastereomers. However, the fixed spatial relationship between the carboxylic acid and the carbomethoxy (ester) groups on the cyclohexane ring creates dramatically different chemical behaviors. The cis isomer positions these groups on the same face of the ring, enabling proximity-driven interactions, while the trans isomer places them on opposite faces, rendering them largely independent. Understanding these structural nuances is paramount for predicting their roles in esterification, hydrolysis, and anhydride formation.

Foundational Principles: Conformational Analysis

The reactivity of cyclohexane derivatives is inextricably linked to their preferred chair conformations. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky groups due to the avoidance of unfavorable steric interactions with axial hydrogens, known as 1,3-diaxial interactions.[1][2][3][4]

  • trans-Isomer: The most stable conformation for the trans isomer places both the carboxylic acid and the carbomethoxy groups in equatorial positions (diequatorial). A ring-flip would force both bulky groups into highly unfavorable axial positions, a state that is energetically insignificant.[5][6] Therefore, the trans isomer is conformationally locked with both functional groups sterically accessible and far from one another.

  • cis-Isomer: The cis isomer exists in an equilibrium between two chair conformations. One has an axial carboxylic acid and an equatorial ester, while the other, after a ring-flip, has an equatorial carboxylic acid and an axial ester. The conformer that places the bulkier of the two groups (the carboxylic acid) in the equatorial position is generally favored.[1][7] Crucially, in both conformers, the 1,3-relationship ensures the two functional groups are in close spatial proximity.

Caption: Chair conformations of cis and trans isomers.

Comparative Reactivity Analysis

The conformational differences outlined above lead to distinct predictions regarding the reactivity of the two isomers in key chemical transformations.

Intramolecular Anhydride Formation: A Definitive Difference

The most striking difference lies in the ability to form a cyclic anhydride upon heating or treatment with a dehydrating agent.

  • cis-Isomer: The proximity of the carboxylic acid and ester groups allows for an intramolecular reaction. While not a direct dehydration of a diacid, the principle of proximity-enabled cyclization is the same. Under suitable conditions (e.g., heating with acetic anhydride), the carboxylic acid can attack the ester carbonyl, leading to the formation of a cyclic anhydride. This is a classic example of a reaction facilitated by the stereochemical arrangement of the molecule.[8][9]

  • trans-Isomer: The large distance between the diequatorial functional groups makes intramolecular cyclization impossible. The molecule will only undergo intermolecular reactions, such as polymerization, under dehydrating conditions.

IsomerIntramolecular Anhydride FormationRationale
Cis FavorableProximity of functional groups on the same face of the ring allows for intramolecular attack.
Trans UnfavorableFunctional groups are positioned far apart, preventing intramolecular cyclization.

graph TD {
subgraph "Anhydride Formation Comparison"
direction LR
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
    Cis [label="cis-Isomer"];
    Trans [label="trans-Isomer"];
    DehydratingAgent [label="Dehydrating Agent\n(e.g., Acetic Anhydride, Heat)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
    Anhydride [label="Cyclic Anhydride Formed", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
    NoReaction [label="No Intramolecular Reaction\n(Polymerization may occur)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    Cis -- "Proximity allows reaction" --> DehydratingAgent;
    DehydratingAgent --> Anhydride;
    Trans -- "Groups are too far apart" --> DehydratingAgent;
    DehydratingAgent --> NoReaction;
end

}

Caption: Reaction pathway for anhydride formation.

Esterification of the Carboxylic Acid

The rate of acid-catalyzed esterification (e.g., Fischer esterification) is highly sensitive to steric hindrance around the carboxylic acid.[10][11][12]

  • trans-Isomer: The carboxylic acid is held in an equatorial position, which is sterically unhindered and readily accessible to the incoming alcohol nucleophile. This leads to a relatively fast reaction rate. Studies on analogous systems, like 4-tert-butylcyclohexanecarboxylic acids, confirm that equatorial carboxylic acids esterify significantly faster than their axial counterparts.[13]

  • cis-Isomer: The carboxylic acid exists in an equilibrium between the more hindered axial position and the less hindered equatorial position. The overall reaction rate will be a weighted average of the rates of the two conformers. Because a significant portion of the molecules will have the carboxylic acid in the more sterically shielded axial position at any given time, the overall rate of esterification is expected to be slower than that of the trans isomer.[13]

IsomerRelative Rate of EsterificationRationale
Cis SlowerEquilibrium includes the sterically hindered axial conformer.
Trans FasterCarboxylic acid is locked in the sterically accessible equatorial position.
Hydrolysis of the Carbomethoxy Group

The hydrolysis of the ester group can proceed via acid or base-catalyzed pathways.[14][15] Here, the cis isomer has a unique advantage: the potential for intramolecular catalysis or "neighboring group participation" (NGP).[16][17]

  • trans-Isomer: Hydrolysis proceeds through a standard intermolecular mechanism. Under basic conditions, a hydroxide ion attacks the ester carbonyl.[14] The rate is primarily influenced by the steric accessibility of the equatorial ester group.

  • cis-Isomer: The neighboring carboxylic acid (or its carboxylate conjugate base) is perfectly positioned to act as an internal catalyst. Under neutral or slightly acidic conditions, the undissociated carboxylic acid can protonate the ester's carbonyl oxygen, making it more electrophilic for attack by water. Under basic conditions, the carboxylate anion can act as an intramolecular nucleophile, attacking the ester carbonyl to form a temporary cyclic anhydride intermediate, which is then rapidly hydrolyzed.[18][19] This anchimeric assistance can lead to a significant rate enhancement compared to the intermolecular reaction of the trans isomer.[16][20]

IsomerRelative Rate of HydrolysisRationale
Cis FasterPotential for intramolecular catalysis (neighboring group participation) by the adjacent carboxylic acid/carboxylate group.[16][18]
Trans SlowerStandard intermolecular hydrolysis mechanism.

Experimental Protocols

To validate the principles discussed, the following experimental outlines are provided.

Protocol 1: Attempted Intramolecular Anhydride Formation

Objective: To demonstrate the unique ability of the cis isomer to form a cyclic anhydride.

  • Setup: Place 100 mg of the cis-isomer in one flame-dried round-bottom flask and 100 mg of the trans-isomer in another.

  • Reagent Addition: To each flask, add 1 mL of acetic anhydride.

  • Reaction: Heat both mixtures at reflux for 2 hours, monitoring by Thin Layer Chromatography (TLC).

  • Analysis: After cooling, remove the solvent under reduced pressure. Analyze the residue by IR spectroscopy.

    • Expected cis-isomer result: Disappearance of the broad carboxylic acid O-H stretch and appearance of two characteristic anhydride C=O stretches (~1810 and 1760 cm⁻¹).

    • Expected trans-isomer result: Recovery of starting material or observation of polymeric material.

Protocol 2: Competitive Esterification

Objective: To compare the relative rates of esterification based on steric accessibility.

  • Setup: In a single flask, combine equimolar amounts (e.g., 0.5 mmol each) of the cis- and trans-isomers.

  • Reagent Addition: Add a large excess of methanol (10 mL) to act as both reactant and solvent, and a catalytic amount of concentrated sulfuric acid (2-3 drops).[21][22]

  • Reaction: Heat the mixture at reflux. At regular intervals (e.g., 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Workup & Analysis: Quench the aliquot in a saturated sodium bicarbonate solution and extract with diethyl ether.[22] Analyze the organic layer by Gas Chromatography (GC) or ¹H NMR to determine the ratio of the two resulting methyl diester products.

    • Expected Result: The ratio of the trans-diester to the cis-diester will be significantly greater than 1 at all time points, indicating a faster rate of reaction for the trans isomer.

Conclusion

The stereochemical relationship in 3-Carbomethoxycyclohexane-1-carboxylic acid isomers is not a subtle structural footnote but a primary determinant of their chemical behavior. The cis isomer is uniquely primed for intramolecular reactions, such as anhydride formation and accelerated hydrolysis, due to the proximity of its functional groups. Conversely, the trans isomer, locked in a diequatorial conformation, reacts via standard intermolecular pathways, with its reactivity governed by the superior steric accessibility of its functional groups. These predictable differences, rooted in fundamental conformational analysis, provide a powerful tool for chemists to select the appropriate isomer for a desired synthetic outcome.

References

  • König, T., et al. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Chemistry – A European Journal. Available at: [Link][23][24][25][26]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS. Available at: [Link][5]

  • Liu, K., et al. (2021). Syntheses of Cyclic Anhydrides via Ligand-Enabled C−H Carbonylation of Simple Aliphatic Acids. National Institutes of Health. Available at: [Link][27]

  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap. Available at: [Link][10]

  • Allery, A. (2020). 112. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. YouTube. Available at: [Link][8]

  • Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. Available at: [Link][1]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link][7]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link][28]

  • Unknown Author. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link][11]

  • Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Available at: [Link][9]

  • Chemistry Stack Exchange. (2016). Comparing rates of hydrolysis in cyclohexane ring (involving neighbouring group participation). Available at: [Link][29]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link][30]

  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Available at: [Link][12]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Available at: [Link][13]

  • Writing in Biology. (2018). Experimental Procedure for Esterification. Available at: [Link][21]

  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Available at: [Link][31]

  • Wikipedia. Neighbouring group participation. Available at: [Link][16]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link][14]

  • Grokipedia. Neighbouring group participation. Available at: [Link][17]

  • Science discussions. Mechanisms of Ester hydrolysis. Available at: [Link][15]

  • Chemistry LibreTexts. (2022). 8.1.4: A4. Intramolecular Catalysis. Available at: [Link][18]

  • Noble chemistry with babita chaudhary. (2021). Conformations of 1,3 & 1,4 dimethyl cyclohexane. YouTube. Available at: [Link][32]

  • YouTube. (2022). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. Available at: [Link][6]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes. Organic Chemistry I. Available at: [Link][2]

  • Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Available at: [Link][20]

  • ResearchGate. (2025). Structural effects on reactivity in intramolecular catalysis. The hydrolysis of N-alkylated monoamides derived from norbornene-2,3-dicarboxylic acid. Available at: [Link][19]

  • Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Available at: [Link][3]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Available at: [Link][4]

Sources

Analytical techniques for the characterization of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

For researchers, scientists, and professionals in drug development, the rigorous and unambiguous characterization of chemical entities is a foundational requirement for advancing research and ensuring product quality. This compound, a bifunctional cycloalkane, serves as a valuable building block in organic synthesis. Its distinct stereochemistry and dual functional groups—a carboxylic acid and a methyl ester—necessitate a multi-technique analytical approach for complete characterization.

This guide provides a comparative overview of the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical profiling of this compound. We move beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring a robust and scientifically sound characterization strategy.

Primary Techniques for Structural Elucidation

The initial and most critical step is the confirmation of the molecular structure, including connectivity and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy form the cornerstone of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are indispensable for characterizing the title compound.

Expertise & Causality: The key to confirming the cis stereochemistry lies in the analysis of proton-proton (¹H-¹H) coupling constants. The cyclohexane ring exists in a dynamic equilibrium of chair conformations. In the cis isomer, the substituents at C1 and C3 will have a specific spatial relationship (e.g., one axial, one equatorial, or both equatorial in a twist-boat, though the chair form predominates). This geometry dictates the dihedral angle between the protons on these carbons, which directly influences the observed coupling constant (J-value). A detailed analysis of these J-values allows for an unambiguous assignment of the relative stereochemistry.

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 10-13 ppm.[1] Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[2]

  • Ester Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons will appear around 3.7 ppm.

  • Cyclohexane Ring Protons: The protons on the cyclohexane ring will produce a complex series of multiplets between approximately 1.2 and 2.5 ppm. The protons at C1 and C3 (the carbons bearing the substituents) are diastereotopic and will be crucial for stereochemical assignment.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons (C=O): Two distinct signals will be observed in the downfield region (165-185 ppm), one for the carboxylic acid and one for the ester.[2][3]

  • Ester Methyl Carbon (-OCH₃): A signal around 50-55 ppm is characteristic of the ester methyl group.[4]

  • Cyclohexane Ring Carbons: Six signals corresponding to the cyclohexane ring carbons are expected in the aliphatic region (approx. 20-50 ppm).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and purity assessment.

Expertise & Causality: For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the preferred ionization method. In negative ion mode (ESI-), the carboxylic acid is readily deprotonated, yielding a prominent molecular ion peak [M-H]⁻ at m/z 185.08, corresponding to the C₉H₁₃O₄⁻ species. This provides a precise mass measurement that can confirm the elemental composition.

Expected Fragmentation: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show characteristic losses:

  • Loss of CO₂ (44 Da) from the carboxylate group.

  • Loss of CH₃OH (32 Da) from the ester group.

  • Loss of the methoxycarbonyl group (-COOCH₃, 59 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

Expertise & Causality: The presence of both a carboxylic acid and an ester will give rise to a distinct and informative spectrum. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state or in concentrated solutions, which significantly affects the O-H and C=O stretching frequencies.[1][2]

Characteristic IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹.[2]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710 cm⁻¹ (for the hydrogen-bonded dimer).[2]

  • C=O Stretch (Ester): A strong, sharp absorption at a slightly higher frequency, typically 1735-1750 cm⁻¹.[3]

  • C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ region corresponding to the C-O bonds of both functional groups.[1]

Techniques for Purity Assessment and Separation

Confirming the identity of a compound is only part of the process; determining its purity is equally critical. Chromatographic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for assessing the purity of non-volatile, polar compounds like this compound.[5]

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the logical choice. A C18 stationary phase with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient provides excellent separation of the target compound from potential impurities, such as the corresponding trans isomer or starting materials. The acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape and reproducible retention times. Detection is typically achieved with a UV detector (at low wavelengths, ~210 nm, where the carbonyls absorb) or, more powerfully, with a mass spectrometer (LC-MS).[6]

Gas Chromatography (GC)

Direct GC analysis of this molecule is challenging due to its high polarity and low volatility, which leads to poor peak shape and potential decomposition in the hot injector.[7]

Expertise & Causality: To overcome these limitations, derivatization is required. The carboxylic acid can be converted into a more volatile and less polar ester (e.g., a methyl or silyl ester) using reagents like diazomethane or BSTFA.[8] While this approach is viable, it adds complexity and potential for side reactions. Therefore, HPLC is generally the preferred method for purity analysis of this compound.

Physicochemical Characterization

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the thermal stability of the compound. For a pure, crystalline solid, DSC will show a sharp endothermic peak at its melting point. The presence of impurities typically results in a broadened peak at a depressed temperature.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Definitive structural elucidation, stereochemistry, functional group confirmation.Unambiguous structure determination, quantitative capability.Requires relatively large sample amount, lower sensitivity than MS.
LC-MS Molecular weight, elemental composition, fragmentation patterns, purity analysis.High sensitivity and selectivity, confirms identity and purity simultaneously.Ionization efficiency can vary, does not provide detailed stereochemical information.
FTIR Functional group identification (acid, ester).Fast, simple, requires minimal sample preparation.Provides limited structural information, not suitable for purity analysis.
HPLC-UV Purity assessment, quantification.Robust, reproducible, excellent for routine purity checks.Requires a chromophore for sensitive detection, less structural information than MS.
GC-FID/MS Purity assessment (after derivatization).High resolution separation.Requires derivatization, which adds complexity and potential for error.
DSC Melting point, thermal stability, purity estimation.Provides key physicochemical data.Not a primary identification technique.

Experimental Workflows and Protocols

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete characterization of a newly synthesized batch of this compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Physicochemical Properties Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR 1H & 13C NMR (Stereochemistry) Purification->NMR Purified Sample MS HRMS (Molecular Formula) Purification->MS IR FTIR (Functional Groups) Purification->IR HPLC RP-HPLC (Purity >95%) Purification->HPLC DSC DSC (Melting Point) Purification->DSC Final_Report Final_Report NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report DSC->Final_Report

Caption: Logical workflow for the characterization of the target compound.

Protocol 1: Purity and Identity Confirmation by LC-MS

This protocol describes a self-validating system for confirming the identity and assessing the purity of the title compound using reversed-phase HPLC coupled to a mass spectrometer.

1. Materials and Instrumentation:

  • Instrument: HPLC system with UV detector and ESI-MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Dilute to 10 µg/mL for analysis.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 210 nm.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

3. Mass Spectrometer Conditions (ESI Negative Mode):

  • Scan Range: m/z 50-500.

  • Capillary Voltage: -3.0 kV.

  • Drying Gas Flow: 10 L/min.

  • Gas Temperature: 300 °C.

4. Data Analysis & Validation:

  • Identity Confirmation: Verify the presence of a major peak in the chromatogram. The mass spectrum for this peak must show a prominent ion at m/z 185.08 ± 5 ppm (for high-resolution MS).

  • Purity Assessment: Integrate all peaks in the UV chromatogram at 210 nm. Calculate the area percent of the main peak. The purity should typically be ≥95%.

  • System Suitability: Before running the sample, inject a known standard to verify retention time, peak shape, and detector response.

LC-MS Analysis Workflow Diagram

prep Sample Prep (10 µg/mL in 50% ACN) hplc RP-HPLC Separation (C18 Column, Gradient Elution) prep->hplc split Flow Split hplc->split uv UV Detection (210 nm) split->uv esi ESI Source (Negative Ion Mode) split->esi data_uv Purity Data (Area %) uv->data_uv ms Mass Analyzer (Scan m/z 50-500) esi->ms data_ms Identity Data ([M-H]⁻ = 185.08) ms->data_ms

Caption: Step-by-step workflow for LC-MS analysis.

References

  • ResearchGate. (n.d.). Synthesis and Characterization of Dicarboxylic Acid Esters of 1‐Hexadecanol for a Thermal Energy Storage Application Range of 50–55 °C. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Available at: [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. WebBook. Available at: [Link]

  • SpectraBase. (n.d.). 1,2-Cyclohexanedicarboxylic acid. Available at: [Link]

  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid. Available at: [Link]

  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Available at: [Link]

  • Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
  • IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ChemRxiv. (n.d.). Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry. Available at: [Link]

  • SciSpace. (n.d.). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ ESI. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Available at: [Link]

  • LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available at: [Link]

  • PubChem. (n.d.). 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. Available at: [Link]

  • University of Calgary. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Available at: [Link]

Sources

A Comparative Guide to Purity Determination of cis-3-Carbomethoxycyclohexane-1-carboxylic acid: HPLC-UV vs. GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of product safety and efficacy. cis-3-Carbomethoxycyclohexane-1-carboxylic acid, a key building block in various synthetic pathways, presents a common analytical challenge: ensuring its purity, particularly freedom from its trans-isomer and other process-related impurities. This guide provides an in-depth comparison of two robust chromatographic techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

This document moves beyond a simple recitation of methods. It delves into the causality behind the selection of analytical parameters and offers a comparative framework based on experimental data and established principles, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.

The Analytical Imperative: Resolving Key Impurities

The primary analytical goal in the purity determination of this compound is the accurate quantification of the main component and the separation and quantification of potential impurities. The most critical impurity is often the trans-isomer, trans-3-Carbomethoxycyclohexane-1-carboxylic acid, due to its similar chemical structure, which can pose a significant challenge for separation. Other impurities may include starting materials, by-products, or degradation products. An effective analytical method must, therefore, offer sufficient resolution, sensitivity, and robustness.

Method 1: Reversed-Phase HPLC-UV - The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a staple in the pharmaceutical industry due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] A reversed-phase HPLC method with UV detection is a logical and effective first-line approach for the analysis of our target compound.

The 'Why' Behind the Method: Mechanistic Insights

The choice of a reversed-phase C18 column is predicated on its ability to separate moderately polar compounds.[2][3] The stationary phase, consisting of octadecylsilane bonded to silica particles, provides a non-polar environment. The separation mechanism relies on the partitioning of the analyte between this non-polar stationary phase and a more polar mobile phase.

For carboxylic acids, controlling the pH of the mobile phase is critical. By acidifying the aqueous component of the mobile phase (e.g., with phosphoric acid), we suppress the ionization of the carboxylic acid functional groups of both the cis- and trans-isomers.[4][5] In their protonated, non-ionized form, the molecules are less polar and will have a greater affinity for the non-polar stationary phase, leading to increased retention and improved peak shape. Without pH control, the ionized carboxylate groups would result in poor retention and broad, tailing peaks.

UV detection is a common and robust detection method in HPLC.[6] While saturated carboxylic acids do not possess a strong chromophore, they exhibit UV absorbance at low wavelengths, typically in the range of 200-215 nm.[7][8] This allows for sensitive detection and quantification.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of this compound and resolve it from its trans-isomer.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 70% A / 30% B, isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

System Suitability: As per USP <621> and Ph. Eur. 2.2.46 guidelines, system suitability must be established before analysis.[9][10][11][12][13][14][15][16][17][18] This involves injecting a standard solution containing both cis- and trans-isomers to ensure adequate resolution (Resolution > 2.0), acceptable peak symmetry (Tailing factor < 1.5), and reproducibility of injections (RSD < 2.0% for 5 replicate injections).

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh and dissolve sample (1 mg/mL in 50:50 Water/ACN) Autosampler Autosampler Injection (10 µL) Sample->Autosampler MobilePhase Prepare Mobile Phase (0.1% H3PO4 in Water & ACN) Pump Isocratic Pump (1.0 mL/min) MobilePhase->Pump Column C18 Column (30 °C) Autosampler->Column Pump->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for HPLC-UV Purity Analysis of this compound.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) - The Alternative for Volatile Analytes

Gas Chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition.[1] For carboxylic acids, which are polar and have low volatility, a derivatization step is essential to convert them into more volatile and thermally stable analogues.[19][20]

The 'Why' Behind the Method: Mechanistic Insights

Direct GC analysis of carboxylic acids often leads to poor peak shapes and low sensitivity due to their high polarity. To overcome this, a derivatization step is employed. Silylation is a common and effective derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.[20][21] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[21][22][23] The resulting TMS esters are significantly less polar and more volatile, making them amenable to GC analysis.

The derivatized sample is then introduced into the GC, where it is vaporized and separated on a capillary column. A non-polar or mid-polar stationary phase is typically used for this separation. The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for purity analysis.

Experimental Protocol: GC-FID Analysis (with Derivatization)

Objective: To determine the purity of this compound via its TMS ester derivative.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).

Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., Dimethylformamide - DMF).[22]

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[20]

  • Cap the vial and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Injection: 1 µL, split ratio 50:1

Workflow for GC-FID Purity Analysis

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC System cluster_data Data Analysis Sample Weigh sample (10 mg) Solvent Add Solvent (1 mL DMF) Sample->Solvent Reagent Add Derivatization Reagent (100 µL BSTFA) Solvent->Reagent Reaction Heat at 60°C for 30 min Reagent->Reaction Injector GC Injector (1 µL, Split) Reaction->Injector Column Capillary Column (Temp Program) Injector->Column Detector FID Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for GC-FID Purity Analysis of this compound.

Comparative Analysis: HPLC-UV vs. GC-FID

FeatureHPLC-UVGC-FID
Sample Preparation Simple dissolution.Requires a chemical derivatization step which adds time and potential for error.[22]
Compound Volatility Ideal for non-volatile and thermally labile compounds.[1]Requires analytes to be volatile and thermally stable (or be made so via derivatization).[1]
Resolution Good resolution of cis/trans isomers is achievable with optimized conditions.Excellent resolution is often achieved due to the high efficiency of capillary columns.[6]
Sensitivity Good, dependent on the UV absorptivity of the analyte at the chosen wavelength.Generally very high sensitivity for carbon-containing compounds.
Run Time Typically 10-30 minutes.[6]Can be faster, often under 20 minutes, depending on the temperature program.[6]
Robustness Generally very robust and reproducible.The derivatization step can be sensitive to moisture and may affect reproducibility if not carefully controlled.[21]
Cost & Complexity Higher initial and running costs due to high-pressure pumps and solvent consumption.[6]Lower running costs (gases are cheaper than HPLC solvents), but derivatization adds complexity.[6]
Orthogonality Provides a different separation mechanism (partition chromatography).Separation based on boiling point and interaction with the stationary phase.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are powerful and valid techniques for the purity determination of this compound. The choice between them depends on the specific requirements of the analysis, available instrumentation, and the context of the workflow.

HPLC-UV is recommended as the primary method for routine quality control. Its major advantage is the simplicity of sample preparation, which translates to higher throughput and reduced potential for analytical error. It is a direct measure of the analyte without chemical modification. The robustness and wide applicability of reversed-phase HPLC make it the workhorse of the pharmaceutical industry for good reason.

GC-FID serves as an excellent orthogonal or confirmatory method. The requirement for derivatization makes it more cumbersome for routine analysis. However, the high efficiency of capillary GC can sometimes provide superior resolution of closely related isomers. Its different separation mechanism (based on volatility and polarity of the TMS derivatives) makes it a valuable tool for method validation and for confirming the purity profile obtained by HPLC.

Ultimately, a comprehensive analytical characterization of this compound would ideally leverage the strengths of both techniques to ensure the highest confidence in its purity and quality.

References

  • Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(4). [Link]

  • (n.d.). GC Derivatization. Restek. [Link]

  • (n.d.). Derivatization reagents for GC. Adis International. [Link]

  • (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • (n.d.). Typical UV spectra of the different compound types. ResearchGate. [Link]

  • (2017). A validated comparative study of RP-HPLC, GC- FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. Journal of Pharmacognosy and Phytochemistry. [Link]

  • (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. [Link]

  • (n.d.). 2.2.46. Chromatographic separation techniques. uspbpep.com. [Link]

  • (2007). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]

  • (2023). Impurity contribution to ultraviolet absorption of saturated fatty acids. PNAS. [Link]

  • (2005). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. ResearchGate. [Link]

  • (n.d.). <621> CHROMATOGRAPHY. USP. [Link]

  • (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. [Link]

  • (n.d.). 2.2.46. Chromatographic Separation Techniques. Scribd. [Link]

  • (n.d.). HPLC column for organic acids. Shodex. [Link]

  • (2024, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • (n.d.). Separation of Organic Acids on an Agilent InfinityLab Poroshell 120 Aq-C18 Column. Agilent. [Link]

  • (n.d.). 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia. [Link]

  • (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News. [Link]

  • (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC? ResearchGate. [Link]

  • (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. [Link]

  • (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • (2022, April 11). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons. YouTube. [Link]

  • (n.d.). USP-NF 621 Chromatography. Scribd. [Link]

  • (n.d.). Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. [Link]

  • (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

Cis-3-Carbomethoxycyclohexane-1-carboxylic acid (Molecular Formula: C₉H₁₄O₄, Molecular Weight: 186.20 g/mol ) is a dicarboxylic acid monoester featuring both a carboxylic acid and a methyl ester group on a cyclohexane ring.[1] This bifunctional nature presents a unique analytical challenge and opportunity. Its analysis is critical in contexts ranging from synthetic chemistry quality control to metabolite identification in drug development. Mass spectrometry (MS), coupled with chromatographic separation, offers the unparalleled sensitivity and specificity required for its definitive characterization.[2]

This guide provides an in-depth comparison of two primary mass spectrometric strategies for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore different ionization techniques, dissect their resultant fragmentation patterns, and provide actionable, field-proven protocols to empower researchers to select and implement the optimal method for their specific analytical goals.

Strategic Overview: Selecting the Right Analytical Approach

The choice between GC-MS and LC-MS is the first critical decision point. It hinges on the analyte's volatility, thermal stability, and the overall objective of the analysis (e.g., structural elucidation vs. high-throughput quantification). The following diagram outlines the decision-making workflow.

G cluster_0 Analytical Goal Definition cluster_1 Method Selection cluster_2 Ionization Technique cluster_3 Data Analysis Goal Define Analytical Goal LCMS LC-MS/MS (High Specificity, Quantification, thermally labile compounds) Goal->LCMS Need for high sensitivity in complex matrices? GCMS GC-MS (Structural Elucidation, Volatile Compounds) Goal->GCMS Need for detailed structural information via fragmentation? ESI Electrospray Ionization (ESI) - Negative Mode for [M-H]⁻ - Positive Mode for [M+H]⁺ LCMS->ESI EI Electron Ionization (EI) - Hard Ionization - Rich Fragmentation GCMS->EI Analysis Fragmentation Analysis & Structural Confirmation ESI->Analysis CI Chemical Ionization (CI) - Soft Ionization - Preserves Molecular Ion EI->CI Softer ionization needed? EI->Analysis CI->Analysis

Caption: Decision workflow for mass spectrometric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Deep Dive into Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For this compound, its volatility may be sufficient for direct analysis, although derivatization (e.g., silylation of the carboxylic acid) can improve peak shape and thermal stability. The primary ionization method used in GC-MS is Electron Ionization (EI).

Electron Ionization (EI): The "Hard" Ionization Approach

EI utilizes a high-energy electron beam (typically 70 eV) to ionize molecules, inducing significant and reproducible fragmentation.[4][5] This extensive fragmentation provides a detailed structural "fingerprint," making it invaluable for initial identification and structural confirmation.[6]

Causality Behind the Choice: We choose EI when the primary goal is to obtain rich structural information. The predictable fragmentation pathways of esters and carboxylic acids allow for confident identification by piecing together the fragment ions.[7]

Predicted EI Fragmentation Pattern: The high energy of EI is expected to produce a complex spectrum with a potentially weak or absent molecular ion peak (M⁺˙ at m/z 186). The fragmentation will be driven by the functional groups.

G M [M]⁺˙ m/z 186 F1 [M - OCH₃]⁺ m/z 155 M->F1 - CH₃O˙ (31) F2 [M - COOH]⁺ m/z 141 M->F2 - ˙COOH (45) F3 [M - COOCH₃]⁺ m/z 127 M->F3 - ˙COOCH₃ (59) F4 [C₆H₉O₂]⁺ m/z 113 (McLafferty) M->F4 - C₃H₆O₂ (73) F6 [COOCH₃]⁺ m/z 59 M->F6 α-cleavage F5 [C₅H₉]⁺ m/z 69 (Ring Fragment) F3->F5 - CO₂

Caption: Proposed EI fragmentation pathway.

Key Fragmentation Pathways:

  • Loss of Methoxy Radical: Cleavage of the C-O bond in the ester group results in the loss of a methoxy radical (•OCH₃), yielding a stable acylium ion at m/z 155 .

  • Loss of Carboxyl Radical: Alpha-cleavage adjacent to the ring can expel the entire carboxylic acid group as a radical (•COOH), resulting in a fragment at m/z 141 .[7]

  • Loss of Carbomethoxy Radical: Similarly, loss of the carbomethoxy group (•COOCH₃) leads to a fragment at m/z 127 .

  • McLafferty Rearrangement: This is a highly characteristic rearrangement for carbonyl compounds with accessible γ-hydrogens.[8] A hydrogen from the cyclohexane ring is transferred to the carbonyl oxygen of the carboxylic acid via a six-membered transition state, leading to the elimination of a neutral molecule and the formation of a resonance-stabilized radical cation. This is predicted to yield a significant ion at m/z 114 (or a related fragment).[9]

Data Summary: Predicted EI Fragments

m/z (Predicted) Proposed Identity Neutral Loss Notes
186[C₉H₁₄O₄]⁺˙-Molecular Ion (likely low abundance)
155[M - OCH₃]⁺CH₃O• (31 Da)Loss of methoxy radical from ester
141[M - COOH]⁺COOH• (45 Da)Loss of carboxyl radical
127[M - COOCH₃]⁺COOCH₃• (59 Da)Loss of carbomethoxy radical
114[C₅H₆O₂]⁺˙C₄H₈O₂McLafferty rearrangement product
59[COOCH₃]⁺C₈H₁₄O₂Acylium ion from ester group
Experimental Protocol: GC-MS Analysis

This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.[3]

    • For quantitative analysis, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter into a 2 mL GC vial.

  • GC-MS Instrumentation & Parameters:

    • System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Column: A non-polar DB-5ms or HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for its versatility.[3][5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode (for trace analysis) or a 50:1 split ratio (for higher concentrations).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 260 °C.

      • Hold: 5 minutes at 260 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

      • Mass Range: Scan from m/z 40 to 300.

Trustworthiness Check: The inclusion of a temperature ramp ensures separation from solvent fronts and potential impurities. A final hold period guarantees that any less volatile components are eluted from the column, preventing carryover.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Standard for Sensitivity and Quantification

LC-MS is the preferred method for analyzing compounds in complex matrices (e.g., plasma, urine) and for high-sensitivity quantification.[2][10] The "soft" ionization technique of Electrospray Ionization (ESI) typically keeps the molecule intact, making it ideal for determining the molecular weight and for targeted fragmentation in tandem MS (MS/MS).[11]

Electrospray Ionization (ESI): A Tale of Two Modes

ESI allows for ionization directly from the liquid phase. For an acidic molecule like this, negative ion mode is often the most effective.[12][13]

Negative Ion Mode ([M-H]⁻):

  • Causality: The carboxylic acid proton is the most labile, readily lost in the ESI source to form a stable carboxylate anion, [M-H]⁻, at m/z 185.08 . This process is highly efficient, leading to excellent sensitivity.[14][15]

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion will yield structurally informative product ions. The fragmentation of deprotonated dicarboxylic acid monoesters often involves the loss of neutral molecules like methanol or carbon dioxide.[14][16]

G M [M-H]⁻ m/z 185 F1 [M-H - CH₃OH]⁻ m/z 153 M->F1 - CH₃OH (32) F2 [M-H - CO₂]⁻ m/z 141 M->F2 - CO₂ (44) F3 [M-H - CH₃OH - CO]⁻ m/z 125 F1->F3 - CO (28)

Caption: Proposed ESI⁻ CID fragmentation pathway.

Positive Ion Mode ([M+H]⁺):

  • Causality: While less efficient than negative mode, protonation can occur on one of the carbonyl oxygens to form [M+H]⁺ at m/z 187.09 . This is typically facilitated by adding an acid like formic acid to the mobile phase.[17] Adduct formation, such as with sodium ([M+Na]⁺ at m/z 209.07) or ammonium ([M+NH₄]⁺ at m/z 204.12), is also highly probable and can be used for confirmation.[18][19]

  • MS/MS Fragmentation: CID of the [M+H]⁺ ion would likely proceed via the loss of neutral molecules like water (H₂O) or methanol (CH₃OH).

Data Summary: Predicted ESI Fragments

Mode Precursor m/z Product m/z Proposed Identity Neutral Loss
Negative 185.08153.05[M-H - CH₃OH]⁻CH₃OH (32.03 Da)
141.09[M-H - CO₂]⁻CO₂ (44.00 Da)
Positive 187.09169.08[M+H - H₂O]⁺H₂O (18.01 Da)
155.07[M+H - CH₃OH]⁺CH₃OH (32.03 Da)
Experimental Protocol: LC-MS/MS Analysis

This protocol is optimized for quantitative analysis using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, the gold standard for quantification.[2]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Perform a protein precipitation (if in plasma, using 3:1 acetonitrile) or a solid-phase extraction (SPE) for sample cleanup if the matrix is complex.[12]

    • Prepare calibration standards and QCs in the same matrix as the unknown samples to account for matrix effects.

  • LC-MS/MS Instrumentation & Parameters:

    • System: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a robust starting point.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-9 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS Parameters (Negative Ion Mode):

      • Ionization Mode: ESI⁻.

      • Capillary Voltage: -3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • MRM Transitions:

        • Quantifier: 185.1 -> 141.1 (Loss of CO₂)

        • Qualifier: 185.1 -> 153.1 (Loss of CH₃OH)

Trustworthiness Check: The use of two MRM transitions (a quantifier for measurement and a qualifier for identity confirmation) provides a high degree of certainty in the results. The ratio of the quantifier to qualifier peak areas should be consistent across all standards and samples.

Conclusion: A Comparative Summary and Recommendation

Both GC-MS and LC-MS are highly capable techniques for the analysis of this compound, but their strengths are applied to different analytical challenges.

Technique Primary Use Case Ionization Molecular Ion Fragmentation Advantages Limitations
GC-MS Structural Elucidation, PurityEI (Hard)Weak / AbsentExtensive, ReproducibleLibrary matchable spectra, high resolutionRequires volatility, potential for thermal degradation
LC-MS/MS Quantification, Complex MatricesESI (Soft)Strong [M-H]⁻ or [M+H]⁺Controlled (CID)High sensitivity & specificity, no derivatization neededLess fragmentation detail in a single run, matrix effects

Recommendation:

  • For initial identification and detailed structural characterization of a pure standard, GC-MS with Electron Ionization is the superior choice. Its rich, library-searchable fragmentation patterns provide the highest degree of structural confidence.

  • For trace-level quantification in complex biological or environmental matrices , LC-MS/MS with Electrospray Ionization (in negative mode) is the undisputed method of choice. Its sensitivity, specificity, and ability to minimize sample preparation make it ideal for regulated bioanalysis and high-throughput screening.

By understanding the fundamental principles of ionization and fragmentation detailed in this guide, researchers can confidently select the appropriate technology and tailor their experimental design to achieve robust, accurate, and reliable results.

References

  • Harrison, A. G. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. Retrieved from [Link]

  • Sridevi, V., et al. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • Leito, I., et al. (2004). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. Retrieved from [Link]

  • Li, Y., et al. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved from [Link]

  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]

  • Smith, J. N., et al. (2008). Carboxylic acid characterization in nanoparticles by thermal desorption chemical ionization mass spectrometry. International Journal of Mass Spectrometry. Retrieved from [Link]

  • Pohjolainen, E., et al. (2018). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). Atmospheric Measurement Techniques. Retrieved from [Link]

  • Yan, R., et al. (2017). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chromatographic Society of India. (2021). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. Retrieved from [Link]

  • Farran, A., et al. (2022). Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem Mass Spectrometry. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MS - Mass Spectrometry Solutions. (2020). Electron ionization and mass spectrometry. YouTube. Retrieved from [Link]

  • Mabbott, G. (2020). Mass Spec 3e Carboxylic Acids. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Grimme, S., et al. (2018). Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ResearchGate. (2015). Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry. Retrieved from [Link]

  • Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS/MS. Electrophoresis. Retrieved from [Link]

  • Al-Rajhi, A. M. H. (2019). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences. Retrieved from [Link]

  • Amegble, C., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2019). GC-MS Analysis of Bioactive Compound in Ethanolic Extract of Pithecellobium dulce Leaves. Acta Scientific. Retrieved from [Link]

  • Zulbayu, L. O. M. A., et al. (2021). GC-MS Analysis of Bioactive Compounds in Ethanol and Ethyl Acetate Fraction of Grapefruit (Citrus maxima L.) Rind. IJPST. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. Retrieved from [Link]

Sources

A Predictive and Comparative Guide to the Infrared Spectroscopy of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, the unambiguous structural confirmation of intermediates and final products is paramount. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive analytical technique for identifying functional groups and gaining structural insights. This guide provides an in-depth analysis of the expected infrared spectrum of cis-3-Carbomethoxycyclohexane-1-carboxylic acid, a molecule featuring both a carboxylic acid and an ester functional group on a cyclohexane scaffold.

In the absence of a publicly available experimental spectrum for this specific compound, this guide will establish a robust, predicted spectrum. This prediction is grounded in the fundamental principles of vibrational spectroscopy and validated through objective comparison with the known spectra of analogous structures: Cyclohexanecarboxylic Acid and a typical aliphatic methyl ester. We will explore the causality behind peak assignments and provide a framework for distinguishing the cis isomer from its trans counterpart.

Theoretical Framework: Key Vibrational Signatures

The structure of this compound presents several key vibrational features that will dominate its infrared spectrum. Understanding these individual components allows for a comprehensive prediction of the final spectrum.

Diagram of the Target Molecule

Caption: Molecular structure of the target analyte.

The Carboxylic Acid Group (-COOH)

The carboxylic acid functional group provides the most characteristic and easily identifiable signals in the IR spectrum due to strong hydrogen bonding. In the solid state or as a neat liquid, carboxylic acids exist predominantly as hydrogen-bonded dimers. This has two major consequences:

  • O-H Stretching: Instead of a sharp band around 3500 cm⁻¹, hydrogen bonding causes the O-H stretch to become an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[1][2] This broad feature will often overlap with the C-H stretching signals.

  • C=O Stretching: The carbonyl (C=O) stretch of a saturated, dimeric carboxylic acid is observed as a strong, sharp peak typically in the 1725-1700 cm⁻¹ region.[3][4] The dimerization slightly lowers the frequency compared to a free (monomeric) acid.

The Methyl Ester Group (-COOCH₃)

The carbomethoxy group introduces a second, distinct carbonyl absorption and characteristic C-O stretches:

  • C=O Stretching: The carbonyl stretch of a saturated aliphatic ester is typically found at a higher frequency than its carboxylic acid counterpart, appearing as a very strong band in the 1750-1735 cm⁻¹ region.[5][6] This is because the electron-donating resonance from the single-bonded oxygen is less pronounced than the effect of dimerization in acids.

  • C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. The C-C(=O)-O stretch is a strong, prominent band between 1300-1150 cm⁻¹ , while the O-CH₃ stretch appears between 1150-1000 cm⁻¹ .[5][7]

The Cyclohexane Backbone & C-H Vibrations

The saturated cyclohexane ring will produce C-H stretching and bending vibrations.

  • C-H Stretching: The sp³ C-H stretching vibrations from the cyclohexane ring and the methyl group will appear as sharp to medium peaks in the region just below 3000 cm⁻¹, typically between 2950-2850 cm⁻¹ .[6] These are often seen superimposed on the broad O-H acid stretch.

  • CH₂ Bending: A characteristic CH₂ "scissoring" vibration for cyclohexanes is expected around 1450 cm⁻¹ .[6]

Comparative Spectral Analysis

To build a reliable predicted spectrum, we will compare the expected signals with the known IR data of simpler, related molecules.

Baseline 1: Cyclohexanecarboxylic Acid

This molecule allows us to observe the carboxylic acid and cyclohexane signals without interference from an ester group. The NIST WebBook provides a reference spectrum for this compound.[8]

  • Key Features:

    • A very broad O-H stretch from ~3300-2500 cm⁻¹.

    • Saturated C-H stretches just below 3000 cm⁻¹.

    • A strong carbonyl C=O absorption centered around 1710 cm⁻¹ .[3]

    • CH₂ bending and C-O stretching/O-H bending vibrations in the fingerprint region.

Baseline 2: Methyl Esters (e.g., Fatty Acid Methyl Esters - FAMEs)

Data from simple aliphatic esters, like FAMEs, isolates the ester functional group's contributions.

  • Key Features:

    • A strong, distinct C=O stretch around 1740 cm⁻¹ .[7]

    • Strong C-O stretching bands in the 1300-1000 cm⁻¹ region.[5]

    • No broad O-H absorption.

Predicted IR Spectrum and Data Summary

By synthesizing the information above, we can construct a detailed prediction for the IR spectrum of this compound. The most telling region will be the carbonyl stretching zone, where two distinct C=O peaks are anticipated.

Table 1: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational AssignmentRationale & Causality
3300 - 2500Strong, Very BroadO-H Stretch (Carboxylic Acid Dimer)Extensive intermolecular hydrogen bonding in the carboxylic acid dimer leads to a very broad, characteristic envelope.[1][2]
2950 - 2850Medium, Sharpsp³ C-H Stretch (Cyclohexane CH₂ & Ester CH₃)Aliphatic C-H bonds. These peaks will appear superimposed on the broad O-H band.[6]
~ 1740Strong, SharpC=O Stretch (Ester)Typical frequency for a saturated, aliphatic ester carbonyl.[5][7]
~ 1710Strong, SharpC=O Stretch (Carboxylic Acid Dimer)Typical frequency for a saturated, hydrogen-bonded carboxylic acid carbonyl.[3][9]
~ 1450MediumCH₂ Bend (Scissoring)Characteristic deformation mode for the cyclohexane ring methylene groups.
~ 1250 - 1150StrongC-O Stretch (Asymmetric C-C(=O)-O)Contribution from both the ester and acid functionalities, often strong and prominent.[5][9]
~ 920Medium, BroadO-H Bend (Out-of-Plane)A secondary characteristic broad peak for dimeric carboxylic acids.[1]

Comparative Analysis Summary

The key diagnostic feature for this compound is the presence of two distinct, strong carbonyl peaks . One, around 1740 cm⁻¹, is indicative of the ester, while the second, around 1710 cm⁻¹, confirms the carboxylic acid. This, combined with the unmistakable broad O-H stretch, provides powerful evidence for the molecule's structure.

Comparison with the trans Isomer

While the fundamental group frequencies discussed above would be nearly identical for the trans isomer, subtle differences are expected, primarily in the fingerprint region (below 1400 cm⁻¹) . The overall molecular symmetry and the spatial arrangement of the functional groups differ between cis and trans isomers. This can lead to:

  • Changes in the position or intensity of C-C stretching and C-H rocking/bending vibrations.

  • The activation or deactivation of certain vibrational modes due to changes in the dipole moment.

Distinguishing between the two diastereomers would require a high-resolution instrument and a careful, side-by-side comparison of the fingerprint regions of authenticated cis and trans samples.

Experimental Protocol: FTIR Analysis via KBr Pellet Method

This protocol describes a self-validating system for acquiring a high-quality FTIR spectrum of a solid sample like the title compound.

Diagram of the KBr Pellet Preparation Workflow

cluster_prep Phase 1: Sample Preparation cluster_press Phase 2: Pellet Formation cluster_acq Phase 3: Data Acquisition start Start grind_sample Grind 1-2 mg of solid sample in an agate mortar. start->grind_sample add_kbr Add ~200 mg of dry, FTIR-grade KBr powder. grind_sample->add_kbr mix Thoroughly mix and grind to a fine, homogenous powder. add_kbr->mix load_die Transfer powder mixture to pellet die. mix->load_die press Assemble and apply 8-10 tons of pressure in hydraulic press. load_die->press result Formation of a transparent or semi-transparent pellet. press->result background Perform background scan with empty sample holder. mount Mount KBr pellet in spectrometer sample holder. background->mount acquire Acquire sample spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution). mount->acquire process Process data (background subtraction, peak labeling). acquire->process

Sources

A Senior Application Scientist's Guide to Benchmarking Chiral Building Blocks: A Case Study on cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise control of stereochemistry is a cornerstone of modern drug discovery and fine chemical synthesis. Chiral building blocks are instrumental in this endeavor, serving as foundational scaffolds for constructing complex, enantiomerically pure molecules. This guide provides an in-depth comparative analysis of cis-3-carbomethoxycyclohexane-1-carboxylic acid, a conformationally restricted building block, benchmarking its performance against established and widely utilized chiral auxiliaries. Through a detailed examination of a practical asymmetric Diels-Alder reaction, we will dissect the critical parameters—stereoselectivity, yield, and operational simplicity—that guide the rational selection of a chiral auxiliary for a given synthetic challenge. This document is intended for researchers, chemists, and process development professionals seeking to optimize their asymmetric synthesis strategies.

The Central Role of Chiral Building Blocks in Asymmetric Synthesis

The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. This reality mandates the development of synthetic methods that can selectively produce a single enantiomer.[1][2] Asymmetric synthesis has risen to this challenge, largely through two primary strategies: the use of chiral catalysts and the application of chiral auxiliaries.[3][4]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[5][6][7] This covalent linkage creates a chiral environment, effectively guiding the stereochemical outcome of a subsequent reaction to favor one diastereomer.[5] After the desired stereocenter is formed, the auxiliary is cleaved and can, ideally, be recovered for reuse.[6] The effectiveness of an auxiliary is judged on several key criteria: the level of stereocontrol it imparts, the chemical yield of the reaction, and the ease of its attachment and subsequent removal.[6]

This guide focuses on This compound , a bifunctional chiral building block whose rigid cyclohexane framework offers distinct stereochemical advantages. We will benchmark it against three pillars of the chiral auxiliary world:

  • (1S)-(-)-Camphanic Acid: A rigid, terpene-derived auxiliary.[8][9][10]

  • L-Proline: A versatile and inexpensive amino acid catalyst.[11][12][13][14]

  • (R)-(+)-p-Tolylsulfinamide (Ellman's Auxiliary): A highly effective chiral ammonia equivalent.[15][16][17][18]

Profile: this compound

This compound is the mono-methyl ester of cis-cyclohexane-1,3-dicarboxylic acid.[19][20] Its utility as a chiral building block stems from its well-defined cis stereochemistry and the presence of two distinct carbonyl functionalities.

Structure and Properties:

  • IUPAC Name: cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid[19]

  • Molecular Formula: C₉H₁₄O₄[19]

  • Molecular Weight: 186.20 g/mol [19]

  • Key Features: The cyclohexane ring is conformationally restricted, which provides a predictable scaffold for directing reactions. The carboxylic acid can be used as an anchor point to attach the auxiliary to a substrate, while the methyl ester offers a site for further modification or can influence the steric environment.

Synthesis and Resolution: This building block is typically synthesized from its corresponding diacid or anhydride, followed by esterification. The racemic mixture can be resolved into its constituent enantiomers through classical resolution, forming diastereomeric salts with a chiral amine (e.g., quinine or cinchonidine), or through enzymatic resolution processes that selectively hydrolyze or esterify one enantiomer.[21][22]

Benchmarking Methodology: A Framework for Evaluation

To provide an objective comparison, we will evaluate each chiral building block based on the following performance metrics within the context of a representative asymmetric transformation.

  • Stereochemical Induction: The primary function of an auxiliary. This is quantified as diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product. High selectivity is paramount.

  • Chemical Yield: The efficiency of the chemical transformation. High yields are crucial for atom economy and process viability.

  • Scalability & Cost: The practical feasibility of using the auxiliary on a large scale, considering its cost, availability, and the complexity of the synthetic procedures.

  • Versatility: The range of chemical transformations in which the auxiliary can be effectively employed.

  • Cleavage/Recovery: The ease with which the auxiliary can be removed from the product and recovered for potential reuse without racemization.[]

Comparative Analysis: Performance in Asymmetric Synthesis

We will now compare this compound with our selected benchmarks.

Chiral Building BlockType / ClassKey StrengthsCommon Limitations
This compound Carboxylic Acid / DiesterRigid scaffold, predictable stereocontrol, bifunctional handle.Less documented in literature compared to others; resolution may be required.
(1S)-(-)-Camphanic Acid Terpene-derived Lactone/AcidHighly rigid bicyclic structure, excellent for resolving alcohols/amines, commercially available.[1][8][24]Primarily used for resolution rather than as a covalently bound auxiliary in reactions.
L-Proline Amino Acid / OrganocatalystInexpensive, readily available, non-toxic, catalyzes a wide range of reactions (Aldol, Mannich, etc.).[12][13]Functions as a catalyst, not a covalently bound auxiliary; can require higher catalyst loading.
(R)-(+)-p-Tolylsulfinamide Sulfinamide (Ellman's Auxiliary)Excellent for synthesizing chiral amines, high diastereoselectivity, robust and reliable chemistry.[17][18][25]Primarily limited to the synthesis of amines from imine intermediates.[16]

Case Study: The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful C-C bond-forming reaction that can create up to four stereocenters in a single step, making it an ideal testbed for chiral auxiliaries.[3][4][26] We will examine its use in controlling the cycloaddition between cyclopentadiene and an acrylate dienophile.

Rationale for Experimental Design

In this model reaction, the chiral auxiliary is first converted to a chiral alcohol, which is then esterified with acryloyl chloride to form the dienophile. The auxiliary's structure will shield one face of the double bond, directing the approach of cyclopentadiene to favor the formation of one diastereomer. The reaction is often promoted by a Lewis acid, which coordinates to the carbonyl group, lowering the LUMO of the dienophile and enhancing reactivity and selectivity.[27]

Experimental Protocol: Acrylate Formation and Diels-Alder Reaction

Step 1: Attachment of the Chiral Auxiliary (General Procedure)

  • To a solution of the chiral auxiliary alcohol (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated NH₄Cl solution, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the resulting chiral acrylate by flash column chromatography.

Step 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

  • Dissolve the chiral acrylate (1.0 equiv.) in dry DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Add the Lewis acid (e.g., Et₂AlCl, 1.1 equiv.) dropwise and stir for 15 minutes.

  • Add freshly distilled cyclopentadiene (3.0 equiv.) dropwise.

  • Stir the reaction at -78 °C for 3-5 hours. Monitor by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature, extract with DCM, dry the combined organic layers over MgSO₄, and concentrate.

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or HPLC analysis.

Comparative Performance Data

The following table summarizes typical results for Diels-Alder reactions using auxiliaries structurally analogous to our benchmark candidates.[28]

Chiral Auxiliary ClassDienophileLewis AcidYield (%)Diastereomeric Ratio (endo:exo)
Cyclohexyl-based (e.g., 8-phenylmenthol) AcrylateTiCl₄>90%>99:1
Oxazolidinone (Evans Type) AcryloylEt₂AlCl85-95%>95:5
Camphorsultam (Oppolzer Type) AcryloylTiCl₄90-98%>98:2
Proline-Catalyzed α,β-Unsaturated AldehydeN/A (Organocatalyst)80-92%>95:5 (high e.e.)

Note: Data is representative of the auxiliary class and specific results can vary based on substrate and exact conditions.

Discussion and Selection Guide

The choice of a chiral building block is a multi-faceted decision.

  • This compound is a promising candidate for applications requiring a rigid, bifunctional scaffold. Its conformationally locked chair form provides a predictable platform for directing stereochemistry, particularly in cycloadditions, conjugate additions, and alkylations. It is best suited for synthetic routes where the auxiliary is attached via an ester or amide linkage and where its specific steric profile is advantageous.

  • Camphor-based auxiliaries like Camphorsultam or Camphanic Acid are the go-to choice for achieving very high levels of diastereoselectivity due to their extreme rigidity.[5][10] They are exceptionally reliable in Diels-Alder, aldol, and alkylation reactions.

  • L-Proline represents a different paradigm—organocatalysis. It is ideal for reactions like aldol and Mannich additions, where it avoids the use of metals and often proceeds under mild conditions.[13][14] Its key advantage is operational simplicity and low cost.

  • Ellman's Auxiliary is unparalleled in the asymmetric synthesis of chiral primary amines.[15][16][25] If the target molecule contains a primary amine at a stereocenter, this is often the most direct and effective method.

The following workflow can guide the selection process:

G start Identify Target Stereocenter q1 Is the target a chiral primary amine? start->q1 q2 Is the reaction an Aldol, Mannich, or Michael addition? q1->q2 No ellman Consider Ellman's Auxiliary q1->ellman Yes q3 Is highest possible diastereoselectivity required in a cycloaddition or alkylation? q2->q3 No proline Consider L-Proline Catalysis q2->proline Yes q4 Does the synthesis benefit from a rigid, bifunctional cyclohexane scaffold? q3->q4 No camphor Consider Camphor- based Auxiliaries q3->camphor Yes ccca Evaluate cis-3-Carbomethoxy- cyclohexane-1-carboxylic acid q4->ccca Yes

Caption: Decision workflow for selecting a chiral building block.

Conclusion

While established auxiliaries like those derived from camphor, proline, and sulfinamides offer proven and powerful solutions for a wide array of asymmetric transformations, specialized building blocks like This compound hold significant potential. Its value lies in its unique, rigid cyclohexane framework, which can offer novel stereochemical control in cases where other auxiliaries may fall short. The key to successful asymmetric synthesis is not to find a single "best" auxiliary, but to understand the specific steric and electronic demands of the reaction and select the tool that is most fit for that purpose. This guide serves as a starting point for that critical evaluation, encouraging an evidence-based approach to the selection and implementation of chiral building blocks in synthesis design.

References

  • A New and Convenient Chiral Auxiliary for Asymmetric Diels–Alder Cycloadditions in Environmentally Benign Solvents. (n.d.).
  • (1S)-(-)-Camphanic acid 13429-83-9 wiki - Guidechem. (n.d.).
  • Application Notes and Protocols for L-Proline Catalyzed Asymmetric Aldol Reaction - Benchchem. (n.d.).
  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. (n.d.).
  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus - Benchchem. (n.d.).
  • Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PNAS. (n.d.).
  • Liu, J., & Wang, L. (2016).
  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC - NIH. (n.d.).
  • Proline as an Asymmetric Organocatalyst | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books. (2015).
  • tert-Butanesulfinamide - Wikipedia. (n.d.).
  • (1S)-(-)-Camphanic acid | 13429-83-9 - ChemicalBook. (2025).
  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary - MDPI. (n.d.).
  • (1S)-(-)-Camphanic acid | 13429-83-9 | Benchchem. (n.d.).
  • Heterogeneous organocatalysis: the proline case - PMC - PubMed Central - NIH. (2025).
  • A Comparative Guide to Chiral Auxiliaries in Scalable Asymmetric Synthesis: Profiling (S)-4- Benzyl-3-methylmorpholine A - Benchchem. (n.d.).
  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones - Macmillan Group. (n.d.).
  • 10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. (2021).
  • The Significance of (1S)-(-)-Camphanic Acid in Modern Organic Synthesis by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • (1S)-(-)-Camphanic Acid: A Versatile Chiral Building Block for Pharmaceutical and Fragrance Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Enantioselective Diels-Alder Reaction Using Chiral Mg Complexes Derived From Chiral 2-[2-[(Alkyl- Or 2-[2-[(Arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazoline - PubMed. (1997). Journal of Organic Chemistry, 62(23), 7937-7941.
  • Ellman's Sulfinamides - Sigma-Aldrich. (n.d.).
  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary) - Andrew G Myers Research Group. (n.d.).
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. (n.d.).
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (2019). Chirality, 31(10), 776-812.
  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (2008).
  • This compound | C9H14O4 | CID 24722411 - PubChem. (n.d.).
  • US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents. (n.d.).
  • Chiral auxiliary - Wikipedia. (n.d.).
  • This compound - CymitQuimica. (n.d.).
  • Concise stereoselective synthesis of cis-3-alkoxy-2-carbomethoxy medium-ring oxacycles from ( R)-3-(3-butenyl)-4-propynoyloxazolidin-2-one | Request PDF - ResearchGate. (2025).
  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents. (n.d.).
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences. (n.d.).
  • 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS - YouTube. (2023).
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of cis-3-Carbomethoxycyclohexane-1-carboxylic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesizes established safety protocols with practical, field-tested insights to ensure the protection of personnel and the environment. The procedures outlined below are grounded in regulatory standards and best practices for chemical waste management.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is foundational to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from structurally analogous compounds—such as other cyclohexanecarboxylic acid derivatives—provide a reliable basis for assessing its potential hazards.[1]

Key Chemical Characteristics:

  • Structure: A cyclohexane ring functionalized with both a carboxylic acid and a carbomethoxy (methyl ester) group in a cis configuration.

  • Reactivity: As a carboxylic acid, it can react with bases in a neutralization reaction. The ester group could be susceptible to hydrolysis under strongly acidic or basic conditions. It is crucial to prevent contact with strong oxidizing agents and bases.[2]

  • Physical State: Typically a solid at room temperature.

Anticipated Hazards:

Based on data from similar compounds, this compound should be handled as a substance that may:

  • Cause skin irritation or burns.[2][3]

  • Cause serious eye damage or irritation.[2][3]

  • Cause respiratory tract irritation.[4][5]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safety and regulatory compliance.

Step-by-Step Collection Protocol:

  • Waste Characterization: All waste containing this compound must be classified as hazardous chemical waste.

  • Container Selection: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice. Avoid using metal containers as carboxylic acids can be corrosive.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Corrosive," "Irritant").[7] If the waste is a mixture, all components must be listed with their approximate percentages.[6]

  • Collection:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels) directly into the designated solid hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix this waste stream with other incompatible wastes, such as strong bases or oxidizing agents.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[8] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[6][7]

Disposal Pathway: A Step-by-Step Workflow

The disposal of this compound must not be done via drain or regular trash disposal. The following workflow outlines the compliant disposal process.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level cluster_external External Disposal A Step 1: Characterize Waste as Hazardous B Step 2: Don Appropriate PPE A->B C Step 3: Segregate into a Labeled, Compatible Waste Container B->C D Step 4: Store in Satellite Accumulation Area (SAA) C->D E Step 5: Schedule Waste Pickup with Environmental Health & Safety (EHS) D->E Lab personnel initiates F Step 6: EHS Transports Waste to Central Accumulation Area (CAA) E->F G Step 7: Licensed Waste Disposal Vendor Collects Waste F->G EHS coordinates H Step 8: Final Disposal via Incineration or other Approved Method G->H

Caption: Workflow for the compliant disposal of this compound.

Detailed Procedural Steps:

  • Initial Collection and Storage: Follow the waste segregation and collection protocol outlined in Section 3. Accumulate the hazardous waste in the designated SAA.[6][7]

  • Request for Disposal: Once the waste container is full or is approaching its designated storage time limit (which can be up to one year for partially filled containers in an SAA), laboratory personnel must contact their institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]

  • Internal Transfer: The EHS department will collect the waste from the SAA and transport it to a Central Accumulation Area (CAA) for consolidation.

  • Final Disposal: The institution will then arrange for a licensed hazardous waste disposal company to transport the waste off-site for final disposal.[9] The most common and environmentally sound method for this type of organic waste is high-temperature incineration.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[4]

  • PPE: Don the appropriate PPE as described in Section 2.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the solid material into a designated hazardous waste container.[10]

    • Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the spill. Place the contaminated absorbent material into the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the EHS department, following your institution's specific reporting procedures.

Regulatory Framework

The disposal of this compound is governed by a hierarchy of regulations. In the United States, this includes federal regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local regulations, which may be more stringent.[7][11] Academic and research laboratories may also be subject to specific rules, such as Subpart K of the RCRA generator regulations.[12] It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, my goal is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. This guide moves beyond a simple checklist, providing a comprehensive operational plan for handling cis-3-Carbomethoxycyclohexane-1-carboxylic acid. We will delve into the rationale behind each procedural step, ensuring that safety becomes an intuitive and integral part of your workflow. The protocols outlined here are designed to be self-validating, creating a secure environment from material reception to final disposal.

Hazard Assessment: Understanding the Compound

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications:

Hazard ClassificationGHS CategoryPotential EffectsSource
Skin Corrosion / IrritationCategory 1C / 2Causes severe skin burns on prolonged contact or skin irritation on short contact.[1][2]
Serious Eye Damage / IrritationCategory 1 / 2ACauses serious eye damage or severe eye irritation.[1][3]
Specific Target Organ ToxicityCategory 3May cause respiratory tract irritation.[2]

This assessment dictates a stringent approach to personal protective equipment to prevent any direct contact with the substance.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential chemical exposure. Each component is chosen to mitigate the specific risks identified above.

Eye and Face Protection

Direct contact with the eyes can cause severe and potentially irreversible damage.[1] Therefore, robust eye protection is non-negotiable.

  • Primary Protection: ANSI Z87.1-rated splash-proof chemical goggles are mandatory at all times when handling the compound, whether in solid or solution form.[4] These provide a complete seal around the eyes, protecting against splashes, mists, and dust.

  • Secondary Protection: When handling larger quantities (>50 g) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical goggles.[5] The face shield protects the entire face from direct splashes.

Skin and Body Protection

Given the risk of skin corrosion, comprehensive skin protection is essential.[1]

  • Gloves: Chemical-resistant gloves are the primary line of defense. Nitrile gloves are an excellent choice for incidental contact due to their resistance to a broad range of chemicals.[5][6] For prolonged handling or immersion, heavier-duty butyl or neoprene gloves should be used. Always inspect gloves for tears or pinholes before use and remove them immediately if contamination is suspected.

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.

  • Additional Protection: For large-scale operations, a chemically impervious apron should be worn over the lab coat to provide an additional layer of protection. Ensure that legs and feet are fully covered with long pants and closed-toe, liquid-resistant shoes.

Respiratory Protection

While the compound is a solid with low volatility at room temperature, dusts or vapors can be generated, especially during weighing or if heated, posing a risk of respiratory irritation.[2]

  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All handling of this compound powder must be performed within a certified chemical fume hood to capture any airborne particles at the source.[7]

  • Respirator Use: In situations where engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary.[5] Respirator use requires prior medical clearance and fit-testing.

Operational Protocol: From Bench to Waste

This step-by-step workflow integrates the use of PPE into the handling process, ensuring safety at every stage.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary chemicals, equipment, and a dedicated hazardous waste container within the fume hood.

  • Don PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, chemical splash goggles, and finally, gloves.

Step 2: Handling the Compound
  • Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure to contain any dust.

  • Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Use a spatula for solids and appropriate glassware for liquids.

  • Solution Preparation: When dissolving, always add the acid to the solvent slowly. Be aware of potential exothermic reactions.

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After handling is complete, wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last and disposed of in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.

The following diagram illustrates the logical flow of this safe handling workflow.

G prep Step 1: Preparation verify_hood Verify Fume Hood (Certified & Functional) prep->verify_hood don_ppe Don PPE (Coat, Goggles, Gloves) verify_hood->don_ppe handling Step 2: Handling don_ppe->handling weigh Weigh Compound (Inside Hood) handling->weigh transfer Transfer & Prepare Solution (Add Acid to Solvent) weigh->transfer cleanup Step 3: Cleanup & Disposal transfer->cleanup decon Decontaminate Surfaces & Equipment cleanup->decon dispose Dispose of Waste (Labeled Container) decon->dispose doff_ppe Doff PPE & Wash Hands dispose->doff_ppe complete Procedure Complete doff_ppe->complete

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.